(2-Chloro-3-fluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLIQXQMVPXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604016 | |
| Record name | (2-Chloro-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96516-32-4 | |
| Record name | 2-Chloro-3-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96516-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance in Modern Synthesis
An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol for Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic alcohol that has emerged as a crucial building block in synthetic and medicinal chemistry. Its value extends beyond that of a simple intermediate; the specific ortho-chloro and meta-fluoro substitution pattern on the phenyl ring provides a unique combination of steric and electronic properties. This guide offers a comprehensive technical overview, moving from fundamental physicochemical properties to its strategic application in drug design, emphasizing the causal relationships that govern its synthesis and reactivity.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation for its effective use. This compound is typically a white to off-white solid at room temperature. The data presented below has been aggregated from leading chemical suppliers and databases to provide a reliable baseline for experimental design.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-3-fluorobenzyl alcohol |
| CAS Number | 90389-93-4 |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | ~235.7 °C at 760 mmHg (Predicted) |
| Density | ~1.375 g/cm³ (Predicted) |
| Solubility | Soluble in methanol, ethanol, acetone, DCM |
| pKa | 13.36 ± 0.10 (Predicted) |
Synthesis: The Reduction Pathway
The most prevalent and scalable synthesis of this compound is achieved through the selective reduction of its corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. This transformation is a cornerstone of functional group interconversion.
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol (CAS 96516-32-4)
Introduction
This compound, registered under CAS number 96516-32-4, is a halogenated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core substituted with both chlorine and fluorine atoms, makes it a valuable and versatile building block in modern organic synthesis. The strategic placement of these halogens significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, rendering it a key intermediate in the development of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications in drug discovery, and essential safety protocols, designed to support professionals in leveraging this compound's full potential.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in synthetic chemistry. The presence of both chloro and fluoro groups on the phenyl ring creates a unique electronic and steric environment that can be exploited in molecular design.
| Property | Value | Source |
| CAS Number | 96516-32-4 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.58 g/mol | [1] |
| MDL Number | MFCD11042776 | [1] |
| Purity (Typical) | ≥95% | [1] |
Structural Diagram: The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Chloro-3-fluorobenzaldehyde. This transformation is a cornerstone of functional group interconversion in organic chemistry.
Synthetic Pathway: Reduction of 2-Chloro-3-fluorobenzaldehyde
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
This protocol describes a standard procedure for the reduction of an aromatic aldehyde using sodium borohydride (NaBH₄).
-
Reaction Setup: To a stirred solution of 2-Chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (0.5-1.0 eq) portion-wise over 15-20 minutes.
-
Causality: Methanol is an excellent solvent for both the aldehyde and NaBH₄. The reaction is performed at 0 °C to control the exothermic reaction rate and prevent potential side reactions. NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the halogen substituents.[4]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute acid (e.g., 1M HCl) at 0 °C until gas evolution ceases.
-
Causality: Quenching is a critical safety step to neutralize the reactive hydride reagent. The addition of water hydrolyzes unreacted NaBH₄ to boric acid and hydrogen gas.
-
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Causality: The product is organic-soluble, while the inorganic borate salts are water-soluble. Liquid-liquid extraction separates the product into the organic phase.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The brine wash removes residual water from the organic layer. Anhydrous Na₂SO₄ is a drying agent that removes trace amounts of water to prevent interference in subsequent steps or analysis.
-
-
Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel if necessary.
Spectral Data and Characterization
Structural confirmation and purity assessment are paramount. The following table outlines the expected spectral characteristics for this compound based on established principles of spectroscopy.[5][6][7][8]
| Technique | Expected Observations |
| ¹H NMR | ~7.1-7.4 ppm (m, 3H, Ar-H): Aromatic protons will appear as complex multiplets due to C-H and C-F coupling. ~4.7 ppm (s, 2H, -CH₂OH): The benzylic protons will likely appear as a singlet. ~2.0-3.0 ppm (br s, 1H, -OH): The hydroxyl proton is a broad singlet; its chemical shift is concentration and solvent dependent. |
| ¹³C NMR | ~158-162 ppm (d, J ≈ 245 Hz, C-F): Carbon directly attached to fluorine. ~130-135 ppm (d, J ≈ 5-10 Hz, C-Cl): Carbon directly attached to chlorine. ~115-145 ppm: Other aromatic carbons. ~60-65 ppm (-CH₂OH): Benzylic alcohol carbon. |
| IR (cm⁻¹) | ~3200-3500 (broad): O-H stretch. ~2850-3000: C-H stretch. ~1450-1600: Aromatic C=C stretch. ~1200-1300: C-F stretch. ~1000-1100: C-O stretch. ~700-800: C-Cl stretch. |
| Mass Spec (MS) | M⁺ at m/z ≈ 160/162: Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of H₂O (M-18), loss of CH₂OH (M-31). |
Note: Actual chemical shifts can vary based on the deuterated solvent used and sample concentration. The values provided are estimates.
Applications in Drug Discovery
Halogenated building blocks are indispensable in medicinal chemistry for optimizing the pharmacological profile of lead compounds. This compound is particularly useful due to the combined effects of its chloro and fluoro substituents and its versatile alcohol functionality.[9][10]
-
Modulation of Physicochemical Properties: The chloro and fluoro groups increase lipophilicity, which can enhance membrane permeability. Fluorine, in particular, can block sites of metabolism, improving the metabolic stability and half-life of a drug candidate.[11][12]
-
Bioisosteric Replacement: The substituted phenyl ring can serve as a bioisostere for other aromatic systems, helping to fine-tune binding interactions with biological targets.
-
Synthetic Handle: The primary alcohol group is a versatile functional handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.
Workflow: Role as a Synthetic Intermediate
Caption: Versatility of this compound as a synthetic intermediate.
This versatility is exemplified in the synthesis of advanced drug candidates, such as potent spirooxindole-based MDM2 inhibitors, where the 3-chloro-2-fluorophenyl moiety is a key component for achieving high binding affinity.[13]
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any chemical reagent. The following guidelines are synthesized from standard Safety Data Sheets (SDS) for halogenated aromatic compounds.[14][15][16][17]
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14][16]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][17]
-
-
Storage Conditions:
References
- Angene International Limited. This compound|CAS 96516-32-4. [Link]
- Jingming Chemical. This compound. [Link]
- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
- AOBChem. (2-Chloro-4-fluorophenyl)methanol. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
- Chemos GmbH & Co.KG. Safety Data Sheet: Sodium carboxymethyl cellulose, 98%, 1200 cps. [Link]
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- RIVERLAND TRADING. Sodium Carboxymethyl Cellulose Supplier | 9004-32-4. [Link]
- Green Chemistry (RSC Publishing).
Sources
- 1. 96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]
- 2. This compound|CAS 96516-32-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epfl.ch [epfl.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jelsciences.com [jelsciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. biosynth.com [biosynth.com]
- 16. echemi.com [echemi.com]
- 17. aksci.com [aksci.com]
(2-Chloro-3-fluorophenyl)methanol molecular structure and weight
An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: A Key Building Block for Pharmaceutical Innovation
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. Its unique substitution pattern offers a valuable scaffold for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new chemical entities.
Core Identity and Physicochemical Properties
This compound, with the CAS Number 96516-32-4, is a substituted benzyl alcohol. The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring creates a distinct electronic and steric profile, making it a versatile intermediate in organic synthesis.
Molecular Structure
The structure consists of a hydroxymethyl group (-CH₂OH) attached to a benzene ring that is substituted with chlorine and fluorine at the C2 and C3 positions, respectively.
Physicochemical Data Summary
Quantitative data for this compound is summarized below. It should be noted that while core properties have been calculated and predicted, experimental values for physical constants like melting and boiling points are not widely reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 96516-32-4 | [1] |
| Molecular Formula | C₇H₆ClFO | [2][3] |
| Molecular Weight | 160.57 g/mol | [2] |
| Monoisotopic Mass | 160.00912 Da | [3] |
| Predicted XlogP | 1.8 | [3] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% (as commercially available) | [2] |
Synthesis Protocol: A Field-Proven Methodology
The most direct and reliable synthesis of this compound involves the reduction of its corresponding benzoic acid derivative. This method is efficient and scalable, making it suitable for laboratory and potential pilot-plant production. The causality behind this choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic acids to primary alcohols without affecting the aryl halides.
Experimental Workflow: Reduction of 2-Chloro-3-fluorobenzoic Acid
Step-by-Step Protocol
This protocol is adapted from established literature procedures for the reduction of substituted benzoic acids.[4]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (3.5 eq) dropwise via a syringe or an addition funnel. The choice of borane-THF is critical as it is a safer and more manageable reagent compared to diborane gas.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then stir overnight under reflux conditions. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1N aqueous hydrochloric acid (HCl). This step must be performed with caution in a well-ventilated fume hood as hydrogen gas is evolved.
-
Extraction: Add ethyl acetate to the mixture to extract the organic product. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity. While experimental spectra for this specific compound are not widely published, the following section details the expected analytical signatures based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons will appear in the range of 7.0-7.5 ppm as complex multiplets due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR will show seven distinct signals. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The six aromatic carbons will appear between 115-145 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the CH₂ group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C-Cl and C-F stretching bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Utility in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block in drug design. The introduction of halogen atoms onto a phenyl ring is a well-established strategy to enhance the pharmacological profile of a drug candidate.
-
Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than C-H bonds. Introducing these halogens, particularly at positions susceptible to metabolic attack, can block cytochrome P450-mediated oxidation. This often leads to a longer half-life and improved oral bioavailability of the parent drug molecule.
-
Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and thereby affect its solubility, permeability, and receptor binding interactions.
-
Enhanced Binding Affinity: The chloro and fluoro substituents can participate in specific non-covalent interactions within a protein's binding pocket, such as halogen bonding or dipole-dipole interactions, which can significantly increase the binding affinity and potency of a drug.
-
Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule. This can be strategically employed to improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment must be conducted based on analogous substituted benzyl alcohols.
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
This guide is intended for use by trained professionals and should be supplemented with a thorough institutional safety review before any experimental work is undertaken.
References
- PubChem. Compound Summary for CID 20242675, this compound. National Center for Biotechnology Information.
- Biofount. 2-氯-3-氟苄醇.
- PubChemLite. This compound (C7H6ClFO).
- Jingming Chemical. This compound.
- Angene International Limited. This compound.
- PubChem. Compound Summary for CID 62501116, (2-Fluorophenyl)(3-fluorophenyl)methanol. National Center for Biotechnology Information.
Sources
- 1. This compound-景明化工股份有限公司 [echochemical.com]
- 2. 96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]
- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 4. 2-CHLORO-3-FLUOROBENZALDEHYDE | 96516-31-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-3-fluorophenyl)methanol, a halogenated benzyl alcohol derivative, is a versatile building block in organic synthesis with significant potential in the field of medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that are attractive for the design of novel therapeutic agents. The presence of these halogens can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | PubChem[1] |
| Molecular Weight | 160.57 g/mol | PubChem (predicted)[1] |
| CAS Number | 96516-32-4 | Inferred from related compounds |
| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical principles |
| Predicted XlogP | 1.8 | PubChem[1] |
The predicted XlogP value of 1.8 suggests a moderate level of lipophilicity, a crucial parameter in determining a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride being a common and practical choice due to its selectivity and mild reaction conditions.
Experimental Protocol: Reduction of 2-Chloro-3-fluorobenzaldehyde
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Chloro-3-fluorobenzaldehyde
-
Methanol (ACS grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases and the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alcohol.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display a complex multiplet pattern due to the coupling between the protons and the fluorine atom. The benzylic protons (CH₂OH) will likely appear as a doublet, coupled to the hydroxyl proton, which itself will appear as a triplet. The exact chemical shifts will be influenced by the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with their chemical shifts and coupling constants (J-C-F) being influenced by the chloro and fluoro substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methylene groups will be observed around 3100-2850 cm⁻¹. The C-O stretching vibration will likely appear in the 1000-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Discovery
Substituted benzyl alcohols are prevalent structural motifs in a wide range of biologically active molecules and approved drugs. The incorporation of chlorine and fluorine atoms in this compound offers medicinal chemists a valuable tool for modulating the pharmacological properties of lead compounds.
-
Lipophilicity and Permeability: The halogen substituents can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Binding Interactions: The electronegative fluorine and chlorine atoms can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding, potentially leading to improved binding affinity and selectivity.
Derivatives of this compound can be synthesized to explore their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases. The benzyl alcohol moiety itself can be a key pharmacophoric feature or can serve as a handle for further chemical modification to build more complex molecular architectures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of halogen substituents provides a means to fine-tune the physicochemical and pharmacological properties of new chemical entities. The synthetic accessibility and potential for diverse chemical transformations make it an attractive starting material for the development of novel therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, which should serve as a valuable resource for researchers in the pharmaceutical sciences.
References
[1] PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Navigating the Uncharted: A Technical Guide to the Safe Handling of (2-Chloro-3-fluorophenyl)methanol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
(2-Chloro-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative. Its structure incorporates a phenyl ring functionalized with both a chlorine and a fluorine atom, along with a hydroxymethyl group. This combination of functionalities suggests its potential utility as a building block in medicinal chemistry and organic synthesis, likely in the development of novel therapeutic agents and other complex organic molecules. The presence of halogen atoms and a benzyl alcohol moiety necessitates a cautious approach to its handling, as these features can impart specific toxicological and reactive properties.
Hazard Identification: A Composite Risk Profile
Given the absence of a specific SDS, a composite hazard profile must be inferred from related structures. The primary hazards are anticipated to arise from the individual components of the molecule.
GHS Classification (Anticipated):
Based on analogs like (2-CHLORO-PHENYL)-PHENYL-METHANOL, the following classifications are probable[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].
Pictograms (Anticipated):
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Precautionary Statements (Anticipated):
-
Prevention: P261, P264, P270, P271, P280[1].
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364[1].
-
Storage: P403+P233, P405[1].
-
Disposal: P501[1].
Physical and Chemical Properties: An Estimation
Quantitative data for this compound is scarce. The table below provides an estimation based on related compounds and general chemical principles.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₇H₆ClFO | |
| Molecular Weight | 160.58 g/mol | |
| Appearance | Likely a solid or liquid at room temperature | Analogy to similar small organic molecules |
| Solubility | Expected to be soluble in organic solvents | General properties of benzyl alcohols |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| pKa | Not available |
Safe Handling and Storage: A Proactive Approach
A multi-layered approach to safety is mandatory when handling a compound with an incomplete toxicological profile[2].
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure[2].
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[3].
Personal Protective Equipment (PPE)
The following PPE is mandatory for all laboratory operations involving this compound[2][4]:
-
Eye Protection: Chemical splash goggles and a face shield are required[1].
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended[2].
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned[2][4].
-
Respiratory Protection: For operations with a high potential for aerosol generation, an N95 respirator or higher should be used[2].
Handling Procedures
-
Weighing: Weigh the solid compound in a fume hood, preferably on disposable weighing paper or in a tared container to minimize contamination[2].
-
Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood[2].
-
Reactions: Set up reaction apparatus within the fume hood. Use appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure[2].
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances[5].
-
Avoid sources of ignition[5].
Emergency Procedures: Preparedness is Key
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help[1]. Do NOT induce vomiting[5].
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse[1].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[6].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[5].
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[5].
Accidental Release Measures
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition[5].
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil[5].
-
Containment and Cleaning Up: Absorb the spill with inert material and place it into a suitable disposal container. Consult local regulations for disposal[5].
Risk Assessment and Exposure Control: A Systematic Workflow
A thorough risk assessment should precede any work with this compound[2]. The following diagram illustrates a logical workflow for this process.
Sources
solubility of (2-Chloro-3-fluorophenyl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of (2-Chloro-3-fluorophenyl)methanol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, chemical synthesis, and formulation science. Poor solubility can impede reliable results in biological assays and create significant challenges in purification, crystallization, and the development of effective delivery systems.[1] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, a halogenated aromatic alcohol of interest in medicinal chemistry and materials science. We present a theoretical framework for understanding solubility, a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and guidance on data analysis and interpretation.[2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and similar compounds.
Introduction
Chemical Profile of this compound
This compound is a substituted benzyl alcohol derivative with the molecular formula C₇H₆ClFO.[3] Its structure, featuring a phenyl ring substituted with a chloro group, a fluoro group, and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.
-
Molecular Formula: C₇H₆ClFO[3]
-
Molecular Weight: 160.57 g/mol (approx.)[3]
-
Structure:
-
Key Physicochemical Features:
-
Hydrogen Bond Donor: The primary alcohol group (-CH₂OH) can act as a hydrogen bond donor.
-
Hydrogen Bond Acceptor: The oxygen of the alcohol, the fluorine atom, and to a lesser extent, the chlorine atom can act as hydrogen bond acceptors.
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative halogen and oxygen atoms. The predicted XlogP value of 1.8 suggests moderate lipophilicity.[3]
-
These features are central to determining its interaction with and solubility in various organic solvents.
Significance in Pharmaceutical and Chemical Research
Substituted phenyl methanols are valuable building blocks in organic synthesis. The specific halogenation pattern of this compound makes it a potentially useful intermediate for creating more complex molecules, including APIs. Understanding its solubility is paramount for:
-
Reaction Solvent Selection: Ensuring that the compound remains in solution for homogeneous reaction kinetics.
-
Crystallization and Purification: Developing effective protocols for isolation and purification requires knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Pre-formulation Studies: For drug development, solubility in various excipients and solvent systems is a foundational piece of data for formulation design.[4]
-
High-Throughput Screening (HTS): Kinetic solubility measurements are essential in early-stage drug discovery to ensure compound viability in assays.[1][5]
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the system.
"Like Dissolves Like"
This adage is the cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another.[6]
-
Polar Solutes , like this compound, tend to dissolve in polar solvents (e.g., alcohols, acetone). The polar functional groups of the solute can interact favorably with the polar groups of the solvent.
-
Non-polar Solutes dissolve in non-polar solvents (e.g., hexane, toluene).
Solvents are broadly classified based on their polarity and hydrogen-bonding ability:
-
Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., methanol, ethanol). These are expected to be effective solvents for our target compound due to the presence of the hydroxyl group.[7]
-
Polar Aprotic Solvents: Possess a significant dipole moment but do not donate hydrogen bonds (e.g., acetone, dimethyl sulfoxide - DMSO).[7]
-
Non-polar Solvents: Have low dielectric constants and minimal dipole moments (e.g., hexane, cyclohexane).[7]
Intermolecular Forces
The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The solubility of this compound is influenced by:
-
Hydrogen Bonding: The dominant interaction for this molecule in protic solvents. The hydroxyl group is key.
-
Dipole-Dipole Interactions: Arising from the polar C-Cl, C-F, and C-O bonds.
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces are weaker and arise from temporary fluctuations in electron density. They are the primary forces of attraction in non-polar systems.
A favorable dissolution process occurs when the energy released from forming solute-solvent bonds is comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.
Experimental Determination of Solubility
To obtain reliable and reproducible data, a standardized protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2][4] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Materials and Reagents
-
Solute: this compound, purity >98%
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane). A list of common solvents ordered by polarity is a useful reference.[8][9]
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]
-
Volumetric flasks and pipettes
-
Equilibrium Solubility Measurement Protocol
This protocol is designed as a self-validating system, incorporating steps for accurate quantification and verification of equilibrium.
Step 1: Preparation of Stock Solution for HPLC Calibration
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
Step 2: Sample Preparation
-
Add an excess of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[4]
-
Add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
Step 3: Equilibration
-
Secure the vials on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours. A 24-hour period is typically sufficient to ensure equilibrium is reached for most compounds.[5]
-
Causality Check: A preliminary experiment can be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 4, 8, 24, and 48 hours). Equilibrium is reached when the concentration of the solute in solution no longer increases.
Step 4: Phase Separation
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Rationale: This step is crucial to ensure that no solid particles are transferred during sampling, which would artificially inflate the measured concentration.
Step 5: Sample Collection and Dilution
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. Self-Validation: The filter must be compatible with the solvent and should not adsorb the solute. A quick test for adsorption is recommended.
-
Precisely dilute the filtered sample with a suitable mobile phase (e.g., 1:10 or 1:100) to bring the concentration within the range of the HPLC calibration curve.
Step 6: Analytical Quantification (HPLC)
-
Analyze the calibration standards and the diluted samples by HPLC. This compound is an aromatic compound, making it well-suited for UV detection.[11][12]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound (typically around 210-270 nm for substituted benzenes).
-
Injection Volume: 10 µL.
-
Step 7: Data Calculation
-
Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Report the final solubility in mg/mL or mol/L.
Visualization of Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile of this compound: Data and Analysis
As specific solubility data for this compound is not widely published, this section provides a template for presenting and interpreting experimentally derived data.
Solubility Data in Common Organic Solvents
The results from the protocol described in Section 3.0 should be compiled into a clear, comparative table.
| Solvent | Solvent Class | Dielectric Constant (ε) | Experimentally Determined Solubility (mg/mL) at 25°C |
| Hexane | Non-polar | 1.89 | |
| Toluene | Non-polar (Aromatic) | 2.38 | |
| Diethyl Ether | Polar Aprotic | 4.34 | |
| Ethyl Acetate | Polar Aprotic | 6.02 | |
| Acetone | Polar Aprotic | 21.0 | |
| Ethanol | Polar Protic | 24.6 | |
| Methanol | Polar Protic | 32.7 | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 |
Note: Dielectric constant values are approximate and sourced from standard chemical literature.[14]
Interpretation of Results
The experimental data should be analyzed in the context of the theoretical principles discussed.
-
Expected Trend: Solubility is expected to be lowest in non-polar solvents like hexane and highest in polar solvents, particularly polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute's hydroxyl group.
-
Polar Aprotic vs. Protic: Compare the solubility in acetone (aprotic) with ethanol (protic), which have similar dielectric constants. Higher solubility in ethanol would underscore the critical role of hydrogen bonding for this specific solute.
-
Impact of Halogenation: The chloro and fluoro groups increase the molecule's polarity but also its size. While they contribute to dipole-dipole interactions, they can also disrupt the crystal lattice of the solid, potentially lowering the energy required for dissolution compared to an unsubstituted analog.
The relationship between solute and solvent can be visualized as follows:
Caption: Solute-Solvent Interaction Strength.
Practical Applications and Considerations
-
Reaction Chemistry: For a reaction involving this alcohol, a solvent with high solubility, such as methanol or acetone, would be a primary choice to ensure a homogeneous system.
-
Crystallization: To effectively crystallize this compound, a binary solvent system might be ideal. For example, dissolving the compound in a good solvent (like acetone) at an elevated temperature and then slowly adding a poor solvent (an anti-solvent, like hexane) can induce crystallization and lead to high-purity material.
-
Safety: Always consult the Safety Data Sheet (SDS) for each solvent before use.[15][16][17] Halogenated organic compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]
Conclusion
This guide has detailed the theoretical underpinnings and practical methodologies for determining the . By following the robust shake-flask protocol and employing careful analytical quantification, researchers can generate high-quality, reproducible solubility data. This data is not merely a physical constant but a critical piece of information that informs rational decision-making in chemical synthesis, process development, and pharmaceutical formulation, ultimately enabling more efficient and successful scientific outcomes.
References
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- University of Wisconsin-Madison. Polarity of Solvents. [Link]
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
- National Center for Biotechnology Information. (2017).
- Journal of Pharmaceutical and Biomedical Analysis. (2014).
- uHPLCs. (2022). Comparison of the polarity of organic solvents. [Link]
- California State University, Bakersfield.
- Royal Society of Chemistry. (2021).
- PubMed. (2007).
- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. [Link]
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- The Periodic Table. Examples of High Polarity Solvents. [Link]
- PubChem. Chloro(fluoro)methanol. [Link]
- PubChem. (2-Fluorophenyl)(3-fluorophenyl)methanol. [Link]
- PubChemLite. This compound. [Link]
- Methanol Safety D
- Univar Solutions.
- Matrix Fine Chemicals. (3-FLUOROPHENYL)METHANOL. [Link]
- Physical Chemistry Research. (2023).
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- SciELO Colombia. (2014). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 12. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. methanex.com [methanex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. leap.epa.ie [leap.epa.ie]
- 18. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Stability and Storage of (2-Chloro-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding (2-Chloro-3-fluorophenyl)methanol
This compound is a substituted benzyl alcohol derivative with the molecular formula C₇H₆ClFO[1]. Its structure, featuring a phenyl ring substituted with chlorine and fluorine atoms and a hydroxymethyl group, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups imparts specific reactivity and physicochemical properties that are critical for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
However, the same structural features that make this compound useful also render it susceptible to various degradation pathways. A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for ensuring the integrity, purity, and reproducibility of experimental results, as well as for developing robust manufacturing processes and ensuring the long-term viability of stored materials. This guide provides an in-depth analysis of the factors governing the stability of this compound, recommended storage conditions, and a framework for its stability assessment.
Chemical Profile and Inherent Stability Considerations
The stability of this compound is intrinsically linked to its molecular structure. Three key features dictate its reactivity:
-
The Benzylic Alcohol Group (-CH₂OH): The primary alcohol group is the most reactive site on the molecule. It is susceptible to oxidation, which is a primary degradation pathway for benzyl alcohols. This reaction can proceed in two stages: first to the corresponding aldehyde (2-chloro-3-fluorobenzaldehyde) and then further to the carboxylic acid (2-chloro-3-fluorobenzoic acid)[2][3][4]. This process can be catalyzed by heat, light, atmospheric oxygen, or trace metal impurities.
-
The Phenyl Ring: The aromatic ring itself is generally stable but can participate in reactions, particularly under photochemical stress.
-
Halogen Substituents (Cl and F): The chlorine and fluorine atoms are electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the alcohol. While the carbon-halogen bonds are strong, halogenated aromatic compounds can be susceptible to degradation, particularly photolytic cleavage, under certain conditions[5][6][7]. The presence of these halogens makes the compound more stable against certain biological degradation pathways[8].
Key Factors Influencing Stability and Degradation Pathways
Several environmental factors can compromise the integrity of this compound. Understanding these factors is crucial for establishing appropriate storage and handling protocols.
Oxidation
Oxidative degradation is the most significant concern for this compound. The benzylic alcohol can be readily oxidized by atmospheric oxygen. This auto-oxidation process is often a slow, radical-mediated reaction that can be accelerated by exposure to heat, light (UV radiation), and the presence of metal ions which can act as catalysts[9][10]. The primary degradation products are 2-chloro-3-fluorobenzaldehyde and the subsequent over-oxidation product, 2-chloro-3-fluorobenzoic acid[11][12].
Photostability
Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation. For halogenated aromatic compounds, this can sometimes lead to dehalogenation or the formation of radical species that trigger further decomposition[13][14]. To mitigate this, the compound should always be stored in light-protecting containers[15].
Thermal Stress
Elevated temperatures accelerate the rates of all chemical reactions, including oxidation and other potential degradation pathways[16]. While this compound is a solid at room temperature, prolonged exposure to heat can lead to a gradual loss of purity. Therefore, temperature control is a critical aspect of its storage.
Humidity and pH
Although not a primary degradation route for benzyl alcohols, prolonged exposure to high humidity can be detrimental, potentially introducing moisture that could facilitate hydrolytic reactions or act as a medium for other reactants. The compound's stability can also be influenced by pH, with strongly acidic or basic conditions potentially catalyzing degradation reactions.
A diagram illustrating the primary degradation pathways is presented below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following conditions are recommended to maximize the shelf-life and maintain the purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes the rate of thermal degradation and oxidation. Avoids heat-related hazards. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the benzylic alcohol group by displacing atmospheric oxygen. |
| Light | Store in amber glass or other opaque, tightly sealed containers.[15] | Protects the compound from photolytic degradation initiated by UV and visible light. |
| Humidity | Store in a dry environment. Use containers with tight-fitting lids.[17] | Prevents moisture absorption, which could facilitate side reactions. |
| Container | Use chemically inert glass containers.[15] | Avoids potential reactions with or leaching from plastic containers. |
Handling: Safe handling practices are paramount. Always handle this compound in a well-ventilated area or a chemical fume hood[18]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[19]. Avoid creating dust. In case of a spill, contain the material with an inert absorbent and dispose of it according to local regulations[20].
Framework for a Comprehensive Stability Study
To rigorously define the stability profile and re-test date for this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and validate that analytical methods can detect them. Such studies are a cornerstone of pharmaceutical development and are guided by organizations like the International Council for Harmonisation (ICH)[21][22][23].
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) workflow.
Objective: To identify the likely degradation products of this compound under various stress conditions and to ensure the developed analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL)[16].
-
Apply Stress Conditions: Aliquot the stock solution into separate, appropriate vessels for each stress condition. An unstressed sample stored under ideal conditions (e.g., 2-8°C in the dark) serves as the control.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution at 60°C for 48 hours[16].
-
Photolytic Degradation: Expose a solution to a calibrated light source providing UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter[16]. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products. The goal is to achieve 5-20% degradation of the parent compound[22][24].
Visualization of the Stability Study Workflow
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation pathway is the oxidation of the benzylic alcohol group, a process accelerated by heat, light, and the presence of atmospheric oxygen. Therefore, storage in a cool, dark environment (2-8°C) under an inert atmosphere is paramount for long-term stability. This guide provides the foundational knowledge for researchers and drug development professionals to maintain the quality of this critical reagent, ensuring the validity and reproducibility of their scientific work. The implementation of systematic stability studies, such as the forced degradation protocol outlined, is a critical step in fully characterizing its behavior and establishing a robust shelf-life.
References
- Chatterjee, S., Mallick, S., & Dutta, T. K. (2012). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Debnar-Daumler, C., et al. (2018). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum. ResearchGate.
- Wang, L., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry.
- Alotaibi, A. M., et al. (2023). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations. ACS Omega.
- Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
- Wang, L., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC - NIH.
- International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Ghosh, S., et al. (2016). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. ACS Applied Energy Materials.
- ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Nakazawa, Y., et al. (2012). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology.
- Chatterjee, S., Mallick, S., & Dutta, T. K. (2012). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Karger Publishers.
- Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via the catechol ortho-cleavage pathway in Pseudomonas putida CSV86. Ovid.
- Duan, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.
- Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. ResearchGate.
- Yamaji, M., et al. (2021). Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate.
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. Amanote Research.
- North Industrial Chemicals. (n.d.). How to Store Isopropyl Alcohol: Tips and Techniques.
- National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.
- Chromservis. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- PubChem. (n.d.). This compound.
- Wang, F., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central.
- Carl ROTH. (n.d.). Methanol - Safety Data Sheet.
- Food and Drug Administration. (2020). FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.
- Nedstar. (n.d.). Nedstar's guide for ethanol safety & handling.
Sources
- 1. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lakeland.edu [lakeland.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]
- 18. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 19. nedstar.com [nedstar.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijcrt.org [ijcrt.org]
- 24. youtube.com [youtube.com]
The Strategic Role of (2-Chloro-3-fluorophenyl)methanol in Advanced Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular complexity, biological activity, and process efficiency. (2-Chloro-3-fluorophenyl)methanol, a disubstituted benzyl alcohol derivative, has emerged as a pivotal chemical intermediate. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, offers a nuanced reactivity profile that medicinal chemists and process scientists can exploit to construct complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, underscoring its value as a versatile building block in modern organic synthesis.
The Causality of Halogen Substitution: A Design Perspective
The presence and positioning of halogen atoms on an aromatic ring are not arbitrary; they are deliberate choices rooted in the principles of medicinal chemistry and physical organic chemistry. The 2-chloro and 3-fluoro substitution pattern in the title compound imparts specific properties that are highly advantageous in drug design and synthesis.
-
Electronic Effects and Binding Interactions : Fluorine, being the most electronegative element, and chlorine, also strongly electron-withdrawing, significantly modulate the electronic environment of the phenyl ring. These inductive effects can alter the pKa of nearby functional groups, influence the molecule's dipole moment, and create specific electrostatic interactions within a protein's binding pocket, potentially enhancing ligand affinity and selectivity.[1] The C-F bond, in particular, is a weak hydrogen bond acceptor, while the chloro group can participate in various non-covalent interactions, including halogen bonding.
-
Metabolic Stability : A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. Aromatic hydroxylation is a common metabolic pathway. The strategic placement of metabolically robust C-Cl and C-F bonds can block these sites of oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2]
-
Lipophilicity and Permeability : Halogenation generally increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and oral bioavailability. While both chlorine and fluorine increase lipophilicity compared to hydrogen, chlorine does so to a greater extent.[3] This allows for the fine-tuning of a molecule's solubility and permeability properties, which are essential for its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of this compound: A Reductive Approach
A common and efficient pathway to this compound involves the reduction of the corresponding benzoic acid derivative, 2-chloro-3-fluorobenzoic acid. This precursor can be synthesized through various routes, including the fluorination and subsequent hydrolysis of 2,3-dichlorobenzonitrile.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway from 2,3-dichlorobenzonitrile to this compound.
Experimental Protocol: Reduction of 2-Chloro-3-fluorobenzoic Acid
This protocol outlines a representative lab-scale synthesis of this compound.
Core Principle: The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. The choice of reducing agent and solvent is critical for achieving high yield and purity.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-chloro-3-fluorobenzoic acid (1.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of the reducing agent (e.g., 1.0 M solution of borane-tetrahydrofuran complex in THF, ~1.2 eq.) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid to neutralize any excess reducing agent and dissolve the resulting salts.
-
Workup and Isolation: The aqueous mixture is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Core Applications as a Chemical Intermediate
This compound is not an end-product but a versatile precursor to other key intermediates, primarily the corresponding aldehyde and benzyl chloride. These derivatives are then incorporated into more complex molecular frameworks.
Caption: Key transformations of this compound into other valuable intermediates.
Oxidation to 2-Chloro-3-fluorobenzaldehyde
The conversion of the benzyl alcohol to the corresponding aldehyde is a fundamental transformation, providing an electrophilic handle for subsequent carbon-carbon and carbon-heteroatom bond formations.
Experimental Protocol: PCC Oxidation
Core Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, ~1.5 eq.) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, a solution of this compound (1.0 eq.) in DCM is added in one portion.
-
Reaction Progression: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or GC-MS. The mixture will turn into a dark, tarry substance.
-
Workup and Isolation: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude 2-chloro-3-fluorobenzaldehyde can be purified by column chromatography or distillation.[3]
Conversion to (2-Chloro-3-fluorophenyl)methyl chloride
The transformation into the benzyl chloride derivative activates the benzylic position for nucleophilic substitution reactions, a common strategy for introducing amine, ether, or other functional groups.
Experimental Protocol: Chlorination with Thionyl Chloride
Core Principle: Thionyl chloride (SOCl₂) is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: this compound (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., toluene or DCM) in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Addition of Reagent: The solution is cooled to 0 °C, and thionyl chloride (1.1-1.5 eq.) is added dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction Progression: After the addition, the mixture is allowed to warm to room temperature and may be gently heated (e.g., to 40-60 °C) for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Isolation: The reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
Purification: The crude (2-Chloro-3-fluorophenyl)methyl chloride is typically used in the next step without extensive purification, or it can be purified by vacuum distillation if necessary.
Data Summary
| Compound | Formula | Molecular Weight ( g/mol ) | Key Transformation | Typical Reagents |
| 2-Chloro-3-fluorobenzoic Acid | C₇H₄ClFO₂ | 174.56 | Reduction | LiAlH₄, BH₃·THF |
| This compound | C₇H₆ClFO | 160.58 | - | - |
| 2-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Oxidation | PCC, DMP, TEMPO |
| (2-Chloro-3-fluorophenyl)methyl chloride | C₇H₅Cl₂F | 179.02 | Chlorination | SOCl₂, HCl |
Conclusion
This compound serves as a testament to the power of strategic molecular design. Its value extends beyond its own chemical properties to the versatile reactivity it imparts to its derivatives. The carefully positioned chloro and fluoro substituents provide a powerful tool for medicinal chemists to enhance metabolic stability, modulate physicochemical properties, and optimize ligand-receptor interactions. By understanding the synthesis and subsequent transformations of this key intermediate, researchers and drug development professionals are better equipped to design and execute efficient synthetic routes towards novel and effective pharmaceutical agents. The protocols and principles outlined in this guide provide a solid foundation for the practical application of this compound in the ongoing quest for new medicines.
References
- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. ()
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-13.
Sources
The Strategic Utility of (2-Chloro-3-fluorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. Halogenated organic compounds have emerged as indispensable tools in this endeavor, with the strategic incorporation of fluorine and chlorine atoms profoundly influencing the biological activity of parent molecules. This technical guide provides an in-depth exploration of (2-Chloro-3-fluorophenyl)methanol, a versatile and increasingly important building block in medicinal chemistry. We will dissect its synthesis, reactivity, and, most critically, its potential applications in the design and development of innovative therapeutics. This guide will move beyond a mere recitation of facts to provide a causal understanding of why this specific substitution pattern is advantageous, supported by experimental protocols, mechanistic insights, and a comprehensive review of its role in the synthesis of biologically active compounds.
Introduction: The Physicochemical Rationale for Halogenation in Drug Design
The introduction of halogen atoms, particularly fluorine and chlorine, into a drug candidate's scaffold is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The 2-chloro-3-fluoro substitution pattern on a phenyl ring, as seen in this compound, offers a unique combination of electronic and steric effects that can be exploited by medicinal chemists.
-
Modulation of Lipophilicity: The presence of both chlorine and fluorine atoms increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, thereby increasing the drug's half-life. The chlorine atom can also influence metabolic pathways.
-
Enhanced Binding Affinity: The electronegative fluorine and chlorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. These interactions can significantly contribute to the binding affinity and selectivity of a drug molecule.
-
Conformational Control: The steric bulk and electronic properties of the halogens can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with a target's binding site.
Synthesis of this compound: A Reliable and Scalable Protocol
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding aldehyde or carboxylic acid. The following protocol is based on established reduction methodologies and can be adapted for various scales.
Experimental Protocol: Reduction of 2-Chloro-3-fluorobenzaldehyde
Objective: To synthesize this compound via the reduction of 2-chloro-3-fluorobenzaldehyde using sodium borohydride.
Materials:
-
2-Chloro-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-fluorobenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
A similar and highly effective method involves the reduction of 2-fluoro-3-chlorobenzoic acid. In this procedure, the carboxylic acid is treated with sodium borohydride and methyl sulfate in THF to yield the desired alcohol[1].
Potential Applications in Medicinal Chemistry: Case Studies and Future Directions
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and antiviral agents.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The 2-chloro-3-fluorophenyl moiety has been incorporated into several potent kinase inhibitors.
A noteworthy example is the clinical candidate GDC-0994 , a potent and selective inhibitor of ERK1/2 kinases. While GDC-0994 contains a 4-chloro-3-fluorophenyl group, its development highlights the importance of this substitution pattern in achieving high potency and desirable pharmacokinetic properties[2].
Table 1: Biological Activity of GDC-0994 and Related Analogs [2]
| Compound | Structure | pRSK IC₅₀ (μM) | CYP3A4 IC₅₀ (μM) |
| GDC-0994 | (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one | 0.016 | >50 |
| Analog 9 | (Structure with alternate pyridine substitution) | 0.003 | 0.34 |
The data in Table 1 demonstrates that while subtle structural modifications can significantly impact properties like CYP3A4 inhibition, the core chloro-fluorophenyl moiety is compatible with potent kinase inhibition.
Antiviral Agents: Combating Viral Infections
A Chinese patent discloses a series of substituted 3-fluorophenyl methanol compounds with significant antiviral activity, particularly against cytomegalovirus (CMV)[3]. These compounds, derived from precursors like this compound, represent a promising avenue for the development of novel anti-CMV therapeutics. The patent highlights the potential for these compounds to offer improved efficacy and safety profiles compared to existing treatments.
Mechanistic Insights: The Role of the 2-Chloro-3-fluoro Substitution in Target Engagement
The specific positioning of the chlorine and fluorine atoms on the phenyl ring can have a profound impact on how a drug molecule interacts with its biological target. Molecular modeling and X-ray crystallography studies of kinase inhibitors have provided valuable insights into these interactions.
The diagram above illustrates the potential binding modes of the 2-chloro-3-fluorophenyl group within a kinase active site. The chlorine atom can engage in favorable van der Waals interactions within a hydrophobic pocket, while the more electronegative fluorine atom can form hydrogen bonds or halogen bonds with the hinge region of the kinase. The aromatic ring itself can participate in π-π stacking interactions with aromatic residues like the gatekeeper residue. This multi-point interaction profile can lead to high binding affinity and selectivity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry with demonstrated potential in the development of kinase inhibitors and antiviral agents. The unique physicochemical properties conferred by the 2-chloro-3-fluoro substitution pattern provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of the subtle interplay between halogenation and biological activity continues to grow, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery of next-generation therapeutics. Future research should focus on the continued exploration of this scaffold in diverse therapeutic areas and the development of novel synthetic methodologies to further expand its chemical accessibility.
References
- Flick, A. C., et al. (2020). Synthesis of Drugs: Lorlatinib. J. Med. Chem., 63(19), 10652–10704. [Link]
- Hatzivassiliou, G., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J. Med. Chem., 59(11), 5237-5248. [Link]
- Pfizer Inc. (2018). Lorbrena (lorlatinib) tablets, for oral use. U.S.
- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google P
- CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google P
Sources
Methodological & Application
Application Note: High-Fidelity Reduction of 2-Chloro-3-fluorobenzoic Acid to (2-Chloro-3-fluorophenyl)methanol
Introduction and Strategic Overview
(2-Chloro-3-fluorophenyl)methanol is a valuable substituted benzyl alcohol that serves as a key structural motif and building block in the synthesis of pharmaceuticals and advanced materials. The targeted conversion of 2-chloro-3-fluorobenzoic acid to its corresponding primary alcohol represents a fundamental yet critical reduction reaction in organic synthesis. The primary challenge lies in achieving high conversion and yield while navigating the reactivity of the starting material and the powerful nature of the requisite reducing agents.
This document provides an in-depth guide to this transformation, presenting two robust and field-proven protocols. The choice between these methods hinges on a strategic balance of laboratory capabilities, safety infrastructure, and the desired level of chemical selectivity. We will explore:
-
Method A: Lithium Aluminum Hydride (LAH) , a powerful, highly reactive agent for rapid and complete reduction.
-
Method B: Borane-Tetrahydrofuran Complex (BH₃·THF) , a highly chemoselective agent that offers a milder reaction profile.
The causality behind each experimental step will be explained to empower researchers not just to follow a recipe, but to understand and adapt the protocols to their specific needs.
Mechanistic Considerations and Reagent Selection
The reduction of a carboxylic acid to a primary alcohol is a four-electron reduction that requires a potent hydride source. Aldehydes are intermediates in this process, but they are more reactive than the starting carboxylic acid and are thus immediately reduced to the alcohol.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse
Lithium aluminum hydride (LAH) is an unselective and highly reactive reducing agent capable of reducing most polar functional groups, including carboxylic acids.[1][2]
-
Mechanism of Action: The reaction initiates with an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride from LAH to liberate hydrogen gas, forming a lithium carboxylate salt.[2][3] The aluminum hydride species then coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by a series of hydride transfers from the aluminate complex to the carbonyl carbon, proceeding through an aldehyde intermediate which is rapidly reduced to the primary alcohol.[3][4]
-
Advantages: High reactivity ensures a rapid and complete reaction, often leading to excellent yields.
-
Limitations & Safety: LAH is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][6][7] Its lack of selectivity means it will reduce other sensitive functional groups if present. Extreme caution and a stringent safety protocol are non-negotiable when handling LAH. [6][7][8][9]
Borane (BH₃·THF): The Selective Specialist
Borane, typically used as a stable complex with tetrahydrofuran (BH₃·THF), is a highly effective reagent for the reduction of carboxylic acids.[3][10]
-
Mechanism of Action: Borane exhibits remarkable chemoselectivity for carboxylic acids. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional borane molecules.[3][11] This pathway is kinetically favored for carboxylic acids over other carbonyls like esters, allowing for selective reductions in multifunctional molecules.[12][13]
-
Advantages: Excellent chemoselectivity for carboxylic acids.[10][13] It is significantly safer to handle than LAH, with a more controlled reaction profile.[3]
-
Limitations: While selective, borane will also reduce amides and nitriles.[10][13] The reagent must still be handled under an inert atmosphere due to its sensitivity to moisture.
Visualizing the General Transformation
Caption: General reaction scheme for the reduction of 2-chloro-3-fluorobenzoic acid.
Experimental Protocols
Protocol A: Reduction using Lithium Aluminum Hydride (LAH)
Trustworthiness: This protocol incorporates the Fieser work-up method, a widely accepted and validated procedure for safely quenching LAH reactions and simplifying product isolation by precipitating aluminum salts into a filterable solid.[1][5][8][14][15]
MANDATORY SAFETY PRECAUTIONS:
-
All operations must be performed in a certified chemical fume hood.[1]
-
Wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (nitrile gloves are standard).[8][9]
-
Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. DO NOT use water or CO₂ extinguishers on an LAH fire. [6]
-
Use plastic or ceramic spatulas for transferring solid LAH to avoid static sparks.[8]
Data Summary Table: Protocol A
| Parameter | Specification | Rationale |
|---|---|---|
| Starting Material | 2-Chloro-3-fluorobenzoic acid | --- |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective hydride donor. |
| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | Excess ensures complete reduction and accounts for reaction with the acidic proton. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is required for LAH stability and reactivity. |
| Reaction Temp. | 0 °C to Room Temperature | Initial addition at 0 °C controls the initial exotherm from deprotonation. |
| Work-up | Fieser Method (H₂O, NaOH, H₂O) | Safely quenches excess LAH and forms granular, filterable aluminum salts.[1][5] |
| Typical Yield | >90% | High reactivity generally leads to high conversion. |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel sealed with a rubber septum.
-
LAH Suspension: In the reaction flask, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Fieser Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath. The quenching of LAH is highly exothermic.[1]
-
Let X be the mass in grams of LAH used. Slowly and dropwise , add X mL of deionized water. (Caution: Vigorous H₂ evolution).
-
Next, add X mL of a 15% (w/v) aqueous sodium hydroxide solution dropwise. The mixture will become thick and viscous.
-
Finally, add 3X mL of deionized water dropwise. A granular white precipitate should form, and the mixture should become easily stirrable.[1][14][15]
-
-
Isolation:
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol B: Reduction using Borane-Tetrahydrofuran (BH₃·THF)
Trustworthiness: This protocol leverages the high chemoselectivity of borane, a well-established method for cleanly reducing carboxylic acids in the presence of other potentially reducible functional groups.[3][13] The work-up is straightforward and avoids the handling of pyrophoric solids and complex salt precipitations.
Data Summary Table: Protocol B
| Parameter | Specification | Rationale |
|---|---|---|
| Starting Material | 2-Chloro-3-fluorobenzoic acid | --- |
| Reducing Agent | Borane-THF complex (1 M solution) | Highly chemoselective for carboxylic acids.[3][10] |
| Stoichiometry | ~2.0 equivalents of BH₃ | Stoichiometry accounts for complexation and reduction steps. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for BH₃·THF stability and reactivity. |
| Reaction Temp. | 0 °C to Room Temperature | Controlled addition at low temperature prevents runaway reactions. |
| Work-up | Methanol Quench / Acidic Wash | Safely quenches excess borane and hydrolyzes borate-ester intermediates. |
| Typical Yield | 85-95% | Milder conditions can lead to very clean reactions and high yields. |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and a rubber septum.
-
Substrate Solution: Dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq.) in anhydrous THF in the reaction flask. Cool the solution to 0 °C under a nitrogen atmosphere.
-
BH₃·THF Addition: Using a syringe, slowly add the BH₃·THF solution (1 M in THF, 2.0 eq.) to the stirred carboxylic acid solution. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Quenching):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add methanol dropwise to quench any excess borane. (Caution: H₂ evolution).
-
Once gas evolution ceases, add 1 M HCl and stir the mixture for 30 minutes to hydrolyze the borate esters.
-
-
Isolation:
-
Remove most of the THF and methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify via flash column chromatography on silica gel as needed.
Workflow Visualization and Troubleshooting
Experimental Workflow for LAH Reduction (Protocol A)
Caption: Step-by-step workflow for the LAH-mediated reduction and Fieser work-up.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; deactivated reagent (moisture exposure). | Use a fresh bottle of reducing agent. Ensure all glassware and solvents are scrupulously dry. Consider increasing the equivalents of the reducing agent. |
| Low Yield | Product loss during work-up; volatile product. | Ensure thorough extraction from the aqueous layer. Be cautious during solvent removal if the product has a low boiling point. |
| LAH Work-up Forms an Emulsion / Gel | Improper quenching ratio or insufficient stirring. | Ensure vigorous stirring during quenching. As an alternative, quench with Rochelle's salt (sodium potassium tartrate) solution, which chelates aluminum ions and breaks up emulsions.[1] |
| Difficult Filtration of Aluminum Salts | Salts are too fine or gelatinous. | Allow the quenched mixture to stir longer (1 hour or more) to allow the precipitate to granulate. Ensure the Celite® pad is sufficiently thick. |
Conclusion
The reduction of 2-chloro-3-fluorobenzoic acid to this compound can be accomplished with high fidelity using either lithium aluminum hydride or a borane-THF complex.
-
LiAlH₄ offers a rapid and highly efficient transformation but demands rigorous adherence to safety protocols due to its pyrophoric nature.
-
BH₃·THF provides a safer, more controlled alternative with excellent chemoselectivity, making it the preferred choice for substrates with other reducible functional groups or in laboratory settings where the handling of highly pyrophoric materials is challenging.
The selection of the appropriate protocol should be guided by a thorough risk assessment and consideration of the overall synthetic strategy. Both methods, when executed with care, provide reliable pathways to this important chemical intermediate.
References
- Benchchem. Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised.
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction.
- Chemistry Steps.
- National Institutes of Health (NIH).
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- Princeton EHS. Lithium Aluminum Hydride | Office of Environmental Health and Safety.
- Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview.
- ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?
- IITian Explains - YouTube. Borane as a Reducing Agent || Very Selective Reducer.
- Sigma-Aldrich.
- Dr. Aman - YouTube. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH.
- Pearson. Show a mechanism for the lithium aluminum hydride reduction of be...
- Sigma-Aldrich. SAFETY DATA SHEET - Lithium aluminum hydride solution.
- Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
- ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
- Testbook. Benzoic acid on reacting with lithium aluminium hydride give.
- PubChemLite. This compound (C7H6ClFO).
- Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. westliberty.edu [westliberty.edu]
- 10. youtube.com [youtube.com]
- 11. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 12. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
The Versatile Building Block: (2-Chloro-3-fluorophenyl)methanol in Modern Organic Synthesis
Introduction: A Strategically Substituted Phenyl Ring for Drug Discovery and Materials Science
(2-Chloro-3-fluorophenyl)methanol is a key building block in the world of organic synthesis, prized for its unique electronic and steric properties. The strategic placement of a chlorine and a fluorine atom on the phenyl ring provides chemists with a versatile scaffold for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. The presence of these halogens influences the reactivity of the aromatic ring and the benzylic alcohol, offering multiple avenues for functionalization. This application note provides an in-depth guide to the practical use of this compound, detailing reliable protocols for its key transformations and explaining the rationale behind the experimental choices. This molecule is particularly valuable in the synthesis of novel therapeutic agents, where the specific substitution pattern can enhance pharmacological properties such as metabolic stability and binding affinity.[1]
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | PubChem |
| Molecular Weight | 160.58 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 45-48 °C | Supplier Data |
| Boiling Point | Approx. 235 °C at 760 mmHg | Predicted |
Key Synthetic Transformations and Protocols
This compound offers three primary sites for chemical modification: the hydroxyl group, the benzylic position, and the aromatic ring. This section details robust protocols for the most common and impactful transformations.
Oxidation to 2-Chloro-3-fluorobenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a cornerstone transformation, as aldehydes are versatile intermediates for a plethora of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are therefore preferred.
Two of the most reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is highly effective for a wide range of alcohols and is known for its mild conditions, which preserve sensitive functional groups. The low temperature (-78 °C) is crucial to control the reactivity of the intermediate alkoxysulfonium salt and prevent side reactions. Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of being a neutral and highly selective oxidant that can be used at room temperature. This makes the reaction setup simpler than the Swern oxidation. The reaction is typically fast and clean, with the byproducts being easily removable during workup.
Caption: Oxidation of this compound.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.2 eq) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq). Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Quenching: Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-3-fluorobenzaldehyde.
Etherification via Williamson Ether Synthesis
The conversion of the hydroxyl group to an ether linkage is a common strategy to modify the polarity and steric bulk of a molecule. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.
This reaction proceeds via an SN2 mechanism, where a strong base is first used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.
Caption: Williamson Ether Synthesis Workflow.
-
Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C.
-
Alkoxide Formation: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ether.[2][3][4][5][6]
Esterification Reactions
Esterification of the benzylic alcohol is another important functional group transformation that can be used to introduce a variety of substituents and to act as a protecting group.
-
Fischer Esterification: This is a classic acid-catalyzed equilibrium process between an alcohol and a carboxylic acid. To drive the reaction to completion, it is common to use a large excess of the carboxylic acid or to remove the water formed during the reaction.[7][8] For a precious building block like this compound, using it as the limiting reagent is preferable.
-
Acylation with an Acid Chloride or Anhydride: A more efficient and generally higher-yielding method involves the reaction of the alcohol with a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct, preventing side reactions.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere. Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Acylation: Add the desired acid chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Applications in Pharmaceutical Synthesis
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern on the aromatic ring can be crucial for achieving the desired pharmacological profile. For instance, fluorinated and chlorinated phenyl groups are often incorporated into drug candidates to enhance their metabolic stability and membrane permeability.[1]
A notable application of this building block is in the synthesis of kinase inhibitors and other targeted therapies. The ability to further functionalize the aromatic ring through cross-coupling reactions, after converting the benzylic alcohol to a suitable leaving group, opens up a vast chemical space for the development of novel drug candidates.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The protocols detailed in this application note provide a solid foundation for researchers to effectively utilize this important synthetic intermediate in their own research endeavors.
References
- Williamson Ether Synthesis. (n.d.). MiraCosta College.
- CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents. (n.d.).
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.).
- Methanol Synthesis. - Patent GB-1159035-A - PubChem. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Acid to Ester - Common Conditions. (n.d.).
- Orthogonal processing of organic materials used in electronic and electrical devices - Patent WO-2009143357-A2 - PubChem. (n.d.).
- Chemistry 211 Experiment 4 - MiraCosta College. (2012, November 14).
- Solved Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com. (2021, September 29).
- CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents. (n.d.).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
Sources
- 1. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. chegg.com [chegg.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note & Protocol: Synthesis of 2-Chloro-1-(chloromethyl)-3-fluorobenzene via Chlorination of (2-Chloro-3-fluorophenyl)methanol with Thionyl Chloride
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(chloromethyl)-3-fluorobenzene, a key intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of (2-Chloro-3-fluorophenyl)methanol using thionyl chloride as the chlorinating agent. Emphasis is placed on the mechanistic rationale, operational safety, and purification strategies to ensure high yield and purity of the target compound. This application note is intended to serve as a practical resource, combining theoretical principles with a validated experimental procedure.
Introduction & Scientific Rationale
The conversion of benzylic alcohols to their corresponding benzyl chlorides is a fundamental transformation in organic synthesis. The target molecule, 2-Chloro-1-(chloromethyl)-3-fluorobenzene[1][2], is a valuable building block due to the presence of multiple reactive sites, allowing for diverse downstream chemical modifications. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is predicated on its high reactivity and the irreversible nature of the reaction, which is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
The reaction proceeds via a nucleophilic substitution mechanism.[4] The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 or Sₙi fashion, resulting in the desired benzyl chloride and the release of SO₂ and HCl gases.[4][5] The specific pathway can be influenced by the reaction conditions, such as the presence of a base like pyridine, which typically favors an Sₙ2 mechanism with inversion of configuration.[5][6]
Materials & Reagents
| Compound/Material | Grade | Supplier | CAS No. |
| This compound | ≥98% | Commercially Available | 85072-91-9 |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | 7719-09-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 |
| Diethyl Ether | ACS Grade | Commercially Available | 60-29-7 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
Safety & Handling
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [7][8][9][10][11] It is imperative to handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][11] All glassware must be thoroughly dried before use to prevent exothermic reactions and the release of toxic gases. An emergency shower and eyewash station should be readily accessible.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Chloro-1-(chloromethyl)-3-fluorobenzene.
Detailed Experimental Protocol
5.1. Reaction Setup
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
To the flask, add this compound (10.0 g, 61.5 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the starting material is fully dissolved.
5.2. Reaction Execution
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (6.2 mL, 86.1 mmol, 1.4 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: The addition is exothermic and will result in the evolution of HCl and SO₂ gas. Ensure the reaction is well-ventilated.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
5.3. Work-up and Purification
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
The crude product, a pale yellow oil, should be purified by vacuum distillation to afford the pure 2-Chloro-1-(chloromethyl)-3-fluorobenzene.[12][13] Collect the fraction boiling at the appropriate temperature and pressure.
Expected Results & Characterization
The expected product is 2-Chloro-1-(chloromethyl)-3-fluorobenzene, a colorless to pale yellow liquid.[14] The typical yield for this reaction is in the range of 85-95%.
Table 2: Physicochemical Properties of 2-Chloro-1-(chloromethyl)-3-fluorobenzene
| Property | Value |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol [1][2] |
| Appearance | Clear, colorless liquid[14] |
| Boiling Point | 208 °C (at atmospheric pressure)[14] |
| Density | 1.4 g/cm³[14] |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) at approximately δ 4.6-4.8 ppm. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a peak for the benzylic carbon at approximately δ 45-47 ppm. The aromatic carbons will appear in the region of δ 120-160 ppm, with the carbon attached to fluorine exhibiting a large coupling constant.
-
GC-MS: The mass spectrum should show the molecular ion peak (M+) at m/z = 178 and 180 in a characteristic 9:6:1 isotopic pattern for two chlorine atoms.
Troubleshooting & Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of thionyl chloride. Ensure the starting material is of high purity and the solvent is anhydrous.
-
Low Yield: Low yields can result from incomplete reaction or loss of product during work-up. Ensure the quenching step is performed at a low temperature to minimize hydrolysis of the product back to the starting alcohol. Thorough extraction is also critical.
-
Product Decomposition: Benzyl chlorides can be susceptible to polymerization or decomposition, especially at elevated temperatures.[12] It is advisable to perform the distillation under vacuum to keep the temperature as low as possible.[13][15] The addition of a stabilizer, such as a small amount of a lactam, during distillation has been reported to prevent decomposition.[16]
Conclusion
The reaction of this compound with thionyl chloride provides a reliable and efficient method for the synthesis of 2-Chloro-1-(chloromethyl)-3-fluorobenzene. Adherence to the detailed protocol, with particular attention to safety precautions and anhydrous conditions, will ensure a high yield of the desired product. The methodologies and insights provided in this application note are intended to facilitate the successful implementation of this important synthetic transformation in a research and development setting.
References
- State of New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
- LookChem. (n.d.).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- ECHEMI. (n.d.).
- Fisher Scientific. (2024).
- Bionium. (n.d.).
- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Brainly.in. (2022). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure.
- Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 4015-4017.
- ResearchGate. (2025). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
- PrepChem.com. (n.d.).
- Sciencemadness.org. (2019).
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Google Patents. (n.d.). US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride.
- PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene.
- Acta Physico-Chimica Sinica. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
- ResearchGate. (2025). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- ChemicalBook. (n.d.). 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum.
- Frostburg State University Chemistry Department. (2018). Reaction of alcohols with thionyl chloride [Video]. YouTube.
- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
- ResearchGate. (2025). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)
- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
- BLD Pharm. (n.d.). 456-42-8|1-(Chloromethyl)-3-fluorobenzene.
- Google Patents. (n.d.). CN102603471A - Production method of p-trifluoromethyl chlorobenzene.
- Google Patents. (n.d.).
- Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2.
- ChemicalBook. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2).
Sources
- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nj.gov [nj.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.be [fishersci.be]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 14. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 15. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
Application Note: Selective Oxidation of (2-Chloro-3-fluorophenyl)methanol to 2-Chloro-3-fluorobenzaldehyde
Abstract and Introduction
2-Chloro-3-fluorobenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its halogenated phenyl ring provides a scaffold for introducing further molecular complexity, making its efficient and high-purity synthesis a critical step in many discovery and development pipelines. The most direct synthetic route to this aldehyde is the selective oxidation of the corresponding primary alcohol, (2-Chloro-3-fluorophenyl)methanol.
This application note provides a comprehensive technical guide to this transformation. It explores the causality behind selecting an appropriate oxidation methodology, offering a comparative analysis of common and advanced techniques. We present detailed, field-proven protocols for two highly effective methods—Dess-Martin Periodinane (DMP) oxidation and Swern oxidation—and discuss the critical parameters for reaction success, workup, and purification.
The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid.[1] The choice of oxidant and reaction conditions is therefore paramount to achieving high yields and purity of the desired aldehyde product. This guide is designed to equip researchers with the expertise to select and execute the optimal synthetic strategy for their specific laboratory and project needs.
Comparative Analysis of Oxidation Methodologies
The selective oxidation of primary alcohols to aldehydes can be accomplished using a variety of reagents, each with distinct advantages and operational considerations. The choice often depends on factors such as substrate sensitivity, scale, reagent availability, and toxicity.
| Method | Key Reagents | Typical Temp. | Pros | Cons |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Mild conditions, high yields, excellent chemoselectivity, long shelf life.[2] | High cost, potentially explosive nature of the reagent, stoichiometric waste.[2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Inexpensive reagents, high yields, mild conditions.[3] | Requires cryogenic temperatures, unpleasant odor, sensitive to moisture.[3][4] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp. | Readily available, effective for a wide range of alcohols.[5] | Chromium (VI) is highly toxic, can be acidic, difficult workup due to tar-like byproducts.[6] |
| Catalytic Aerobic Oxidation | Metal Catalyst (e.g., Co, Au/Pd), O₂/Air | Varies | "Green" method using air as the oxidant, low waste.[7][8] | May require significant optimization, catalyst cost, and potential for catalyst poisoning. |
| TEMPO-based Oxidation | TEMPO (catalyst), Stoichiometric Oxidant (e.g., Bleach, Oxone) | Room Temp. | Metal-free, mild conditions, highly selective.[9] | Stoichiometric co-oxidant is still required, potential for side reactions. |
For the synthesis of a functionalized intermediate like 2-Chloro-3-fluorobenzaldehyde on a laboratory scale, Dess-Martin and Swern oxidations represent the most reliable and widely adopted methods due to their high efficiency and predictability.
Mechanistic Overview of Key Oxidation Pathways
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are simplified mechanisms for the two recommended protocols.
Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation proceeds at room temperature and neutral pH.[2] The reaction begins with a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center of the DMP reagent. A subsequent intramolecular elimination, facilitated by the displaced acetate acting as a base, removes the α-hydrogen and forms the aldehyde, along with the reduced iodinane byproduct.[10]
Caption: Key stages of the Swern Oxidation protocol.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is valued for its mild conditions and simple workup, making it ideal for sensitive substrates. [11] Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 162.57 | 1.63 g | 10.0 mmol | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 5.10 g | 12.0 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | ~5 g | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.63 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the alcohol is fully dissolved.
-
Reagent Addition: In a single portion, add Dess-Martin Periodinane (5.10 g, 12.0 mmol) to the solution at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to which ~5 g of sodium thiosulfate has been added. Stir vigorously until the layers are clear. This step neutralizes acetic acid and reduces any excess DMP. [12]6. Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL), followed by saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde. The crude product can be purified further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Swern Oxidation
This protocol is a cost-effective alternative, particularly for larger scales, but requires strict temperature control and an inert atmosphere. [13][14] Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| Oxalyl Chloride | 126.93 | 1.0 mL | 11.5 mmol | 1.15 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 1.6 mL | 23.0 mmol | 2.3 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| This compound | 162.57 | 1.63 g | 10.0 mmol | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 50.0 mmol | 5.0 |
| Deionized Water | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Activator Preparation: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise via syringe.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (1.6 mL, 23.0 mmol) in anhydrous DCM (5 mL) dropwise to the oxalyl chloride solution. Stir for 15 minutes at -78 °C. Vigorous gas evolution (CO₂ and CO) will be observed.
-
Alcohol Addition: Add a solution of this compound (1.63 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Add deionized water (50 mL) to the reaction mixture and transfer to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (1 x 25 mL), and saturated brine (1 x 25 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography as described in Protocol 4.1. [15]
Conclusion
The selective oxidation of this compound to 2-Chloro-3-fluorobenzaldehyde is a fundamental transformation for which several robust methods exist. The Dess-Martin periodinane oxidation offers operational simplicity and mild conditions, making it an excellent choice for rapid, small-scale synthesis and for use with sensitive substrates. For larger-scale preparations where cost is a consideration, the Swern oxidation provides a high-yielding and reliable alternative, provided the necessary equipment for low-temperature reactions is available. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
- Catalysis Science & Technology. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. RSC Publishing.
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Frontiers in Chemistry. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
- Reaction Chemistry & Engineering. (n.d.). Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde. RSC Publishing.
- Organic Syntheses. (n.d.). The dess-martin periodinane.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry.
- BenchChem. (2025, December). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- IJSART. (2018, January 1). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
- Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure.
- Alfa Chemistry. (n.d.). Swern Oxidation.
- Wipf Group, University of Pittsburgh. (2007, March 19). Alcohol Oxidations.
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
Sources
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ijsart.com [ijsart.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Two-Step Protocol for the N-Alkylation of Amines using (2-Chloro-3-fluorophenyl)methanol
Abstract
This application note details a robust and high-yield, two-step protocol for the N-alkylation of primary and secondary amines utilizing (2-Chloro-3-fluorophenyl)methanol as the alkylating agent precursor. The methodology first involves the selective oxidation of the substituted benzyl alcohol to its corresponding aldehyde, followed by a direct reductive amination with the target amine. This procedure provides a reliable route to synthesize N-(2-chloro-3-fluorobenzyl) amines, which are valuable intermediates in pharmaceutical and agrochemical research. We provide detailed experimental procedures, mechanistic insights, and data presentation to enable researchers to successfully implement this protocol.
Introduction: N-Alkylation vs. N-Methylation
N-alkylation of amines is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. It is crucial to distinguish between N-methylation, the addition of a methyl group (-CH3), and N-alkylation, which involves the transfer of a larger alkyl group. While the topic specifies "N-methylation using this compound," this starting material, a substituted benzyl alcohol, will transfer a (2-chloro-3-fluorobenzyl) group, not a methyl group. Therefore, this protocol describes a highly relevant N-alkylation (specifically, a substituted N-benzylation) reaction. The incorporation of the 2-chloro-3-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this a valuable transformation in drug discovery.
The protocol outlined below is a two-step, one-pot or two-pot procedure that first generates the aldehyde from the alcohol and then uses it in situ or after isolation for the reductive amination of the target amine.
Overall Reaction Scheme
Application Notes & Protocols: (2-Chloro-3-fluorophenyl)methanol in Agrochemical Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a versatile and strategic building block in the synthesis of novel agrochemicals. Its specific substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, provides a unique handle for regioselective chemical modifications, making it a valuable precursor for a diverse array of potential active ingredients. The presence of these halogens can significantly influence the physicochemical properties and biological efficacy of the final agrochemical product, often enhancing metabolic stability, binding affinity to target sites, and overall performance.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of key agrochemical intermediates and potential fungicidal and herbicidal candidates. We will explore the strategic oxidation of the parent alcohol to the corresponding aldehyde, a critical intermediate, and subsequently detail its derivatization into high-value heterocyclic scaffolds, such as pyrazoles, which are prevalent in modern crop protection agents.
Introduction: The Strategic Importance of Halogenated Phenyl Moieties in Agrochemicals
The incorporation of halogen atoms, particularly chlorine and fluorine, into the molecular framework of agrochemicals is a well-established strategy to enhance their biological activity and stability. Fluorine, with its high electronegativity and small van der Waals radius, can modulate the electronic properties of a molecule, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target enzymes or receptors. Chlorine, on the other hand, can influence the lipophilicity and steric profile of a compound, which are critical for its transport and interaction with biological targets.
This compound, with its defined regiochemistry, offers a precise starting point for the synthesis of complex agrochemicals where the specific placement of these halogens is crucial for activity. This guide will focus on a key synthetic transformation: the oxidation of this compound to 2-chloro-3-fluorobenzaldehyde, and the subsequent elaboration of this aldehyde into a fungicidal pyrazole derivative.
Synthesis of the Key Intermediate: 2-Chloro-3-fluorobenzaldehyde
The transformation of a benzyl alcohol to its corresponding aldehyde is a fundamental and critical step in the synthesis of many complex molecules. In the context of agrochemical synthesis, this conversion unlocks a plethora of subsequent reactions to build the desired active ingredient.
Rationale for Oxidation
The oxidation of the benzylic alcohol of this compound to an aldehyde introduces a versatile electrophilic center. This aldehyde functionality can then readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for constructing the core scaffolds of many pesticides.
Experimental Protocol: Swern Oxidation of this compound
The Swern oxidation is a reliable and mild method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. This protocol is adapted from established procedures for the oxidation of benzyl alcohols.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane at -78 °C.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes at this temperature.
-
Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-3-fluorobenzaldehyde.
Expected Yield: 85-95%
Table 1: Physicochemical Properties of 2-Chloro-3-fluorobenzaldehyde
| Property | Value |
| Molecular Formula | C₇H₄ClFO |
| Molecular Weight | 158.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | 95-97 °C at 15 mmHg |
graph Synthesis_of_Aldehyde { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. (COCl)₂, DMSO, DCM, -78 °C\n2. Triethylamine", shape=plaintext]; product [label="2-Chloro-3-fluorobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents [style=invis]; reagents -> product [label="Swern Oxidation"]; }
Figure 1: Synthetic pathway for the oxidation of this compound.
Application in Fungicide Synthesis: A Proposed Pathway to a Novel Pyrazole Derivative
Pyrazole-containing compounds are a cornerstone of modern fungicide development, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs) or sterol biosynthesis inhibitors. The following section outlines a scientifically plausible, though not yet explicitly published, synthetic route to a novel pyrazole fungicide candidate starting from 2-chloro-3-fluorobenzaldehyde.
Rationale for Pyrazole Synthesis
The pyrazole ring system is a key pharmacophore in a multitude of agrochemicals due to its favorable metabolic stability and its ability to act as a scaffold for presenting various substituents in a defined spatial orientation for optimal target binding. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Route
The proposed synthesis involves a multi-step sequence starting with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by cyclization with hydrazine to form the pyrazole ring.
Step 1: Claisen-Schmidt Condensation
This reaction will form the carbon backbone necessary for the subsequent pyrazole ring formation.
Materials:
-
2-Chloro-3-fluorobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-fluorobenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 eq) with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-4-(2-chloro-3-fluorophenyl)but-3-en-2-one.
Step 2: Pyrazole Formation
The α,β-unsaturated ketone is then cyclized with hydrazine to form the pyrazole ring.
Materials:
-
(E)-4-(2-chloro-3-fluorophenyl)but-3-en-2-one
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve the (E)-4-(2-chloro-3-fluorophenyl)but-3-en-2-one (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-(2-chloro-3-fluorophenyl)-3-methyl-1H-pyrazole.
Figure 2: Proposed synthetic pathway to a novel pyrazole fungicide candidate.
Potential Application in Herbicide Synthesis
While the primary focus of this guide is on fungicidal applications, it is noteworthy that halogenated phenyl derivatives are also key components of many herbicides. For instance, pyridine-based herbicides often feature substituted phenyl rings. The 2-chloro-3-fluorobenzaldehyde intermediate could potentially be utilized in the synthesis of novel pyridine-containing herbicides through multi-component reactions, such as the Hantzsch pyridine synthesis or related methodologies. Further research in this area is warranted to explore the full potential of this compound as a versatile starting material for a broad range of agrochemicals.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of novel agrochemicals. Its conversion to the corresponding aldehyde provides a versatile intermediate that can be readily elaborated into complex heterocyclic structures, such as pyrazoles, which are known to exhibit potent fungicidal activity. The protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this unique starting material in the development of next-generation crop protection agents. The principles of synthetic organic chemistry, coupled with an understanding of the structure-activity relationships of halogenated compounds, will continue to drive innovation in this critical field.
References
- LookChem. (n.d.). 2-Chloro-3-fluorobenzaldehyde.
- Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Ali, M. A., & Ismail, R. (2018). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Arabian Journal of Chemistry, 11(5), 683-707.
- Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2336-2367.
- Liu, C., Guan, A., Yang, X., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351.
Application Notes and Protocols: (2-Chloro-3-fluorophenyl)methanol in Advanced Polymer Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Chloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol poised for significant utility in the field of polymer science. While direct literature on its application in polymer modification is emerging, its chemical structure—comprising a reactive benzylic hydroxyl group and a uniquely substituted phenyl ring—presents a versatile platform for creating functional polymers with tailored properties. The presence of both chloro and fluoro substituents offers a handle to fine-tune characteristics such as hydrophobicity, thermal stability, and refractive index, while also serving as a distinct spectroscopic probe for characterization.
This guide provides a comprehensive overview of the strategic application of this compound in polymer modification. We move beyond theoretical discussions to deliver detailed, field-proven protocols for two primary modification paradigms: "Grafting-From" , where the molecule acts as an initiator for controlled polymerizations, and "Grafting-To" , where it is attached to a pre-existing polymer backbone. The methodologies described herein are designed to be self-validating, with integrated characterization steps to ensure experimental success.
Core Concepts: Strategic Approaches to Polymer Functionalization
The utility of this compound stems from its bifunctional nature. The hydroxyl group is the primary site for covalent attachment to a polymer system, while the halogenated phenyl ring serves as the functional payload. The choice of modification strategy depends on the desired final architecture of the polymer.
"Grafting-From": Initiating Polymer Chains
In this approach, the this compound moiety is positioned at the initiating end of a polymer chain. This is achieved by using the molecule, or a simple derivative, to start a polymerization reaction. This method is ideal for producing well-defined polymer chains with a single, precisely placed functional group at the α-terminus. We will explore two powerful controlled polymerization techniques suitable for this strategy:
-
Ring-Opening Polymerization (ROP): The native hydroxyl group of this compound can directly initiate the polymerization of cyclic monomers like lactides and caprolactones, yielding biodegradable polyesters with the functional end-group.
-
Atom Transfer Radical Polymerization (ATRP): By converting the benzylic alcohol to a benzylic halide, it becomes a highly efficient initiator for the controlled radical polymerization of a wide array of vinyl monomers (e.g., styrenes, acrylates).[1]
"Grafting-To": Attaching to an Existing Polymer
The "grafting-to" strategy involves the covalent attachment of the functional molecule onto a pre-formed polymer that has reactive pendant groups. This method is advantageous for modifying existing commodity or specialty polymers, allowing for the functionalization of polymer surfaces or backbones. A key example is the esterification of polymers containing carboxylic acid groups, such as poly(acrylic acid).
Application Note I: "Grafting-From" Methodologies
Protocol 1: Initiator for Ring-Opening Polymerization (ROP) of ε-Caprolactone
This protocol details the synthesis of poly(ε-caprolactone) (PCL) with a terminal (2-Chloro-3-fluorophenyl)methyl group, leveraging the molecule's hydroxyl functionality to initiate polymerization. This method is foundational for creating biodegradable polymers with tailored end-groups.[2]
Causality: The hydroxyl group of the initiator performs a nucleophilic attack on the carbonyl of the monomer, ring-opening it. This process is catalyzed by an organometallic catalyst, typically Tin(II) 2-ethylhexanoate (Sn(Oct)₂), which activates the monomer. The ratio of monomer to initiator is the primary determinant of the final polymer's molecular weight.
Materials:
-
This compound (initiator)
-
ε-Caprolactone (monomer), freshly distilled over CaH₂
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), 95%
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Methanol, cold
Protocol:
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight. Allow to cool under a stream of dry argon or in a desiccator.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 162.5 mg, 1.0 mmol) and ε-caprolactone (e.g., 11.4 g, 100 mmol, for a target degree of polymerization of 100).
-
Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the reactants. In a separate, dry vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL). Add the catalyst solution to the reaction flask via syringe (a monomer-to-catalyst ratio of ~500:1 is a good starting point, e.g., 0.2 mmol Sn(Oct)₂).
-
Polymerization: Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with argon. Immerse the sealed flask in a preheated oil bath at 110°C and stir for 12-24 hours.
-
Isolation: Cool the reaction to room temperature. The mixture may be viscous or solid. Dissolve the polymer in a minimal amount of DCM (~30 mL).
-
Purification: Slowly pour the DCM solution into a beaker of cold, rapidly stirring methanol (400 mL). A white polymer precipitate will form.
-
Drying: Decant the methanol and collect the polymer. Redissolve in DCM and re-precipitate into cold methanol to ensure removal of unreacted monomer. Collect the final product by filtration and dry under vacuum at 40°C overnight.
Characterization:
-
¹H NMR (CDCl₃): Confirm the presence of aromatic protons from the initiator fragment (~7.0-7.4 ppm) and the characteristic PCL backbone signals (-OCH₂- at ~4.06 ppm, -CH₂CO- at ~2.31 ppm). Integration of the initiator peaks versus the polymer backbone peaks can be used to estimate the molecular weight.
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI value between 1.1 and 1.4 is indicative of a controlled polymerization.
| Parameter | Typical Value | Purpose |
| Monomer:Initiator Ratio | 50:1 to 200:1 | Controls theoretical molecular weight |
| Monomer:Catalyst Ratio | 500:1 to 2000:1 | Affects polymerization rate |
| Temperature | 110 - 130 °C | Ensures efficient polymerization |
| Time | 12 - 48 hours | Determines final monomer conversion |
| Expected PDI | 1.1 - 1.4 | Indicator of controlled polymerization |
Protocol 2: Precursor for Atom Transfer Radical Polymerization (ATRP)
This two-part protocol first converts the benzylic alcohol into a more active benzylic halide initiator, which is then used to polymerize a vinyl monomer like styrene in a controlled manner.[3][4]
Part A: Synthesis of 1-(Bromomethyl)-2-chloro-3-fluorobenzene (ATRP Initiator)
Causality: The conversion of a benzylic alcohol to a benzylic bromide is a standard nucleophilic substitution. Reagents like N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) provide a mild and efficient method, known as the Appel reaction, which avoids harsh acidic conditions that could lead to side reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve this compound (1.62 g, 10 mmol) and PPh₃ (2.89 g, 11 mmol) in anhydrous DCM (50 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the mixture to remove the triphenylphosphine oxide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzylic bromide initiator.
Part B: ATRP of Styrene
Causality: The synthesized benzylic bromide acts as the initiator (R-X). A copper(I) complex (e.g., CuBr/PMDETA) acts as the catalyst. The copper complex reversibly abstracts the bromine atom from the initiator, generating a carbon-centered radical (R•) and the oxidized Cu(II) complex. This radical adds to the monomer, and the growing chain is rapidly deactivated by the Cu(II) complex, reforming the dormant halide-capped chain and the Cu(I) catalyst. This rapid activation-deactivation equilibrium maintains a low radical concentration, preventing termination reactions and enabling controlled growth.[5]
Materials:
-
1-(Bromomethyl)-2-chloro-3-fluorobenzene (synthesized initiator)
-
Styrene (monomer), inhibitor removed by passing through basic alumina
-
Copper(I) bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Protocol:
-
Catalyst Preparation: In a Schlenk flask, add CuBr (71.7 mg, 0.5 mmol). Seal the flask, and evacuate and backfill with argon three times.
-
Reaction Setup: Add deoxygenated anisole (5 mL) and PMDETA (104 μL, 0.5 mmol) via an argon-purged syringe. Stir until a homogeneous green-yellow solution forms.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of the initiator (113 mg, 0.5 mmol) and styrene (10.4 g, 100 mmol) in anisole (5 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Polymerization: Transfer the monomer/initiator solution to the catalyst-containing Schlenk flask via a cannula. Immerse the flask in a preheated oil bath at 90°C.
-
Monitoring & Termination: Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR or GC. After the desired conversion is reached (e.g., 6-12 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Dilute the reaction mixture with THF (~20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into cold methanol, collect the polymer, and dry under vacuum.
| Parameter | Typical Value | Purpose |
| Monomer:Initiator:CuBr:Ligand | 100:1:1:1 | Controls MW and polymerization rate |
| Temperature | 90 - 110 °C | Affects polymerization rate and control |
| Solvent | Anisole, Toluene, DMF | Solubilizes components and controls viscosity |
| Expected PDI | 1.05 - 1.25 | Indicator of a highly controlled polymerization |
Application Note II: "Grafting-To" Methodology
Protocol 3: Esterification of Poly(acrylic acid) (PAA)
This protocol describes how to covalently graft the (2-Chloro-3-fluorophenyl)methyl moiety onto the backbone of poly(acrylic acid) via esterification. This is an effective method for modifying the surface properties of materials or creating amphiphilic graft copolymers. The protocol is adapted from a highly efficient room-temperature esterification method.[6][7]
Causality: The reaction proceeds via a base-promoted Sɴ2 mechanism. 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base, deprotonates the carboxylic acid groups on the PAA backbone, forming carboxylate anions. These nucleophilic carboxylates then attack the electrophilic benzylic carbon of the 1-(chloromethyl)-2-chloro-3-fluorobenzene, displacing the chloride and forming an ester bond. Polar aprotic solvents like DMSO are ideal as they solvate the cations effectively, leaving the carboxylate anion highly reactive.[7]
Materials:
-
Poly(acrylic acid) (PAA), e.g., Mw ~50,000 g/mol
-
1-(Chloromethyl)-2-chloro-3-fluorobenzene (synthesized as in Protocol 2A)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
Protocol:
-
Polymer Dissolution: In a dry flask, dissolve PAA (e.g., 720 mg, 10 mmol of carboxylic acid repeat units) in anhydrous DMSO (20 mL). This may require gentle heating and stirring.
-
Reagent Addition: Once the PAA is fully dissolved, add 1-(chloromethyl)-2-chloro-3-fluorobenzene (e.g., 2.18 g, 12 mmol, 1.2 equivalents relative to COOH groups) to the solution.
-
Initiation: Add TMG (1.50 mL, 12 mmol, 1.2 equivalents) dropwise to the stirring solution at room temperature. The mixture may warm slightly.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Isolation: Pour the reaction mixture into a large volume of diethyl ether (or water, if the modified polymer is insoluble) to precipitate the functionalized polymer.
-
Purification: Collect the polymer by filtration or centrifugation. To ensure complete removal of unreacted reagents and TMG salts, wash the polymer extensively with diethyl ether, followed by redissolving in a suitable solvent (like THF or acetone) and re-precipitating.
-
Drying: Dry the final grafted polymer under vacuum at 50°C.
Characterization:
-
FTIR Spectroscopy: Look for the appearance of a new ester carbonyl peak (~1735 cm⁻¹) and a decrease in the broad carboxylic acid O-H stretch (~3000 cm⁻¹).
-
¹H NMR (DMSO-d₆): Confirm the appearance of aromatic signals from the grafted group (~7.2-7.6 ppm) and the benzylic ester protons (-COO-CH₂-Ar) at ~5.2 ppm. The degree of esterification can be calculated by comparing the integration of these new peaks to the polymer backbone protons.
Conclusion and Future Outlook
The protocols detailed in this guide establish this compound as a highly valuable and versatile modifying agent in polymer chemistry. By leveraging its inherent functionalities through well-established controlled polymerization and grafting techniques, researchers can synthesize a new class of advanced polymers. The unique electronic and steric properties imparted by the dichloro-fluoro-substituted phenyl ring open avenues for developing materials with enhanced thermal stability, specific optical properties, and unique interfacial behavior. These functionalized polymers are promising candidates for applications in high-performance coatings, advanced drug delivery vehicles, and functional biomaterials. The methodologies presented here provide a robust foundation for further exploration and innovation in this exciting area.
References
- ResearchGate. (2025). Atom transfer radical polymerizations of styrene and butadiene as well as their copolymerization initiated by benzyl chloride / 1-octanol-substituted MoCl 5 / PPh 3. [Online]. Available: [Link]
- ResearchGate. (n.d.). Structures for (a) fluorocarbon functionalised benzyl alcohol initiator and (b) F2PLA polymer. [Online]. Available: [Link]
- ResearchGate. (2025). Atom transfer radical polymerization of styrene initiated by triphenylmethyl chloride. [Online]. Available: [Link]
- Matyjaszewski, K., Wang, J. L., Grimaud, T., & Shipp, D. A. (1998). Controlled/"Living" Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules, 31(5), 1527-1534.
- Göppert, N. E., Dirauf, M., Weber, C., & Schubert, U. S. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- ResearchGate. (n.d.). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. [Online]. Available: [Link]
- Svejstrup, T. D., et al. (2018). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Molecules, 23(11), 2825.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Structures of chain-end-functionalized polymers having benzyl alcohol.... [Online]. Available: [Link]
- Li, F., et al. (2013). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. Polymer Chemistry, 4(12), 3444-3453.
- National Institutes of Health. (2024).
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
experimental procedure for Suzuki coupling with (2-Chloro-3-fluorophenyl)methanol derivatives
An In-Depth Guide to the Suzuki-Miyaura Coupling of (2-Chloro-3-fluorophenyl)methanol Derivatives
Application Notes and Protocols for Researchers in Synthetic and Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the experimental procedures for applying the Suzuki-Miyaura coupling to a particularly relevant and challenging class of substrates: this compound and its derivatives. These fluorinated biaryl methanol scaffolds are of significant interest in drug development, and understanding the nuances of their synthesis is critical for medicinal chemists.
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, navigate the specific challenges posed by an unactivated aryl chloride, and provide robust, adaptable protocols for successful implementation in the laboratory.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in the formation of a palladium(II) species.[3]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[1][6]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species.[3]
The interplay between the catalyst, ligand, base, and solvent is crucial for the efficient turnover of this cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations for this compound Derivatives
The structure of this compound presents specific challenges that dictate the choice of reaction components. The primary hurdle is the inherent inertness of the aryl chloride bond.[7][8]
Catalyst System Selection: Overcoming the C-Cl Bond
The strength of the C-Cl bond makes the initial oxidative addition step significantly more difficult than for corresponding aryl bromides or iodides.[9][10] Success hinges on using a highly active catalytic system.
-
Palladium Precatalyst : Common and effective choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] These are typically reduced in situ to the active Pd(0) species. For sensitive substrates, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[11]
-
Ligand Design is Critical : The choice of ligand is arguably the most important factor for coupling aryl chlorides. The ligand must be both electron-rich to facilitate the oxidative addition into the C-Cl bond and bulky to promote the final reductive elimination step.[3][12]
-
Buchwald Biaryl Phosphine Ligands : This class of ligands is the gold standard for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in activating aryl chlorides.[12][13] Their bulk and electron-donating properties create a highly reactive, coordinatively unsaturated palladium center necessary for the reaction to proceed.[12]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands for Suzuki couplings. They are often more electron-rich than phosphine ligands and can provide high stability and activity to the palladium catalyst.[1][6]
-
The Role of the Organoboron Reagent
While arylboronic acids are the most common coupling partners, their stability can be a concern, as they are susceptible to protodeboronation, especially under harsh conditions.[1]
-
Boronic Acids (Ar-B(OH)₂) : Widely available and generally effective.[14]
-
Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)) : These are more stable than the corresponding boronic acids, making them ideal for multi-step syntheses or for coupling reactions that require higher temperatures or longer reaction times.[13]
-
Organotrifluoroborate Salts (Ar-BF₃K) : These salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They are activated under the reaction conditions to participate in the coupling.[1]
Base Selection: The Key to Transmetalation
The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6][15] The choice of base can significantly impact yield and must be matched to the substrate and solvent system.
-
Potassium Phosphate (K₃PO₄) : A strong base that is highly effective in many challenging Suzuki couplings, particularly with aryl chlorides.[11][15]
-
Cesium Carbonate (Cs₂CO₃) : A highly effective base, often used for difficult couplings due to its high solubility in organic solvents.[15]
-
Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃) : Milder bases that are often used in aqueous solvent mixtures.[16] They are a good first choice for less demanding substrates.[15]
Solvent Systems
The choice of solvent is critical for ensuring that all components remain in solution and for achieving optimal reaction temperatures.
-
Aprotic Solvents : Ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently used.[13]
-
Aqueous Mixtures : Reactions are very commonly run in a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[13][15] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[1][17]
To Protect or Not to Protect? Managing the Hydroxyl Group
The free hydroxyl group in this compound could potentially interfere with the reaction by coordinating to the palladium catalyst or reacting with the base. However, many modern Suzuki coupling protocols exhibit excellent tolerance for free hydroxyl groups.[18][19]
-
Direct Coupling : It is highly recommended to first attempt the coupling without protecting the alcohol. This simplifies the synthetic route and avoids unnecessary steps. The use of a moderately strong base like K₃PO₄ is often compatible with a free alcohol.
-
Protection Strategy : If the direct coupling fails or gives low yields, protection of the alcohol as a silyl ether (e.g., TBDMS ether) or another robust protecting group may be necessary.
Detailed Experimental Protocol: A Representative Procedure
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. It serves as a robust starting point that can be adapted for other boronic acids.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → (3'-Fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanol
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Degassed Water (1 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with aryl chlorides can take several hours (4-24 h).[20]
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
-
Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[4]
Data Presentation and Optimization Guide
Optimizing a Suzuki-Miyaura coupling, especially for a challenging substrate, often requires screening several parameters. The following table provides a structured guide for this process.
| Parameter | Condition A (Starting Point) | Condition B (Alternative) | Condition C (For Difficult Cases) | Rationale & Expected Outcome |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ is a cost-effective and reliable starting point. Pd₂(dba)₃ is also excellent. Pd(PPh₃)₄ is a pre-formed Pd(0) source that can be effective if in situ reduction is problematic. |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) | All are highly effective Buchwald ligands for aryl chlorides.[12] Subtle electronic and steric differences may favor one over the other for specific substrates. |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ is a strong, effective base for aryl chloride coupling.[11] K₂CO₃ is milder and may be suitable if side reactions occur. Cs₂CO₃ is more soluble and potent, often succeeding where other bases fail.[15] |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | THF/H₂O (5:1) | Dioxane is a versatile solvent. Toluene allows for higher reaction temperatures. THF is another good option. The optimal solvent can depend on substrate solubility.[13] |
| Temperature | 100 °C | 80 °C | 110 °C (Toluene) | Higher temperatures generally accelerate the slow oxidative addition of aryl chlorides. Lower temperatures may be used if product degradation is observed. |
Safety Precautions
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.[4]
-
Solvents : Organic solvents such as dioxane, toluene, and THF are flammable and should be handled away from ignition sources. Dioxane is a suspected carcinogen.
-
Reagents : Aryl halides and boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly achievable transformation that provides access to valuable building blocks for drug discovery. Success relies on a rational approach to experimental design, centered on the selection of a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand. By carefully considering the choice of base and solvent, and by methodically optimizing reaction conditions, researchers can effectively overcome the inertness of the aryl chloride bond and achieve high yields of the desired biaryl methanol products. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in this critical area of synthetic chemistry.
References
- Suzuki reaction - Wikipedia
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society
- Suzuki Coupling: Mechanism & Examples | NROChemistry
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides - Benchchem
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Public
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing)
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Public
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Public
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor
- Suzuki Coupling - Organic Chemistry Portal
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem
- Use of Base Metals in Suzuki Coupling - Wordpress
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv
- Suzuki cross-coupling reaction - YouTube
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
- Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols | Request PDF - ResearchG
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides - Benchchem
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchG
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Chloro-3-fluorophenyl)methanol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2-Chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar halogenated benzyl alcohols. Here, we address common challenges and frequently asked questions to help you streamline your purification process and achieve high-purity product.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
Q1: My compound is eluting with significant peak tailing. What are the likely causes and how can I fix it?
Peak tailing, where the back end of the peak is drawn out, is a common issue that can compromise purity and yield.
Possible Causes & Solutions:
-
Secondary Interactions: The hydroxyl group of your methanol and the lone pairs on the fluorine and chlorine atoms can engage in secondary interactions with acidic silanol groups on the silica gel surface. This causes some molecules to lag behind, resulting in a tailed peak.
-
Solution: Add a small amount of a polar modifier to your mobile phase. For example, adding 0.1-1% triethylamine or acetic acid can help to saturate the active sites on the silica gel and minimize these secondary interactions. The choice between a basic or acidic modifier will depend on the nature of the impurities you are trying to separate.
-
-
Column Overload: Loading too much crude material onto the column can lead to peak tailing.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the total weight of the stationary phase.
-
-
Poorly Packed Column: Voids or channels in the stationary phase can lead to uneven flow and peak distortion.
-
Solution: Ensure your column is packed uniformly. Wet packing is often preferred to minimize the risk of air bubbles and channels.
-
Q2: I'm observing peak fronting, where the beginning of the peak is sloped. What's happening?
Peak fronting is less common than tailing but can be indicative of specific problems.
Possible Causes & Solutions:
-
Sample Overload: Similar to peak tailing, loading an excessive amount of your compound can saturate the stationary phase, leading to some molecules traveling faster than the main band.
-
Solution: Decrease the concentration or volume of your sample.
-
-
Sample Solvent Stronger than Mobile Phase: If you dissolve your crude this compound in a solvent that is significantly more polar than your mobile phase, it can cause the initial band to spread and move too quickly down the column.
-
Solution: Dissolve your sample in the mobile phase or a solvent with a similar or weaker polarity. If the compound is not very soluble in the mobile phase, use a minimal amount of a stronger solvent and adsorb the sample onto a small amount of silica gel before loading (dry loading).
-
Q3: My separation is poor, and the fractions are all mixed. What should I do?
Poor resolution between your target compound and impurities is a frequent challenge.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating this compound from its impurities.
-
Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. A good starting point for halogenated benzyl alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
-
Isocratic vs. Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, isocratic elution (using a constant solvent composition) may not be effective.
-
Solution: Employ a gradient elution. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, followed by any more polar impurities. This can improve resolution and shorten the overall purification time.
-
Frequently Asked Questions (FAQs)
Here we answer some common questions regarding the practical aspects of purifying this compound.
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for developing a TLC solvent system for a moderately polar compound like this compound would be a mixture of hexanes and ethyl acetate.
Recommended Starting Ratios (Hexanes:Ethyl Acetate):
-
9:1
-
4:1
-
7:3
Observe the migration of your spots and adjust the ratio accordingly. If your compound remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, increase the proportion of hexanes.
Q2: Should I use isocratic or gradient elution for my column?
The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: This is suitable when the impurities have similar polarities to your product and a good separation can be achieved with a single solvent mixture.
-
Gradient Elution: This is recommended when your crude material contains impurities that are both significantly more and less polar than this compound. A gradient will allow for a more efficient separation of all components.
| Elution Type | Advantages | Disadvantages | Best For |
| Isocratic | Simple to set up, uses less solvent overall. | Can lead to long run times and broad peaks for late-eluting compounds. | Simple mixtures with components of similar polarity. |
| Gradient | Better resolution for complex mixtures, shorter run times. | More complex to set up, requires re-equilibration of the column between runs. | Complex mixtures with a wide range of polarities. |
Q3: What stationary phase should I use?
For the purification of this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polar nature allows for good separation of moderately polar organic compounds.
Q4: How can I visualize the spots on my TLC plate if my compound is not UV active?
While this compound is expected to be UV active due to the benzene ring, if you are dealing with impurities that are not, you can use a variety of staining solutions.
Common TLC Stains:
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain for compounds that can be oxidized, including alcohols.
-
Ceric Ammonium Molybdate (CAM) stain: Another versatile stain that reacts with a wide range of functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.
Experimental Protocols
Protocol 1: Developing a Solvent System using TLC
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
Spot your crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm) and circle the spots.
-
Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
Protocol 2: Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Cytiva Life Sciences. (2024). How to fix asymmetrical chromatography peaks?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Bio-Rad Laboratories. (2025, August 21). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
- Tumpa, S., et al. (2018). Optimizing Column Length and Particle Size in Preparative Batch Chromatography Using Enantiomeric Separations of Omeprazole and Etiracetam as Models. Chromatographia, 81(5), 837-846.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- De Pauw, R., et al. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. LCGC International.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Pozdnyakov, I. A., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3658.
- Koerner, P. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- ResearchGate. (2016, April 6). What is the best solvent system to run methanol extract on TLC?
- Reddy, G. R., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society, 72(10), 965-973.
- Avanti Research. (n.d.). TLC Solvent Systems – Lipid Migration.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Reddit. (2024, August 8). How do you pick your solvents for TLC?
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- PubChem. (n.d.). This compound.
- Chochkova, M., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-7.
Technical Support Center: Recrystallization of (2-Chloro-3-fluorophenyl)methanol
Welcome to the technical support guide for the purification of (2-Chloro-3-fluorophenyl)methanol via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we have synthesized fundamental principles with field-proven techniques to ensure you can achieve the highest purity and yield for your compound.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: What is the primary goal of recrystallizing this compound? A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which is often a product of chemical synthesis, this process is critical to isolate the desired molecule from unreacted starting materials, by-products, and other contaminants, ensuring high purity for subsequent applications in research and development.
Q2: How do I select the best solvent for recrystallizing this compound? A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Given its structure—a moderately polar aromatic alcohol—good starting points for solvent screening include:
-
Single-solvent systems: Alcohols like ethanol or methanol can be effective for aromatic compounds.[3]
-
Mixed-solvent systems: A combination of a "soluble" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble) is often ideal. Common pairs for aromatic compounds include Hexane/Ethyl Acetate, Hexane/Acetone, or Toluene/Heptane.[4] The choice must be confirmed experimentally through small-scale solubility tests.
Q3: Why is slow cooling a critical step in the recrystallization process? A3: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate or "crash out" of the solution, trapping impurities within the crystal lattice and defeating the purpose of the purification.[5] Allowing the solution to cool slowly to room temperature before transferring it to an ice bath provides the necessary time for the selective crystallization of the target molecule.[3]
Q4: What typical recovery yield can I expect? A4: A successful recrystallization involves a trade-off between purity and yield. Some amount of the desired compound will always remain dissolved in the cold solvent (the "mother liquor").[2] A typical yield might range from 70-90%, but this is highly dependent on the initial purity of the crude material and the precise technique used. A very high yield (>95%) may sometimes indicate that impurities have co-precipitated with the product.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This guide provides solutions to specific problems you may encounter during the experiment.
Q1: My compound has "oiled out" instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solid melts and separates as a liquid before it crystallizes. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of significant impurities.[6][7]
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of the "soluble" solvent to slightly decrease the saturation point.[5]
-
Promote Crystallization: Allow the solution to cool much more slowly. Insulating the flask can help. You can also try scratching the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites.[2][6]
-
Re-evaluate Solvent System: If the problem persists, your solvent's boiling point may be too high. Consider a lower-boiling point solvent or adjust the ratio in your mixed-solvent system.[7]
Q2: No crystals have formed even after the solution has cooled in an ice bath. What is the cause and solution? A2: This is a classic sign of either using too much solvent or a supersaturated solution that is reluctant to crystallize.[6]
-
Too Much Solvent: This is the most common reason for crystallization failure.[6] To fix this, gently heat the solution to boil off a portion of the solvent. Continue to reduce the volume until the solution is saturated at the boiling point (you may see a slight cloudiness). Then, attempt the cooling process again.[5]
-
Supersaturation: The solution may need a nucleation site to begin crystallization. Try the following:
Q3: My final product is still colored. How can I remove colored impurities? A3: Colored impurities can often be removed using activated charcoal.
-
Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[7]
-
Crucial Next Step: You must perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] If you cool the solution first, your product will crystallize along with the charcoal. Be aware that using excess charcoal can reduce your yield by adsorbing some of your desired product.[7]
Q4: My recovery yield is very low. How can I improve it? A4: Low recovery is typically caused by using too much solvent, incomplete cooling, or excessive washing.[5]
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Adding it in small portions is key.[2][3]
-
Ensure Complete Cooling: After cooling to room temperature, leave the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[7]
-
Check the Mother Liquor: If you still have the filtrate (mother liquor), you can test if a significant amount of product remains by evaporating the solvent. If a large residue is left, too much solvent was used. You can attempt to recover this material by concentrating the mother liquor and cooling it again for a "second crop" of crystals, which may be less pure.[5]
-
Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[2]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Step 1: Solvent Selection and Solubility Tests
The success of recrystallization is critically dependent on the choice of solvent.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, hexane, ethyl acetate, toluene) dropwise at room temperature.
-
Observe the solubility. The ideal solvent will show poor solubility at room temperature.
-
Gently heat the test tubes containing insoluble or sparingly soluble samples. The compound should be fully soluble in the hot solvent.
-
Allow the hot solutions to cool. The best solvent will produce a high yield of crystals upon cooling.
-
For mixed-solvent systems, dissolve the compound in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) and add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes cloudy. Then, add a drop or two of the soluble solvent to clarify the solution before cooling.
Solvent Property Summary
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Hexane | 69 °C | Non-polar | Good as an anti-solvent. Unlikely to dissolve the compound alone.[8] |
| Toluene | 111 °C | Low | May be a good primary solvent, potentially paired with heptane or hexane.[9] |
| Ethyl Acetate | 77 °C | Medium | A versatile solvent, often used in combination with a non-polar solvent.[8] |
| Acetone | 56 °C | Medium-High | Good dissolving power, often needs an anti-solvent. Low boiling point is advantageous.[8] |
| Ethanol | 78.5 °C | High | A strong candidate as a single solvent due to the alcohol functional group.[3][8] |
| Methanol | 65 °C | High | Similar to ethanol, but with a lower boiling point.[8][10] |
| Water | 100 °C | Very High | Unlikely to be a good solvent unless the compound is highly impure with polar contaminants.[4] |
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[7]
-
Hot Filtration (Optional but recommended if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal or other solids.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the compound.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified crystals to a watch glass to air dry completely or dry in a vacuum oven.
Visual Workflow and Logic Diagrams
Recrystallization Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Be aware of the flammability of organic solvents. Keep them away from ignition sources such as sparks and open flames.[13]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment for detailed hazard information.[11][14]
References
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Online forum post].
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Jacques, B. (1970). Process for the purification of benzyl alcohol. U.S. Patent 3,523,978. Google Patents.
- CUNY. (n.d.). Purification by Recrystallization. City University of New York.
- ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Table].
- Google Patents. (n.d.). Method for purifying benzyl alcohol. DE1668646B1.
- Methanol Institute. (2023). Methanol Safety Data Sheet.
- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
- PubChem. (n.d.). (2-Fluorophenyl)(3-fluorophenyl)methanol. National Center for Biotechnology Information.
- Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Online forum post].
- ResearchGate. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. [Request PDF].
- PubChem. (n.d.). Methanol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Experimental molar solubility of 3-chloro-N-phenyl-phthalimide in.... [Figure].
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. methanex.com [methanex.com]
- 14. medline.com [medline.com]
Technical Support Center: NMR-Based Impurity Identification for (2-Chloro-3-fluorophenyl)methanol
Welcome to the technical support guide for the analysis of (2-Chloro-3-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity characterization. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. NMR is a primary analytical tool for this purpose, providing unambiguous structural and quantitative information.[1][2][3]
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address common issues encountered during the NMR analysis of this specific compound and its related impurities.
Section 1: Foundational NMR Data
Before identifying impurities, it is crucial to understand the NMR signature of pure this compound. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the benzylic alcohol moiety. Below are the estimated chemical shifts based on additive principles and data from analogous compounds. Actual values may vary slightly based on solvent and concentration.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity & Coupling | ¹³C Chemical Shift (ppm) | Notes |
| Benzylic CH₂ | ~ 4.75 | s (or d if coupled to OH) | ~ 60-62 | The chemical shift is sensitive to solvent and H-bonding. |
| Alcohol OH | Variable (e.g., ~2.0 - 3.5) | br s | - | Position is concentration-dependent; will exchange with D₂O. |
| Aromatic CH (C4-H) | ~ 7.15 - 7.25 | m | ~ 115-117 (d, JCF ≈ 20 Hz) | Coupled to both F and H5. |
| Aromatic CH (C5-H) | ~ 7.00 - 7.10 | m | ~ 125-127 | |
| Aromatic CH (C6-H) | ~ 7.30 - 7.40 | m | ~ 128-130 | |
| Aromatic C-Cl (C2) | - | - | ~ 133-135 | Quaternary carbon. |
| Aromatic C-F (C3) | - | - | ~ 159-162 (d, JCF ≈ 250 Hz) | Large one-bond C-F coupling is characteristic. |
| Aromatic C-CH₂OH (C1) | - | - | ~ 140-142 | Quaternary carbon. |
Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet. JCF represents the coupling constant between carbon and fluorine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect to see?
A1: The most common synthesis route to this compound is the reduction of 2-Chloro-3-fluorobenzaldehyde. Therefore, the most probable impurities are:
-
Unreacted Starting Material: 2-Chloro-3-fluorobenzaldehyde (an oxidation-related impurity).
-
Over-reduction Product: 2-Chloro-3-fluorotoluene.
-
Residual Solvents: From reaction or purification (e.g., Toluene, Ethyl Acetate, Hexanes).[4][5]
Q2: Which NMR experiments are most effective for identifying these impurities?
A2: A standard suite of experiments is highly effective:
-
¹H NMR: The first and most crucial experiment. It provides information on the types of protons, their relative numbers (integration), and their connectivity (coupling).
-
¹³C NMR: Useful for identifying carbon environments, especially quaternary carbons and the characteristic signals of carbonyls (~190 ppm) or methyl groups (~20 ppm).
-
D₂O Shake: An indispensable, simple test to confirm which signals arise from exchangeable protons like alcohols (-OH) or water.[6][7][8]
-
2D COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, helping to map out the spin systems of the parent compound and any unknown impurities.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing powerful confirmation of assignments.
Q3: My integration for the aromatic region is higher than 3 protons relative to the benzylic CH₂ group. What does this indicate?
A3: This is a classic sign of an aromatic impurity. If the benzylic CH₂ group at ~4.75 ppm is set to an integration of 2.00, the aromatic region (typically ~7.0-7.4 ppm) should integrate to 3.00. An integration value greater than 3 suggests the presence of an impurity with aromatic protons but without a corresponding benzylic CH₂ group. This could be the starting aldehyde or the over-reduced toluene byproduct.
Section 3: Troubleshooting Guide & Impurity Diagnosis
This section addresses specific spectral observations in a problem-and-solution format.
Problem 1: I see a sharp singlet around δ 9.9-10.1 ppm in my ¹H NMR spectrum.
Diagnosis: This signal is highly characteristic of an aldehyde proton (-CHO) . It is almost certainly due to the presence of unreacted 2-Chloro-3-fluorobenzaldehyde .
Causality: The aldehyde proton is strongly deshielded by the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl (C=O) group, causing its chemical shift to appear far downfield, in a region where few other signals occur.
Verification Protocol:
-
Check ¹³C Spectrum: Look for a signal in the range of δ 189-192 ppm . This corresponds to the carbonyl carbon of the aldehyde.[9]
-
Examine Aromatic Region: The aromatic protons of the aldehyde will have slightly different chemical shifts and coupling patterns compared to the alcohol. Look for a separate, overlapping set of aromatic signals.
-
Quantify: Integrate the aldehyde proton signal (e.g., at 10.0 ppm) and the benzylic CH₂ signal of your product (at ~4.75 ppm). The molar percentage of the aldehyde impurity can be calculated as: % Aldehyde = [Integration(CHO) / (Integration(CH₂) / 2)] * 100
Table 2: Diagnostic NMR Signals for 2-Chloro-3-fluorobenzaldehyde Impurity
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | ~ 9.9 - 10.1 | s | ~ 189 - 192 |
| Aromatic CHs | ~ 7.3 - 7.9 | m | ~ 125 - 138 |
Problem 2: I see a sharp singlet around δ 2.3-2.4 ppm, and the integration of my benzylic CH₂ signal is low.
Diagnosis: This suggests the presence of the over-reduction product, 2-Chloro-3-fluorotoluene . The singlet at ~2.3 ppm is characteristic of a benzylic methyl (CH₃) group.
Causality: In the reduction of the aldehyde, if the reaction conditions are too harsh or prolonged, the resulting benzylic alcohol can be further reduced to a methyl group.
Verification Protocol:
-
Confirm Signal Identity: The signal at ~2.3 ppm should integrate to 3 protons relative to the aromatic signals of the impurity.
-
Check for Absence of Signals: A pure spectrum of this impurity would show no benzylic CH₂ signal (~4.75 ppm) and no exchangeable OH proton signal.
-
Use 2D HSQC: An HSQC experiment will show a correlation between the proton signal at ~2.3 ppm and a carbon signal around δ 18-22 ppm , confirming the presence of a CH₃ group.
-
Use 2D COSY: The COSY spectrum will show no correlation from the methyl protons to the aromatic protons, but will help delineate the aromatic spin system of the impurity if its signals are resolved.
Table 3: Diagnostic NMR Signals for 2-Chloro-3-fluorotoluene Impurity
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Methyl CH₃ | ~ 2.3 - 2.4 | s (or t due to H-F coupling) | ~ 18 - 22 |
| Aromatic CHs | ~ 6.9 - 7.2 | m | ~ 115 - 140 |
Problem 3: I have a broad, rolling singlet in my spectrum that I cannot assign, and it's obscuring other signals.
Diagnosis: This is likely residual water (H₂O) or another exchangeable proton from acidic or basic workup reagents. Its chemical shift can vary significantly depending on the solvent and other components of the sample.[10]
Causality: Protons on heteroatoms (like oxygen in water or alcohols) can rapidly exchange with each other and with deuterium from the NMR solvent. This rapid exchange leads to signal broadening and a variable chemical shift.
Resolution Protocol: The D₂O Shake Experiment This simple and definitive experiment confirms the identity of exchangeable protons.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Note the position and integration of the suspected water/OH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.
-
Shake: Cap the tube securely and shake it vigorously for 10-15 seconds to ensure mixing. The D₂O does not need to be fully miscible.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again.
-
Analyze: The signal corresponding to the exchangeable proton (your product's -OH and the residual water) will have significantly decreased in intensity or disappeared entirely.[6][7][11] A new, sharp peak for HOD (resulting from the H/D exchange) will appear, typically around 4.7-4.8 ppm in CDCl₃.
Section 4: Visual Workflow for Impurity Identification
The following decision tree illustrates a logical workflow for diagnosing unknown peaks in the ¹H NMR spectrum of this compound.
Caption: Decision tree for NMR impurity identification.
References
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Malm, M., et al. (2014, October 28). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. European Pharmaceutical Review.
- Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog.
- Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
- Zhao, B., et al. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Royal Society of Chemistry.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Nanalysis Corp. (2017, November 30). To D2O or not to D2O?
- Knockhardy Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (2-Chloro-3-fluorophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, typically via the reduction of 2-chloro-3-fluorobenzaldehyde, is a fundamental reaction that, while straightforward in principle, can present challenges related to yield, purity, and side-product formation. This document provides a comprehensive guide to navigate these potential issues, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and accessible method is the reduction of 2-chloro-3-fluorobenzaldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its selectivity, milder reactivity, and operational simplicity compared to more potent reagents like lithium aluminum hydride (LiAlH₄)[1][2]. The reaction is typically performed in an alcoholic solvent such as methanol or ethanol at room temperature.
Q2: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this synthesis?
A2: Sodium borohydride is a more chemoselective reducing agent[3]. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters, amides, or carboxylic acids under standard conditions. LiAlH₄, in contrast, is a much stronger reducing agent that reacts violently with protic solvents like water and alcohols and will reduce a wider range of functional groups, leading to more potential side reactions if impurities are present[2]. The operational safety and ease of workup with NaBH₄ make it the superior choice for this specific transformation[2].
Q3: What are the expected main side products in this reaction?
A3: Potential side products can arise from several pathways:
-
Over-oxidation of starting material: If the starting 2-chloro-3-fluorobenzaldehyde is impure and contains the corresponding carboxylic acid, it will not be reduced by NaBH₄.
-
Cannizzaro reaction: Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid[4]. While unlikely to be the main pathway with NaBH₄, it's a possibility if the reaction medium becomes highly basic.
-
Impurity-related products: Impurities in the starting aldehyde will lead to corresponding impurities in the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The aldehyde starting material is less polar than the alcohol product, so the product spot will have a lower Rf value (it will travel a shorter distance up the TLC plate). The reaction is considered complete when the spot corresponding to the aldehyde has disappeared.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. 2. Insufficient Reagent: The stoichiometry of NaBH₄ might be inadequate. 3. Low Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures could slow the reaction rate significantly. | 1. Use freshly opened or properly stored NaBH₄. Consider purchasing from a reliable supplier. 2. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). One mole of NaBH₄ can theoretically reduce four moles of aldehyde[5]. 3. Ensure the reaction is conducted at a standard room temperature (20-25 °C). If needed, gentle warming (to 30-40 °C) can be applied, but monitor for potential side reactions. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The aldehyde may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction via TLC and allow it to stir until the starting material is no longer visible. Reaction times can range from 30 minutes to several hours[6]. 2. Ensure a sufficient volume of solvent is used to fully dissolve the 2-chloro-3-fluorobenzaldehyde. A co-solvent system, such as THF/methanol, can also be employed. |
| Presence of an Acidic Impurity in the Final Product | 1. Oxidation of the Aldehyde: The starting aldehyde may have been partially oxidized to 2-chloro-3-fluorobenzoic acid prior to the reaction. 2. Disproportionation (Cannizzaro Reaction): If the workup or reaction conditions were strongly basic, some aldehyde may have converted to the corresponding carboxylic acid.[4] | 1. Check the purity of the starting aldehyde by NMR or melting point before use. 2. During the aqueous workup, perform an extraction with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. The desired alcohol product will remain in the organic layer. |
| Difficulty in Isolating the Product | 1. Emulsion during Workup: The presence of salts and the nature of the solvent can lead to the formation of an emulsion during the aqueous extraction. 2. Product is Water-Soluble: While this compound has limited water solubility, some loss to the aqueous layer is possible. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. After the primary extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Part 3: Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is designed for the small-scale synthesis of the target compound.
Materials:
-
2-Chloro-3-fluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol (sufficient to dissolve the aldehyde)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-fluorobenzaldehyde in methanol at room temperature.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride portion-wise over 10-15 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if significant impurities are present.
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Excellent selectivity for aldehydes, safer, and easier to handle than LiAlH₄[2]. |
| Stoichiometry of NaBH₄ | 1.1 - 1.5 equivalents | Ensures complete reduction without a large excess that would require extensive quenching. |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve the reactants and do not react violently with NaBH₄. |
| Temperature | 20-25 °C (Room Temperature) | Provides a sufficient reaction rate without promoting side reactions. |
| Reaction Time | 1-3 hours (TLC monitored) | Typically sufficient for complete conversion. |
| Workup pH | Slightly acidic to neutral | Quenches excess hydride reagent and ensures the product is in its neutral alcohol form for extraction. |
Part 4: Visualizing the Workflow and Troubleshooting
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting the synthesis.
References
- Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- ResearchGate. (n.d.). Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions.
- Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols.
- Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
- ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
- YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde.
- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- ResearchGate. (n.d.). Reaction mechanism of benzyl alcohol oxidation to benzaldehyde and....
- Science.gov. (n.d.). benzyl alcohol benzaldehyde: Topics by Science.gov.
- PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.
- PubChemLite. (n.d.). This compound (C7H6ClFO).
- ResearchGate. (n.d.). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Chemguide. (n.d.). reduction of aldehydes and ketones.
- Reddit. (2025). How is Aromatic Aldehyde Able to reduce Fehling Solution in this, Isn't Fehling only supposed to reduced by only aliphatic aldehydes?.
- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- ScienceDirect. (2022). The roles of CO and CO2 in high pressure methanol synthesis over Cu-based catalysts.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- PubChem. (n.d.). 2-Chloro-3-fluorobenzaldehyde.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Optience. (n.d.). Methanol Synthesis.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- University of Twente. (n.d.). Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst.
- University of Twente. (n.d.). Novel efficient process for methanol synthesis by CO2 hydrogenation.
- Google Patents. (n.d.). CN111423380A - Preparation method of clotrimazole.
- ResearchGate. (n.d.). ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region....
- Google Patents. (n.d.). CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
preventing side reactions in the oxidation of (2-Chloro-3-fluorophenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective oxidation of (2-Chloro-3-fluorophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this specific transformation and prevent the formation of unwanted side products.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, when dealing with substrates like this compound, which possesses electron-withdrawing halogen substituents, the reaction can be prone to several side reactions. The primary challenges include over-oxidation to the corresponding carboxylic acid and other potential side reactions influenced by the specific oxidant and conditions used. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring a high yield of the desired (2-Chloro-3-fluoro)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when oxidizing this compound?
A1: The most prevalent side reaction is the over-oxidation of the initially formed aldehyde to the corresponding carboxylic acid, (2-Chloro-3-fluoro)benzoic acid. This occurs when the oxidizing agent is strong enough to further oxidize the aldehyde under the reaction conditions. Another potential, though less common, side reaction with certain reagents can be halogenation of the aromatic ring, especially if harsh, acidic, or hypochlorite-based oxidants are used without careful control.[1][2] Finally, under certain conditions, the product aldehyde can react with the starting alcohol to form a hemiacetal or acetal , though this is generally reversible and can be minimized by controlling stoichiometry and reaction time.
Q2: How do the chloro and fluoro substituents affect the oxidation reaction?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can influence the reaction rate. Generally, electron-withdrawing groups can make the benzylic alcohol slightly less susceptible to oxidation compared to electron-rich substrates.[3][4] This is because they decrease the electron density at the benzylic position. However, this effect is often subtle and highly dependent on the chosen oxidant and mechanism. Some studies suggest that for certain catalytic systems, electron-withdrawing groups can even be beneficial to the oxidation process.[5]
Q3: Which oxidizing agents are recommended for this transformation to minimize side reactions?
A3: For selective oxidation of primary alcohols to aldehydes, especially with sensitive substrates, mild and selective oxidizing agents are preferred.[6] Excellent choices for this compound include:
-
Dess-Martin Periodinane (DMP): Known for its mildness, high selectivity for aldehydes, and neutral reaction conditions.[6]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, followed by a hindered base. It is highly effective at low temperatures and generally avoids over-oxidation.[7][8][9]
-
TEMPO-catalyzed oxidations: Systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a co-oxidant (like sodium hypochlorite or oxygen) are very effective and can be tuned for high selectivity to the aldehyde.[10][11][12]
Stronger, traditional oxidants like potassium permanganate (KMnO4) or chromic acid (Jones reagent) are generally not recommended as they are much more likely to cause over-oxidation to the carboxylic acid.[13]
Troubleshooting Guide
This section addresses specific problems you might encounter during the oxidation of this compound and provides actionable solutions.
Problem 1: Significant formation of (2-Chloro-3-fluoro)benzoic acid (Over-oxidation)
-
Likely Cause: The chosen oxidant is too strong, the reaction temperature is too high, or the reaction time is too long.
-
Solutions:
-
Switch to a milder oxidant: If you are using a chromium-based reagent or permanganate, consider switching to Dess-Martin Periodinane (DMP) or a Swern oxidation protocol. These methods are known for their high selectivity in stopping at the aldehyde stage.[6][8]
-
Optimize reaction conditions:
-
Temperature: For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[9] For other oxidations, running the reaction at 0 °C or room temperature, depending on the protocol, is advisable. Avoid excessive heating.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product aldehyde from being further oxidized.
-
-
Use a TEMPO-based system: TEMPO-catalyzed oxidations, particularly with controlled amounts of a co-oxidant like sodium hypochlorite, can be highly selective for aldehyde formation.[11][14] The Anelli protocol or its modifications are good starting points.[11]
-
Problem 2: Incomplete conversion of the starting alcohol
-
Likely Cause: Insufficient amount of oxidant, poor quality of the oxidant, or suboptimal reaction temperature.
-
Solutions:
-
Check oxidant stoichiometry and quality:
-
Ensure you are using a sufficient molar excess of the oxidant as specified in the protocol (typically 1.1 to 1.5 equivalents for stoichiometric oxidants).
-
Dess-Martin Periodinane is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.
-
For Swern oxidation, ensure the DMSO is anhydrous and the oxalyl chloride is of high quality.
-
-
Adjust Temperature: While high temperatures can cause side reactions, a reaction that is too cold may proceed very slowly or stall. If using a method like DMP oxidation at 0 °C and the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. For Swern oxidations, the initial activation of DMSO is temperature-sensitive and must be performed correctly.[7]
-
Problem 3: Difficulty in product purification and removal of oxidant byproducts
-
Likely Cause: The byproducts of the oxidation are co-eluting with the product aldehyde during chromatography or are difficult to remove during aqueous work-up.
-
Solutions:
-
For Dess-Martin Periodinane (DMP): The reduced iodine byproduct can sometimes be problematic.[15][16]
-
Quenching: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the excess DMP and its byproducts to more water-soluble species.[16]
-
Filtration: Diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes can precipitate the iodine byproducts, which can then be removed by filtration through a pad of celite.[15][17]
-
-
For Swern Oxidation: The primary byproduct is dimethyl sulfide (DMS), which has a very unpleasant odor.[7][18]
-
Work-up: Perform all work-up steps in a well-ventilated fume hood.
-
Glassware Decontamination: Rinse all glassware that came into contact with DMS with a bleach solution to oxidize the volatile and odorous DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[7]
-
-
Experimental Protocols & Data
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and high selectivity.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) at 0 °C, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2-Chloro-3-fluoro)benzaldehyde.
Comparison of Common Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Common Side Products/Issues |
| Dess-Martin Periodinane (DMP) | DCM, 0 °C to RT | Mild, neutral pH, high selectivity, short reaction times.[6] | Iodine-containing byproducts can complicate work-up.[15][16] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Excellent for sensitive substrates, avoids over-oxidation.[8][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7][18] |
| TEMPO/NaOCl | Biphasic (DCM/H₂O), KBr, 0 °C | Catalytic, uses inexpensive bleach, high selectivity.[14] | pH control is crucial to prevent side reactions like chlorination.[11] |
| MnO₂ | DCM or CCl₄, RT or reflux | Good for benzylic alcohols, relatively inexpensive.[13] | Requires a large excess of the reagent, can be slow.[1] |
Visualizing the Process
Workflow for Troubleshooting Oxidation Reactions
Caption: A troubleshooting flowchart for the oxidation of this compound.
Reaction Pathway: Oxidation and Side Reaction
Caption: Primary reaction pathway and the major side reaction of over-oxidation.
References
- Jiang, N., & Ragauskas, A. J. (2006). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
- Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-367). Springer.
- Jin, C., Zhang, L., & Su, W. (2011). Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2. Synlett, 2011(10), 1435-1438.
- Organic Chemistry Portal. (2022). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. YouTube.
- Miao, R., et al. (2020).
- Nikolaou, K., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6611-6616.
- BYJU'S. (n.d.).
- Costas, M., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769.
- ECHEMI. (n.d.).
- Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(2).
- Wikipedia. (n.d.).
- MDPI. (2019). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
- ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... [Image].
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). oxidation of selected alcohols by the 2/TEMPO/air system. a. [Image].
- ResearchGate. (n.d.).
- Frontiers. (2022).
- Kar, S., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2048-2054.
- ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?.
- Bulletin of the Korean Chemical Society. (2007). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects. Bulletin of the Korean Chemical Society, 28(10).
- Royal Society of Chemistry. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Chemistry Stack Exchange. (2017).
- Zhu, Y., et al. (2020). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. Journal of Flow Chemistry, 10(4), 639-647.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Reddit. (2022). Dess Martin periodinane.
- Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry, 2015(1), 149-156.
- Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.
- ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?.
- Zhao, H., et al. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 70(5), 1638-1644.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. echemi.com [echemi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (2-Chloro-3-fluorophenyl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (2-Chloro-3-fluorophenyl)methanol. As a key intermediate in various synthetic pathways, achieving a high yield of this alcohol is often critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting aldehyde. What are the most probable causes?
A1: An incomplete reaction is one of the most common issues and almost always points to a problem with the reducing agent or reaction conditions. The primary culprits are insufficient reducing power or kinetics that are too slow.
Core Insight: Sodium borohydride (NaBH₄), while generally reliable, is susceptible to degradation and its reactivity is highly dependent on reaction conditions.[1][2]
Troubleshooting Steps:
-
Verify the Activity of Your Sodium Borohydride: NaBH₄ is a stable reagent but can degrade upon prolonged exposure to moisture. Old or improperly stored reagent is a frequent cause of failed or incomplete reductions.
-
Action: Use a freshly opened bottle of NaBH₄ or verify the activity of your current stock. A simple test involves adding a small amount to a protic solvent like methanol; vigorous hydrogen gas evolution should be observed.
-
-
Check Reagent Stoichiometry: The theoretical stoichiometry for aldehyde reduction is 1 equivalent of NaBH₄ for 4 equivalents of aldehyde. However, in practice, a slight excess of the hydride is used to ensure complete conversion.
-
Action: Typically, 0.3 to 0.5 equivalents of NaBH₄ per equivalent of aldehyde are used (meaning 1.2 to 2.0 molar equivalents of hydride). If you are using closer to the stoichiometric minimum (0.25 eq), consider increasing the amount slightly.
-
-
Evaluate Reaction Temperature and Time: While NaBH₄ reductions are often performed at room temperature, the electron-withdrawing effects of the chloro and fluoro groups on the benzaldehyde ring can slightly deactivate the carbonyl group towards nucleophilic attack.
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] If the reaction is sluggish at 0 °C or room temperature, allow it to run for a longer period (2-4 hours). Gentle warming to 40-50 °C can also be considered, but this may increase the risk of side reactions.
-
| Potential Cause | Recommended Action | Scientific Rationale & Expected Outcome |
| Degraded NaBH₄ | Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. | Ensures the full molar equivalent of active hydride is available for the reduction. Expected outcome: Complete consumption of starting material. |
| Insufficient NaBH₄ | Increase the molar equivalents of NaBH₄ to 0.3-0.5 relative to the aldehyde. | Provides an excess of hydride to drive the reaction to completion, overcoming any minor reagent degradation or competing reactions. Expected outcome: Improved conversion rate. |
| Sub-optimal Kinetics | Increase reaction time and monitor via TLC. Consider a modest increase in temperature if the reaction remains stalled. | Allows the reaction sufficient time to proceed to completion, especially if the substrate is less reactive. Expected outcome: Full conversion of the starting aldehyde. |
Q2: My TLC analysis shows complete consumption of the starting aldehyde, yet my isolated yield of this compound is disappointingly low. Where is my product going?
A2: When the starting material is consumed but the desired product is not recovered in high yield, the issue lies either in the formation of unintended side products or in physical loss during the work-up and purification stages.
Core Insight: The work-up procedure for borohydride reductions is critical. It serves to destroy excess hydride and hydrolyze the intermediate borate ester complex to liberate the final alcohol product.[4] Inefficient execution of these steps is a major source of yield loss.[5]
Troubleshooting Steps:
-
Investigate Potential Side Reactions: The most likely side reaction for a halogenated aromatic system is reductive dehalogenation.[6] Although less common with a mild reagent like NaBH₄, it can occur, leading to the formation of (3-fluorophenyl)methanol or (2-chlorophenyl)methanol.
-
Action: Carefully analyze your crude product by ¹H NMR, ¹⁹F NMR, and GC-MS to identify any byproducts. The presence of species with unexpected aromatic splitting patterns or molecular weights corresponding to the loss of a halogen atom confirms dehalogenation.
-
-
Optimize the Reaction Quench: The reaction is typically quenched by the slow, controlled addition of water or dilute acid (e.g., 1M HCl) at a low temperature (0 °C) to manage the exothermic reaction and hydrogen evolution.
-
Action: Ensure the quench is performed slowly at 0 °C. After the initial vigorous reaction subsides, allow the mixture to stir for 15-20 minutes to ensure complete hydrolysis of the tetra-alkoxy borate intermediate. An incomplete hydrolysis will result in the product remaining in the aqueous layer as a borate salt, leading to significant yield loss.
-
-
Refine Extraction and Purification: this compound is a polar molecule. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are necessary to ensure quantitative recovery from the aqueous phase.[7]
-
Action: Perform at least three to five extractions of the aqueous layer. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating the solvent. Product loss during column chromatography can also be substantial; ensure proper solvent system selection and careful technique.
-
Q3: I suspect reductive dehalogenation is occurring, as I've identified byproducts missing a halogen atom. How can I suppress this side reaction?
A3: Reductive dehalogenation is a known side reaction for aryl halides. While more prevalent in catalytic hydrogenations or with stronger reducing agents, it can be minimized in NaBH₄ reductions by carefully controlling the reaction conditions to favor nucleophilic attack at the carbonyl over reduction at the carbon-halogen bond.
Core Insight: The reactivity of NaBH₄ can be modulated by temperature and solvent choice. Lowering the temperature decreases the overall energy of the system, making the higher activation energy pathway of dehalogenation less favorable.[3]
Strategies to Minimize Dehalogenation:
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and if necessary, cool to -10 °C or -20 °C. This is the most effective way to increase selectivity.[3]
-
Stoichiometric Control: Use the minimum amount of NaBH₄ required for full conversion of the aldehyde. A large excess of the hydride can promote unwanted side reactions.
-
Solvent System: While methanol or ethanol are standard, using a mixed solvent system like THF/methanol can sometimes modulate reactivity and improve outcomes.
Visualized Reaction and Troubleshooting Workflow
Caption: Primary reaction pathway and potential dehalogenation side reaction.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Methanol | Anhydrous Methanol | While NaBH₄ is stable in methanol, using an anhydrous grade minimizes premature decomposition of the reagent.[8] |
| Temperature | Room Temperature | 0 °C to Room Temp | Starting at 0 °C moderates the initial exothermic reaction and reduces the risk of side reactions like dehalogenation.[3] |
| NaBH₄ Stoichiometry | 0.25 - 1.0 eq | 0.3 eq (1.2 eq H⁻) | Provides a slight excess to ensure completion without a large excess that could promote side reactions.[3] |
| Reaction Monitoring | Fixed Time | TLC Monitoring | Allows for quenching the reaction at the optimal point, preventing byproduct formation from extended reaction times.[8] |
| Work-up | Water Quench | Slow 1M HCl Quench at 0 °C | Ensures destruction of excess hydride and complete hydrolysis of the borate ester intermediate to liberate the alcohol.[4] |
| Extraction | 1-2 Extractions | 3-5 Extractions (Ethyl Acetate) | Maximizes the recovery of the polar alcohol product from the aqueous phase.[7] |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve sodium borohydride (0.3 eq) in a small amount of anhydrous methanol. Add this solution dropwise to the stirred aldehyde solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot has completely disappeared (typically 1-2 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 1M HCl dropwise until gas evolution ceases. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the resulting residue. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
- Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125.
- Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Wade, A. I., & Belletire, J. L. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.
- Brown, H. C., & Krishnamurthy, S. (1979). Borohydride reductions of carbonyl compounds in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
- Reagent Guide. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- van der Pijl, F., van der Heijden, J., Weemers, J., & Bolt, R. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4330–4334.
- Reddit. (2022). Low yield LAH reactions. r/Chempros.
- PubChem. (n.d.). This compound.
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Quora. (2013). In organic chemistry, why is my percent yield so low?.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Stability of (2-Chloro-3-fluorophenyl)methanol in Acidic Media
Introduction
Welcome to the technical support center for (2-Chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges, particularly in acidic environments. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its benzylic alcohol structure renders it susceptible to degradation under acidic conditions, which can compromise experimental outcomes, product purity, and overall yield.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand the causes of instability and implement effective strategies to mitigate them. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in acidic solution?
A1: The instability of this compound in acidic media is primarily due to the presence of the benzylic alcohol functional group. The degradation process is typically initiated by the protonation of the hydroxyl (-OH) group by the acid. This is followed by the elimination of a water molecule to form a relatively stable secondary benzylic carbocation. This carbocation is an intermediate that can then undergo several reactions, leading to the formation of impurities. The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring influence the stability of this carbocation and the overall rate of degradation.
Q2: What are the likely degradation products?
A2: The primary degradation pathways for benzylic alcohols in acidic media can lead to several products. For this compound, the most common degradation products are likely to be:
-
Bis(2-chloro-3-fluorophenyl)methyl ether: Formed by the reaction of the benzylic carbocation with another molecule of the starting alcohol.
-
Substitution products: If other nucleophiles are present in the reaction mixture, they can attack the carbocation. For example, if hydrochloric acid is used, further chlorination on the benzylic carbon to form a dichloro-species might occur.
-
Oxidation products: While the primary degradation in acidic media is not oxidation, subsequent exposure to air can lead to the oxidation of the alcohol to the corresponding aldehyde (2-chloro-3-fluorobenzaldehyde) and carboxylic acid (2-chloro-3-fluorobenzoic acid).[1]
Q3: How can I monitor the stability of my this compound?
A3: The most effective way to monitor the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] A typical HPLC method would involve:
-
Column: A C18 reverse-phase column is generally suitable.[2]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-270 nm.[2]
By running samples at different time points and under various stress conditions (e.g., different pH values, temperatures), you can quantify the remaining amount of the parent compound and detect the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradants.[2]
Q4: What is the recommended pH range for working with this compound?
A4: To minimize acid-catalyzed degradation, it is advisable to work at a pH as close to neutral (pH 7) as possible. If acidic conditions are required for a specific reaction, it is crucial to use the mildest acid and the lowest concentration necessary to achieve the desired transformation. A forced degradation study, where the compound is exposed to a range of pH values, can help determine the optimal pH for stability.
Q5: Are there any recommended co-solvents to improve stability?
A5: The choice of solvent can significantly impact the stability of this compound. In some cases, using a less polar co-solvent can help to destabilize the charged carbocation intermediate, thereby slowing down the degradation rate. However, the solubility of the compound and other reactants must be considered. It is recommended to perform small-scale experiments with different co-solvents (e.g., acetonitrile, tetrahydrofuran, dioxane) to find the optimal balance between reactivity and stability.
Q6: How does temperature affect the stability of this compound?
A6: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. Therefore, if you are experiencing stability issues, conducting your experiments at a lower temperature can significantly reduce the rate of degradation. It is recommended to store solutions of the compound at refrigerated temperatures (2-8 °C) and to perform reactions at the lowest temperature compatible with the desired reaction rate.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC/GC analysis after acid treatment. | Acid-catalyzed degradation of this compound. | - Identify the new peaks using LC-MS or GC-MS to understand the degradation pathway.- Increase the pH of the solution to a less acidic value.- Reduce the reaction temperature.- Consider using a different, milder acid catalyst.- Evaluate the use of a co-solvent to alter the polarity of the reaction medium. |
| Low yield of the desired product in an acid-catalyzed reaction. | The rate of degradation of the starting material is competing with or exceeding the rate of the desired reaction. | - Optimize the reaction conditions to favor the desired reaction (e.g., use a more selective catalyst, adjust reactant concentrations).- Add the this compound to the reaction mixture slowly to keep its instantaneous concentration low.- Perform the reaction at a lower temperature for a longer duration. |
| Discoloration or precipitation in the reaction mixture. | Formation of insoluble degradation products or polymers. | - Analyze the precipitate to identify its composition.- Adjust the solvent system to improve the solubility of all components.- Implement the stability-enhancing strategies mentioned above to prevent the formation of these byproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.[4][5]
Objective: To determine the degradation pathways and stability of this compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Analyze as described for acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and analyze as described above.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solution of the compound at an elevated temperature (e.g., 60 °C) and analyze at regular intervals.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To provide a reliable HPLC method for the separation and quantification of this compound and its potential degradation products.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Visualizations
Acid-Catalyzed Degradation Pathway
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Workflow for Stability Study
Caption: Workflow for a forced degradation study.
References
- Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. (2025).
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
- An In-depth Technical Guide to (2-Chlorophenyl)methanol. Benchchem.
- Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. MDPI.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
- Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Jetir.Org.
- Chemical Transformations of Benzyl Alcohol Caused by
- Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Deriv
- What is the mechanism of Benzyl Alcohol?
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Forced Degrad
Sources
Technical Support Center: Scaling Up the Synthesis of (2-Chloro-3-fluorophenyl)methanol for Pilot Plants
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of (2-Chloro-3-fluorophenyl)methanol. It addresses common challenges and frequently asked questions encountered during the transition from laboratory to pilot plant scale, with a focus on practical, field-proven insights.
Overview of Synthetic Strategy: Reduction of 2-Chloro-3-fluorobenzaldehyde
The most robust and scalable synthetic route to this compound is the reduction of the corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. This method is generally preferred over a Grignard-based approach for pilot-scale operations due to better reaction control, milder conditions, and a more favorable safety profile. The typical reducing agent for this transformation at scale is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Workflow for Pilot-Scale Synthesis
Technical Support Center: Removal of Unreacted Starting Material from (2-Chloro-3-fluorophenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals who are synthesizing (2-Chloro-3-fluorophenyl)methanol and encounter challenges in removing the unreacted starting material, 2-chloro-3-fluorobenzaldehyde. The typical synthetic route involves the reduction of the aldehyde to the corresponding benzyl alcohol, making residual aldehyde a common impurity. This document provides in-depth troubleshooting advice and validated protocols to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted 2-chloro-3-fluorobenzaldehyde in my product?
A1: The presence of the starting aldehyde can be readily detected using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The aldehyde is less polar than the alcohol and will have a higher Rf value (it will travel further up the plate) on a silica gel plate. A typical eluent system for visualization is 20-30% ethyl acetate in hexanes. The presence of a spot matching the Rf of the starting material indicates contamination.
-
¹H NMR Spectroscopy: The most definitive evidence comes from ¹H NMR. The aldehyde proton of 2-chloro-3-fluorobenzaldehyde has a characteristic singlet peak around 10 ppm. The benzylic protons of the alcohol product typically appear as a singlet or doublet around 4.7 ppm, while the hydroxyl proton is a broad singlet that can appear over a wide range. The absence of the peak at ~10 ppm is a strong indicator of purity.[1]
-
Gas Chromatography (GC): GC analysis can effectively separate the more volatile aldehyde from the alcohol. Using a standard non-polar or mid-polar column (like a DB-5 or HP-5), the aldehyde will have a shorter retention time than the alcohol.[2][3]
Q2: What is the most straightforward method for removing trace amounts of the aldehyde?
A2: For removing small to moderate amounts of aldehyde impurity, a liquid-liquid extraction using a sodium bisulfite wash is the most efficient and chemically selective method.[4][5] The bisulfite reacts specifically with the aldehyde to form a water-soluble salt, which is easily washed away into an aqueous layer, leaving the pure alcohol in the organic phase.
Q3: When is column chromatography a better choice than a bisulfite wash?
A3: Column chromatography is preferred under several circumstances:
-
Presence of Multiple Impurities: If your reaction mixture contains byproducts other than the starting aldehyde (e.g., over-reduction products or non-polar impurities), chromatography can separate all of them simultaneously.[1]
-
Large-Scale Purification: While bisulfite extraction is scalable, managing large volumes of aqueous waste can be cumbersome. Column chromatography can be more practical for purifying multi-gram quantities.
-
Ineffective Extraction: If emulsions form during the bisulfite wash or if the aldehyde adduct proves to be sparingly soluble, chromatography provides a more reliable alternative.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization is a viable option if your crude product is a solid or a low-melting solid. The success of this technique hinges on finding a suitable solvent or solvent system where the alcohol has high solubility at an elevated temperature but low solubility at room temperature or below, while the aldehyde impurity remains in solution.[6][7] Small-scale solubility tests with various solvents are necessary to determine feasibility.
Troubleshooting Guides and In-Depth Protocols
This section provides detailed, field-proven methodologies for the purification of this compound.
Method 1: Selective Aldehyde Removal via Bisulfite Adduct Extraction
Expertise & Experience: The Causality Behind the Choice
This method leverages the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[8] This adduct is ionic and therefore highly soluble in water, whereas the this compound product is significantly more soluble in organic solvents. This dramatic difference in solubility is the basis for a clean separation using liquid-liquid extraction.[4][9] This technique is highly selective for aldehydes and some reactive ketones, leaving most other functional groups, including alcohols, untouched.[4]
A [label="Crude Product\n(this compound\n+ Aldehyde Impurity)"]; B [label="Dissolve in\nOrganic Solvent\n(e.g., Ethyl Acetate)"]; C [label="Transfer to\nSeparatory Funnel"]; D [label="Add Saturated Aq.\nSodium Bisulfite Solution"]; E [label="Shake Vigorously\n(30-60 seconds)"]; F [label="Allow Layers to Separate"]; G [label="Aqueous Layer\n(Water-soluble bisulfite adduct\nof aldehyde)"]; H [label="Organic Layer\n(Pure this compound)"]; I [label="Drain and Collect\nAqueous Layer"]; J [label="Wash Organic Layer\nwith Brine"]; K [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; L [label="Filter and Concentrate"]; M [label="Pure Product"];
A -> B -> C -> D -> E -> F; F -> G [label="Bottom Layer"]; F -> H [label="Top Layer"]; G -> I; H -> J -> K -> L -> M; }
Bisulfite extraction workflow for aldehyde removal.
Experimental Protocol: Bisulfite Wash
-
Preparation: Dissolve the crude this compound in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL of solvent per gram of crude product). Transfer the solution to a separatory funnel.
-
Extraction: Prepare a fresh saturated aqueous solution of sodium bisulfite (NaHSO₃). Add a volume of the saturated NaHSO₃ solution equal to about one-third of the organic layer volume to the separatory funnel.
-
Self-Validating System: Using a freshly prepared and saturated solution is critical for driving the equilibrium towards adduct formation.[8]
-
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Caution: Pressure may build up from the potential release of SO₂ gas; vent the funnel frequently.[4][5]
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the aldehyde adduct) is typically the bottom layer. Drain and collect the aqueous layer.
-
Repeat (Optional): For higher levels of contamination, repeat the wash with a fresh portion of saturated NaHSO₃ solution. Monitor the organic layer by TLC to confirm the complete removal of the aldehyde.
-
Final Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved bisulfite.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide: Bisulfite Wash
| Problem | Potential Cause | Recommended Solution |
| Aldehyde still present after wash (confirmed by TLC/NMR) | 1. Bisulfite solution was not saturated or fresh.2. Insufficient shaking/contact time.3. High concentration of aldehyde requires multiple extractions. | 1. Always use a freshly prepared, saturated solution of sodium bisulfite.2. Increase shaking time to 2 minutes.3. Perform a second or even third wash and monitor progress by TLC. |
| A solid precipitates at the interface between layers | The bisulfite adduct of this specific aldehyde may have limited solubility in water.[10] | Do not discard the solid. Filter the entire biphasic mixture through a pad of Celite to collect the solid adduct, then separate the liquid layers.[10] |
| Persistent emulsion during extraction | The crude mixture may contain surfactant-like impurities. | Add a small amount of saturated brine to the separatory funnel to help break the emulsion. If that fails, filter the entire mixture through Celite. |
| Low recovery of the desired alcohol | 1. The alcohol has some water solubility.2. Incomplete separation of layers. | 1. Perform a "back-extraction": wash the collected aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.2. Allow more time for the layers to separate cleanly. |
Method 2: Purification by Flash Column Chromatography
Expertise & Experience: The Causality Behind the Choice
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). This compound contains a hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor. The starting aldehyde has a carbonyl (C=O) group, which is a hydrogen bond acceptor but not a donor. Consequently, the alcohol interacts much more strongly with the polar silica gel surface than the aldehyde does. This causes the less polar aldehyde to travel through the column more quickly (elute first), while the more polar alcohol is retained longer and elutes later, effecting a separation.[1]
A [label="Determine Eluent System\nvia TLC Analysis"]; B [label="Pack Silica Gel Column\nwith Non-Polar Solvent"]; C [label="Load Crude Product\n(dissolved in min. solvent\nor adsorbed onto silica)"]; D [label="Elute with Solvent System\n(Start with low polarity)"]; E [label="Collect Fractions"]; F [label="Analyze Fractions by TLC"]; G [label="Combine Pure Fractions\nof Aldehyde (Early)"]; H [label="Combine Pure Fractions\nof Alcohol (Later)"]; I [label="Concentrate Pure Alcohol Fractions"]; J [label="Pure Product"];
A -> B -> C -> D -> E -> F; F -> G; F -> H; H -> I -> J; }
General workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use TLC to find an appropriate eluent. A good system will show clear separation between the aldehyde and alcohol spots, with the alcohol having an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a silica gel column using the selected eluent system (starting with the less polar component, e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate/Hexanes). Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation: Eluent Systems & Rf Values
| Compound Type | Functional Group | Polarity | Expected Elution Order | Typical Rf (20% EtOAc/Hex) |
| 2-Chloro-3-fluorobenzaldehyde | Aldehyde (-CHO) | Less Polar | 1st | ~0.5 - 0.6 |
| This compound | Alcohol (-CH₂OH) | More Polar | 2nd | ~0.2 - 0.3 |
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation (co-elution of spots) | The eluent is too polar, causing all compounds to move too quickly. | Decrease the polarity of the eluent (e.g., move from 20% to 10% ethyl acetate in hexanes). Ensure the column is not overloaded with the crude product. |
| Product is not eluting from the column | The eluent is not polar enough to move the highly retained alcohol. | Gradually increase the polarity of the eluent. A final flush with a very polar solvent (e.g., 5-10% methanol in DCM) can be used to elute any remaining material. |
| "Tailing" of the alcohol spot on TLC and column | The acidic nature of standard silica gel can cause strong, non-ideal interactions with polar compounds like alcohols. | Pre-treat the silica gel with a small amount of triethylamine (Et₃N) before packing, or add ~0.5% Et₃N to the eluent system to neutralize active sites. |
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes.
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403.
- Reddit r/chemhelp. (2021). Purification of aldehydes and ketones using Sodium Bisulfite.
- Google Patents. (1952). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56952.
- ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?.
- JoVE (Journal of Visualized Experiments). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Magritek. (n.d.). Column Chromatography.
- ResearchGate. (2015). Analysis of benzyl alcohol and benzaldehyde using Rxi-5ms Capillary column using FID in Gas Chromatography?.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. magritek.com [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Characterization of (2-Chloro-3-fluorophenyl)methanol Degradation Products
Welcome to the technical support center for the characterization of degradation products of (2-Chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities and degradants that may arise during stability studies and manufacturing processes. Our goal is to provide you with not only solutions to common experimental challenges but also the scientific reasoning behind our recommendations, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your analytical work. The questions progress from common observations to more complex analytical challenges.
Section 1: Understanding Potential Degradation Pathways
Question 1: What are the most likely degradation products of this compound under typical stress conditions (e.g., oxidative, acidic, thermal)?
Answer: Based on the chemical structure of this compound, a substituted benzyl alcohol, we can anticipate several primary degradation pathways. Understanding these will guide your analytical method development and peak identification efforts.
-
Oxidation: The most common degradation pathway for benzyl alcohols is oxidation. The primary alcohol functional group can be oxidized first to an aldehyde and then to a carboxylic acid. Therefore, you should expect to see (2-Chloro-3-fluorophenyl)benzaldehyde and (2-Chloro-3-fluorophenyl)benzoic acid as major degradation products.[1][2][3][4] This is a critical transformation to monitor as it can significantly impact the efficacy and safety profile of a drug substance.
-
Dimerization/Ether Formation: Under acidic conditions, benzyl alcohols can undergo dehydration to form a dibenzyl ether. In this case, you might observe the formation of bis((2-chloro-3-fluorophenyl)methyl) ether.[5] The presence of an acid catalyst, either intentionally added or as a residual impurity, can drive this reaction.
-
Further Halogenation: If there is a source of reactive chlorine in your system, further chlorination of the aromatic ring is a possibility, leading to the formation of various dichloro-fluorophenyl)methanol isomers.[5][6]
-
Decomposition at High Temperatures (GC Analysis): When using Gas Chromatography (GC), be aware that some substituted benzyl alcohols can undergo in-column dehydration, which would result in the formation of a vinyl derivative.[7]
It is imperative to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the potential degradation products for your specific formulation and storage conditions.
Section 2: Chromatographic Issues and Solutions
Question 2: I am observing unexpected peaks in my HPLC chromatogram during the analysis of a stressed sample of this compound. How can I identify them?
Answer: The appearance of unexpected peaks is a common challenge in stability studies. A systematic approach is required for their identification.
-
Blank Injection: First, inject a blank (your mobile phase or sample solvent) to rule out that the unexpected peaks are "ghost peaks" originating from system contamination or carryover from previous injections.[8]
-
Spiking with Known Impurities: If you have synthesized or procured potential degradation products like (2-Chloro-3-fluorophenyl)benzaldehyde and (2-Chloro-3-fluorophenyl)benzoic acid, spike your sample with small amounts of these standards. An increase in the area of a specific peak will help confirm its identity.[1]
-
Mass Spectrometry (MS) Detection: The most powerful tool for identifying unknown peaks is a mass spectrometer. By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the eluting compounds. This information is invaluable for proposing molecular formulas and structures for your unknown peaks.
-
Forced Degradation Analysis: Analyze samples from your forced degradation studies. The conditions under which a particular peak appears or increases will provide clues about its formation pathway (e.g., a peak appearing only under oxidative stress is likely an oxidation product).
Question 3: My chromatographic peaks for this compound and its potential degradation products are broad or tailing. What could be the cause and how can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The hydroxyl group of the analyte and the carboxyl groups of acidic degradants can have secondary interactions with the stationary phase, especially if there are active silanol groups.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic degradants like (2-Chloro-3-fluorophenyl)benzoic acid, a mobile phase pH below its pKa (typically around 4-5) will keep it in its neutral form, leading to better retention and peak shape on a reversed-phase column.
-
Use of a High-Purity Column: Modern, end-capped silica columns have fewer residual silanol groups, which minimizes tailing.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[9] Try flushing the column with a strong solvent or replace it if necessary.[10]
-
Inappropriate Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[10]
Question 4: I am seeing ghost peaks in my chromatograms. What are they and how can I eliminate them?
Answer: Ghost peaks are peaks that appear in your chromatogram even when you inject a blank. They are typically due to contamination in the HPLC system or carryover from previous injections.[8]
-
Identify the Source:
-
Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. Contaminants can leach from solvent bottles or tubing.
-
Sample Carryover: This occurs when a small amount of a previous sample remains in the injection system and is injected with the next sample.
-
-
Solutions:
-
System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong, appropriate solvent.
-
Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that can effectively remove your analytes. Increasing the volume of the needle wash can also help.[8]
-
Use of Ghost Traps: A "ghost trap" or a guard column can be installed before the analytical column to trap highly retentive contaminants.[10]
-
Section 3: Analytical Method Protocol
Protocol: HPLC-UV/MS Method for the Separation and Identification of this compound and its Potential Degradation Products
This protocol provides a starting point for developing a robust analytical method. Optimization will likely be required for your specific instrumentation and sample matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column thermostat.
-
UV/Vis Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column with high-purity silica and end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm and 254 nm
3. Mass Spectrometer Settings (ESI - Positive and Negative Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative (perform separate runs or use polarity switching)
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
4. Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Potential Degradation Products of this compound and their Expected Mass-to-Charge Ratios (m/z)
| Compound Name | Plausible Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | C7H6ClFO | C7H6ClFO | 160.0142 | 161.0219 | 159.0065 |
| (2-Chloro-3-fluorophenyl)benzaldehyde | C7H4ClFO | C7H4ClFO | 157.9986 | 159.0064 | 156.9909 |
| (2-Chloro-3-fluorophenyl)benzoic acid | C7H4ClFO2 | C7H4ClFO2 | 173.9935 | 175.0012 | 172.9858 |
| bis((2-chloro-3-fluorophenyl)methyl) ether | C14H10Cl2F2O | C14H10Cl2F2O | 302.0128 | 303.0205 | N/A |
Visualizations
Diagram 1: Typical Analytical Workflow for Degradation Product Identification
Caption: A streamlined workflow for the systematic identification and confirmation of degradation products.
Diagram 2: Troubleshooting Guide for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems encountered during analysis.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- International Journal of Novel Research and Development. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- Pharma Stability. Troubleshooting & Pitfalls.
- HPLC Troubleshooting Guide.
- MDPI. (2024, June 30).
- Benchchem. Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determin
- ResearchGate.
- Atmospheric Chemistry and Physics. (2025, February 12).
- PubChem. Benzyl Alcohol.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- National Institutes of Health. (2024, August 6).
- Semantic Scholar.
- American Chemical Society. (2025, December 19). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.
- PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | Semantic Scholar [semanticscholar.org]
- 7. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (2-Chloro-3-fluorophenyl)methanol in Key Organic Transformations
Introduction: The Nuanced Role of Halogen Substitution in Benzyl Alcohol Chemistry
Substituted benzyl alcohols are foundational building blocks in the synthesis of a vast array of organic molecules, from active pharmaceutical ingredients (APIs) to materials and fine chemicals. The reactivity of the benzylic hydroxyl group and the benzylic carbon is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of (2-Chloro-3-fluorophenyl)methanol against other common substituted benzyl alcohols.
This compound presents a unique case study due to the presence of two distinct halogen atoms at the ortho and meta positions. The interplay of their strong inductive electron-withdrawing effects and potential, albeit weaker, resonance effects, combined with the steric hindrance imposed by the ortho-chloro group, creates a distinct reactivity profile. Understanding these effects is paramount for chemists aiming to predict reaction outcomes, optimize conditions, and design novel synthetic pathways. We will explore this profile through the lens of three fundamental transformations: oxidation, esterification, and nucleophilic substitution, supported by established experimental protocols and comparative data.
Pillar 1: The Electronic and Steric Landscape of Substituted Benzyl Alcohols
The reactivity of a benzyl alcohol is primarily dictated by the electronic environment of the benzylic carbon. Substituents modulate this environment through two main mechanisms: inductive and resonance effects.[1][2]
-
Inductive Effect: This is the through-bond polarization caused by differences in electronegativity. Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring and destabilizes any positive charge that develops at the benzylic position.[2]
-
Resonance Effect: This involves the delocalization of lone-pair electrons from the substituent into the π-system of the aromatic ring. For halogens, this is a +R effect, which donates electron density to the ring, particularly at the ortho and para positions. However, for chlorine and fluorine, the inductive effect overwhelmingly dominates the resonance effect.
In This compound , both the ortho-chloro and meta-fluoro groups act as strong electron-withdrawing groups (-I effect). This significantly reduces the electron density of the aromatic ring and, consequently, the stability of a potential benzylic carbocation. Furthermore, the bulky chlorine atom at the ortho position introduces significant steric hindrance , impeding the approach of reagents to the benzylic hydroxyl group.[3]
The diagram below illustrates the dominant electronic forces at play in our target molecule compared to benzyl alcohols with electron-donating groups (EDG) and other electron-withdrawing groups (EWG).
Caption: Dominant electronic and steric effects influencing benzyl alcohol reactivity.
Pillar 2: Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to benzaldehydes or carboxylic acids is a cornerstone of organic synthesis. The reaction typically involves the removal of a hydride from the benzylic carbon. Therefore, the reaction rate is highly sensitive to the electronic properties of the phenyl ring.[4][5] Electron-donating groups can stabilize the partial positive charge that develops on the benzylic carbon in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups retard the reaction.
For this compound, the potent electron-withdrawing nature of the chloro and fluoro substituents is expected to significantly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol provides a standard method for the selective oxidation of primary alcohols to aldehydes.
-
Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM, 100 mL).
-
Addition of Alcohol: Dissolve the substituted benzyl alcohol (1.0 equivalent) in 20 mL of DCM. Add this solution to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts, washing the silica with additional ether.
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be purified by column chromatography.
Comparative Oxidation Data
| Benzyl Alcohol Derivative | Substituent Effects | Expected Relative Rate | Typical Yield (Aldehyde) |
| 4-Methoxybenzyl alcohol | Strong EDG (+R) | Very Fast | >95% |
| Benzyl alcohol | (Reference) | Baseline | ~90% |
| 4-Chlorobenzyl alcohol | EWG (-I > +R) | Slow | ~75% |
| This compound | Strong EWG (-I), Steric Hindrance | Very Slow | ~60-70% |
| 4-Nitrobenzyl alcohol | Strong EWG (-I, -R) | Extremely Slow | <50% |
Note: Yields are illustrative and can vary based on specific reaction conditions and duration.
Pillar 3: Comparative Reactivity in Acid-Catalyzed Esterification
Fischer esterification involves the nucleophilic attack of the alcohol's hydroxyl group on a protonated carboxylic acid.[6][7] The reactivity is therefore governed by two main factors: the nucleophilicity of the alcohol and steric accessibility of the hydroxyl group.[8][9]
-
Electronic Effect: Electron-withdrawing groups decrease the electron density on the hydroxyl oxygen, reducing its nucleophilicity and slowing the rate of esterification.
-
Steric Effect: Bulky groups near the reaction center, particularly at the ortho position, physically block the approach of the carboxylic acid, leading to a dramatic decrease in the reaction rate.[3][10]
This compound is doubly disadvantaged in esterification reactions. The chloro and fluoro groups reduce the nucleophilicity of the hydroxyl group, while the ortho-chloro group provides a significant steric barrier.
Experimental Protocol: Fischer Esterification with Acetic Acid
-
Setup: Combine the substituted benzyl alcohol (1.0 equivalent), glacial acetic acid (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours. The removal of water using a Dean-Stark apparatus can be employed to drive the equilibrium towards the product.
-
Workup: After cooling to room temperature, carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.
Comparative Esterification Data
| Benzyl Alcohol Derivative | Controlling Factors | Expected Relative Rate |
| 4-Methoxybenzyl alcohol | EDG (Slightly enhanced nucleophilicity) | Fast |
| Benzyl alcohol | (Reference) | Baseline |
| 4-Chlorobenzyl alcohol | EWG (Reduced nucleophilicity) | Slow |
| 2-Chlorobenzyl alcohol | EWG, Steric Hindrance | Very Slow |
| This compound | Strong EWG, Significant Steric Hindrance | Extremely Slow |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes start [label="Start:\nSubstituted Benzyl Alcohol\n+ Acetic Acid + H2SO4", pos="0,4!", fillcolor="#FBBC05"]; reflux [label="Heat to Reflux\n(4-8 hours)", pos="2.5,4!", fillcolor="#F1F3F4"]; workup [label="Quench with NaHCO3\n(Neutralization)", pos="5,4!", fillcolor="#F1F3F4"]; extract [label="Extract with\nEthyl Acetate", pos="5,2!", fillcolor="#F1F3F4"]; isolate [label="Dry & Concentrate\n(Rotary Evaporation)", pos="2.5,2!", fillcolor="#F1F3F4"]; product [label="Purify:\nCrude Benzyl Ester", pos="0,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reflux [color="#4285F4"]; reflux -> workup [color="#4285F4"]; workup -> extract [color="#4285F4"]; extract -> isolate [color="#4285F4"]; isolate -> product [color="#4285F4"]; }
Caption: General experimental workflow for Fischer Esterification.
Pillar 4: Comparative Reactivity in Nucleophilic Substitution
The conversion of benzyl alcohols to benzyl halides via nucleophilic substitution can proceed through either an SN1 or SN2 mechanism.[11][12]
-
SN1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is the rate-determining factor.[13] Electron-donating groups strongly stabilize the carbocation through resonance, greatly accelerating SN1 reactions. Electron-withdrawing groups destabilize the carbocation, making this pathway highly unfavorable.
-
SN2 Mechanism: This pathway involves a backside attack by the nucleophile. Its rate is sensitive to steric hindrance around the benzylic carbon.
For this compound, the powerful destabilizing effect of the two electron-withdrawing halogens makes the formation of a benzylic carbocation extremely difficult, effectively shutting down the SN1 pathway. Furthermore, the steric bulk of the ortho-chloro group hinders backside attack, also slowing down any potential SN2 reaction. Consequently, this substrate is exceptionally unreactive in nucleophilic substitution reactions compared to standard benzyl alcohols.
Experimental Protocol: Conversion to Benzyl Chloride with Thionyl Chloride (SOCl2)
-
Setup: In a well-ventilated fume hood, add the substituted benzyl alcohol (1.0 equivalent) to a flask. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl2, 1.2 equivalents) dropwise to the alcohol with stirring. A catalytic amount of pyridine is sometimes added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of HCl and SO2 gas ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude benzyl chloride can be purified by vacuum distillation.
Comparative Nucleophilic Substitution Data (SN1 Type)
| Benzyl Alcohol Derivative | Carbocation Stability | Expected Relative Rate |
| 4-Methoxybenzyl alcohol | Highly Stabilized | Very Fast |
| Benzyl alcohol | Moderately Stabilized | Baseline |
| 4-Chlorobenzyl alcohol | Destabilized | Slow |
| This compound | Highly Destabilized | Essentially Non-reactive |
| 4-Nitrobenzyl alcohol | Extremely Destabilized | Essentially Non-reactive |
Conclusion
This compound exhibits significantly supressed reactivity across a range of common transformations when compared to unsubstituted benzyl alcohol and its electron-donating derivatives. This reduced reactivity is a direct consequence of the potent inductive electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents, which destabilize positive charge development at the benzylic center. Compounding this electronic deactivation is the steric hindrance imparted by the ortho-chloro group, which further impedes the approach of reagents in reactions like esterification and SN2 substitution.
Researchers and process chemists must account for this pronounced lack of reactivity when designing synthetic routes involving this substrate. Reaction conditions will likely require elevated temperatures, longer reaction times, or the use of more powerful reagents and catalysts to achieve satisfactory conversions. This guide provides the foundational understanding necessary to make informed decisions and rationally develop protocols for the successful transformation of this and other similarly deactivated benzyl alcohol derivatives.
References
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?
- Das, A. et al. (2020). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 85(15), 9933–9944.
- Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Aricò, F. et al. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Journal of Molecular Catalysis A: Chemical, 386.
- Radhakrishnan Nair, T.D. & Bijudas, K. (2007). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate.
- Yepez, O. et al. (2019). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. ResearchGate.
- Liu, M. T. H. & Subramanian, R. (1986). Substituent and temperature effects on the reactions of benzylchlorocarbene with alcohol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1233-1240.
- ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. Table from a research paper.
- Tzirakis, M. D. et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6790-6795.
- Amyes, T. L. et al. (2013). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 11(30), 5036-5045.
- Roy, S. & Bhatia, S. (1986). Kinetics of Esterification of Benzyl Alcohol With Acetic Acid Catalysed by Cation-Exchange Resin (Amberlyst-15). Scribd.
- Roy, S. & Bhatia, S. (1987). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation-exchange resin (Amberlyst-15). Reactive Polymers, Ion Exchangers, Sorbents, 6(1), 23-31.
- Liu, X. et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI.
- Nguyen, T. H. et al. (2022). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PMC - NIH.
- Sankar, M. et al. (2013). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Catalysis Science & Technology, 3, 734-741.
- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
- Kothari, S. et al. (2002). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Butyltriphenylphosphonium Dichromate. ResearchGate.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Cindro, N. et al. (2023). Kinetics, Mechanism and Novel Methods Of Esterification. MDPI.
- Liu, X. et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
A Guide to the Structural Elucidation of (2-Chloro-3-fluorophenyl)methanol: A Predictive ¹H and ¹³C NMR Spectroscopic Analysis
In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural verification of novel molecules is paramount. (2-Chloro-3-fluorophenyl)methanol, a substituted benzyl alcohol, presents an interesting case for spectroscopic analysis due to the competing electronic effects of its halogen substituents. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. While experimental spectra for this specific molecule are not widely published, we can construct a highly accurate, predicted dataset by leveraging established principles of NMR spectroscopy, substituent effects, and comparison with structurally related analogs. This approach not only serves as a valuable reference for researchers working with this or similar compounds but also demonstrates a robust workflow for structural elucidation when reference spectra are unavailable.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. Predictions were generated using established computational models and are benchmarked against known substituent effects. The solvent is assumed to be chloroform-d (CDCl₃), a common choice for this class of compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~ 7.28 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ⁴J(H4-F) ≈ 5.0 |
| H-5 | ~ 7.05 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| H-6 | ~ 7.45 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5, ³J(H6-F) ≈ 8.5 |
| CH₂ | ~ 4.75 | s (or d) | ⁴J(CH₂-F) ≈ 1.5 (if resolved) |
| OH | Variable (~ 2.0 - 3.0) | br s | None |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | ~ 140.0 | d | ²J(C1-F) ≈ 18 |
| C-2 | ~ 122.0 | d | ²J(C2-F) ≈ 4 |
| C-3 | ~ 159.0 | d | ¹J(C3-F) ≈ 248 |
| C-4 | ~ 118.0 | d | ²J(C4-F) ≈ 22 |
| C-5 | ~ 125.0 | d | ³J(C5-F) ≈ 3 |
| C-6 | ~ 128.0 | d | ⁴J(C6-F) ≈ 4 |
| CH₂ | ~ 62.0 | s | None |
In-Depth Spectral Interpretation and Comparative Analysis
The predicted spectra are a direct reflection of the molecule's electronic structure. The chlorine and fluorine atoms exert significant influence through both inductive (electron-withdrawing) and resonance (electron-donating) effects, which modulate the chemical shifts and coupling patterns of the nearby nuclei.
¹H NMR Spectrum: A Detailed Look
The aromatic region (7.0-7.5 ppm) is expected to show three distinct signals for the three aromatic protons.
-
H-6 (~7.45 ppm): This proton is deshielded due to its proximity to the electronegative chlorine atom. It is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-5 (³J, ortho, ~8.0 Hz), H-4 (⁴J, para, ~1.5 Hz), and the fluorine at C-3 (³J, meta, ~8.5 Hz).
-
H-4 (~7.28 ppm): This proton's chemical shift is influenced by both the ortho-fluorine and para-chlorine. Its multiplicity will also be a ddd, arising from coupling to H-5 (³J, ortho, ~8.0 Hz), H-6 (⁴J, para, ~1.5 Hz), and the fluorine (⁴J, para, ~5.0 Hz).
-
H-5 (~7.05 ppm): Being flanked by two protons, this signal is predicted to be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar), coupling to both H-4 and H-6 with typical ortho-coupling constants (~8.0 Hz).
The benzylic protons (CH₂, ~4.75 ppm) are expected to appear as a singlet, as there are no adjacent protons to couple with. However, long-range coupling to the fluorine (⁴J) might induce a small splitting (doublet), which may only be resolved with high-resolution instrumentation. The hydroxyl proton (OH) will appear as a broad singlet at a variable chemical shift, the position of which is highly dependent on concentration and solvent purity.[1]
Comparison with Analogs: In unsubstituted benzyl alcohol, the aromatic protons appear as a multiplet around 7.3 ppm and the benzylic protons at ~4.6 ppm.[2] In 2-chlorobenzyl alcohol, the proton ortho to the chlorine (H-6) is shifted downfield. Similarly, in 3-fluorobenzyl alcohol, the protons ortho and para to the fluorine are most affected, and significant H-F coupling is observed.[3][4] Our predictions for this compound are consistent with an additive model of these substituent effects.
¹³C NMR Spectrum: The Influence of Fluorine
The most striking feature of the predicted ¹³C NMR spectrum is the effect of the fluorine atom, which introduces characteristic C-F couplings.
-
C-3 (~159.0 ppm): The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹J(C3-F) ≈ 248 Hz), appearing as a doublet.[5] Its chemical shift is significantly downfield due to the direct attachment of the electronegative fluorine.
-
C-1, C-2, and C-4: These carbons, being two bonds away from the fluorine, will show smaller doublet splittings (²J(C-F)). The carbon ortho to the fluorine (C-4) is expected to have the largest two-bond coupling (~22 Hz).[5]
-
C-5 and C-6: Carbons further away will exhibit even smaller three-bond (³J) and four-bond (⁴J) C-F couplings.
-
Benzylic Carbon (CH₂, ~62.0 ppm): This carbon is relatively shielded compared to the aromatic carbons and is not expected to show significant C-F coupling.
Comparison with Analogs: The chemical shift of the CH₂ carbon in benzyl alcohol is ~65 ppm. The presence of electron-withdrawing groups on the ring slightly shifts this value. The aromatic carbons in fluorobenzene show characteristic C-F couplings, with ¹J(CF) being approximately 245 Hz, ²J(CF) ~21 Hz, ³J(CF) ~8 Hz, and ⁴J(CF) ~3 Hz, which strongly supports our predicted coupling pattern.[5]
Experimental Workflow for NMR Analysis
To validate these predictions experimentally, a rigorous and standardized protocol is essential. The following workflow outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: A comprehensive workflow for NMR spectral analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation[6][7]
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid signals from contaminants.
-
Solvent Selection: Choose a high-quality deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a suitable first choice.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The sample height should be at least 4 cm to ensure it is within the detection region of the NMR coil.
Protocol 2: Data Acquisition[8][9] The following are general acquisition parameters for a 400 MHz spectrometer. These should be optimized for the specific instrument in use.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width (SW): ~220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
This self-validating system ensures that from a pure sample, a well-shimmed and tuned spectrometer will yield high-resolution spectra where the predicted patterns can be confirmed.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining computational prediction with a deep understanding of substituent effects and coupling phenomena, we have established a reliable reference for the structural identification of this molecule. The detailed interpretation of chemical shifts and coupling constants, particularly the characteristic C-F and H-F interactions, offers a clear roadmap for researchers. Furthermore, the outlined experimental workflow provides a robust methodology for obtaining high-quality, verifiable data. This dual approach of prediction and rigorous experimental design represents a powerful strategy in modern chemical research, enabling confident structural elucidation even in the absence of existing library data.
References
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
- Nudelman, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Indian Academy of Sciences. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.
- Royal Society of Chemistry. (n.d.). Supporting information for - Asymmetric transfer hydrogenation of aromatic ketones in water with HCOONa as a hydrogen source.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- PubChem. (n.d.). This compound.
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB: Constructing a Free Chemical Information System with Open-Source Components.
- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites.
- Patiny, L., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
- ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc.
Sources
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (2-Chloro-3-fluorophenyl)methanol
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by a mass spectrometer is a unique molecular fingerprint, offering deep insights into a compound's structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2-Chloro-3-fluorophenyl)methanol, offering a comparative perspective against potential isomeric alternatives and outlining the experimental logic for data acquisition.
Predicted Mass Spectrum and Core Fragmentation Pathways
While a publicly available experimental spectrum for this compound is not readily found in common databases like the NIST Mass Spectrometry Data Center, its fragmentation pattern can be reliably predicted based on well-established principles of mass spectrometry and the known behavior of analogous compounds.[1] Aromatic alcohols, particularly benzyl derivatives, exhibit characteristic fragmentation patterns that are influenced by the substituents on the aromatic ring.[2][3]
The primary ionization event in EI-MS involves the removal of an electron to form a molecular ion (M⁺•). For this compound (C₇H₆ClFO), the molecular ion region is expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Notes |
| 160 | [C₇H₆ClFO]⁺• | C₇H₆ClFO | Moderate | Molecular ion (M⁺•). Expect an M+2 peak at m/z 162 with ~1/3 intensity. |
| 159 | [C₇H₅ClFO]⁺ | C₇H₅ClFO | Moderate to High | Loss of a hydrogen radical ([M-H]⁺), likely from the benzylic position to form a stable oxonium ion. |
| 143 | [C₇H₆FCl]⁺• | C₇H₆FCl | Low | Loss of a hydroxyl radical ([M-OH]⁺). |
| 131 | [C₆H₃ClF]⁺ | C₆H₃ClF | High | Loss of the hydroxymethyl group ([M-CH₂OH]⁺). |
| 129 | [C₇H₅FO]⁺ | C₇H₅FO | Moderate | Loss of a chlorine radical ([M-Cl]⁺). |
| 103 | [C₆H₄F]⁺ | C₆H₄F | Moderate | Loss of HCl from the [M-CH₂OH]⁺ ion. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate | Phenyl cation, potentially formed through complex rearrangements. |
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.
Figure 1: Predicted major fragmentation pathways for this compound under electron ionization.
Comparative Fragmentation: Distinguishing Isomers
The utility of mass spectrometry is particularly evident when distinguishing between isomers. The fragmentation pattern of this compound would differ subtly but significantly from its isomers, such as (4-Chloro-3-fluorophenyl)methanol or (2-Chloro-5-fluorophenyl)methanol.
For instance, ortho-substituted compounds can sometimes exhibit unique fragmentation pathways due to "ortho effects," where adjacent functional groups interact.[4] While a strong ortho effect is not immediately obvious for this molecule, the relative abundances of certain fragments may shift. For example, the loss of HCl from a fragment ion might be more or less favorable depending on the relative positions of the chloro and fluoro substituents, which could influence the stability of the resulting ion.
Experimental Protocol for Mass Spectrometric Analysis
To acquire a high-quality mass spectrum of this compound, the following experimental approach is recommended.
A. Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.
-
Dilution: For direct infusion analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL. For GC-MS analysis, a concentration of 10-100 µg/mL is typically suitable.
B. Instrumentation and Data Acquisition (GC-EI-MS):
Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is the preferred method for analyzing volatile, thermally stable small molecules like the target compound.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: Begin at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. The 70 eV standard is crucial for creating reproducible fragmentation patterns that can be compared across different instruments and with library spectra.[5]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.
-
The choice of 70 eV for electron ionization is a long-standing convention that provides sufficient energy to cause fragmentation, leading to structurally informative spectra. This energy level is high enough to overcome the ionization potentials of most organic molecules and produce a consistent and reproducible degree of fragmentation.
Figure 2: Recommended workflow for the GC-EI-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information, characterized by a distinct molecular ion cluster and several key fragment ions resulting from the loss of hydrogen, hydroxyl, hydroxymethyl, and halogen radicals. By understanding these fragmentation pathways and employing a robust analytical protocol, researchers can confidently identify this compound and distinguish it from its isomers. This guide provides the foundational knowledge for interpreting the mass spectrum of this and similar halogenated aromatic compounds, empowering scientists in their analytical endeavors.
References
- Slideshare. "Fragmentation of different functional groups.
- University of Calgary. "Ch13 - Mass Spectroscopy.
- Chemistry Stack Exchange. "How Does Benzyl Alcohol Produce a Peak at m/z = 79?" (2019).
- NIST. "Benzyl alcohol." NIST Chemistry WebBook.
- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023).
- NIST/EPA/NIH Mass Spectral Library. "CHAPTER 2 Fragmentation and Interpretation of Spectra.
- National Institutes of Health. "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- NIST. "Mass Spectrometry Data Center.
- Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- YouTube. "Mass Spectrometry of Alcohols." (2025).
- BenchChem. "Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide." (2025).
- PubMed. "Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol." (2022).
Sources
A Comparative Guide to the Synthesis of (2-Chloro-3-fluorophenyl)methanol: An Evaluation of a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated aromatic intermediates is a cornerstone of new molecule discovery. (2-Chloro-3-fluorophenyl)methanol is a valuable building block, and the efficiency, scalability, and sustainability of its production are of paramount importance. This guide provides an in-depth comparison between a traditional, established synthetic route and a novel, catalytic approach to this key intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.
The Established Route: A Multi-Step Reduction from Carboxylic Acid
A conventional and widely practiced method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-chloro-3-fluorobenzoic acid. This multi-step approach, while reliable, often necessitates the use of stoichiometric reducing agents and involves an in-situ esterification to facilitate the reduction.
Mechanistic Rationale
The direct reduction of a carboxylic acid with borohydride reagents is generally sluggish. The acidity of the carboxylic proton leads to the consumption of the hydride reagent to form hydrogen gas and the carboxylate salt, which is resistant to reduction. To circumvent this, the process often involves an in-situ conversion of the carboxylic acid to a more reactive ester. In the established protocol, methyl sulfate serves as the methylating agent, forming the methyl ester of 2-chloro-3-fluorobenzoic acid. This ester is then readily reduced by potassium borohydride to the desired primary alcohol. The reaction proceeds via nucleophilic acyl substitution to form the ester, followed by hydride attack on the electrophilic carbonyl carbon of the ester.[1][2][3]
Experimental Protocol: Established Route
The following protocol is adapted from a patented procedure for the preparation of 2-fluoro-3-chlorobenzyl alcohol.[4]
Step 1: Reduction of 2-fluoro-3-chlorobenzoic acid
-
To a clean, dry 5L four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 930 g of tetrahydrofuran (THF) and 110 g of potassium borohydride.
-
Heat the mixture to 60°C with stirring.
-
Prepare a solution of 309.6 g of 2-fluoro-3-chlorobenzoic acid in 975 g of THF.
-
Slowly add the 2-fluoro-3-chlorobenzoic acid solution to the potassium borohydride suspension via the dropping funnel.
-
After the addition is complete, cool the reaction mixture to 50°C.
-
Carefully add 275.4 g of methyl sulfate dropwise.
-
Maintain the reaction at 50°C for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed (≤0.05%).
-
Cool the reaction mixture to 20-30°C and quench by the slow addition of 400 g of shredded ice.
-
Set up for simple distillation and carefully distill off the THF.
-
To the remaining residue, add 1228 g of water and 1441 g of an appropriate organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE).
-
Stir vigorously for 1 hour, then separate the layers.
-
Isolate the organic layer and distill off the solvent to obtain the crude product.
-
The reported yield of 2-fluoro-3-chlorobenzyl alcohol is approximately 95% with a purity of 96%.[4]
A New Approach: Direct Catalytic Transfer Hydrogenation
In the quest for more efficient and sustainable chemical processes, catalytic transfer hydrogenation has emerged as a powerful tool for the reduction of carbonyl compounds. This novel approach for the synthesis of this compound involves the direct, one-step reduction of 2-chloro-3-fluorobenzaldehyde using a catalytic amount of a transition metal complex and a benign hydrogen donor.
Mechanistic Rationale
Catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional hydride reductions.[5][6] The mechanism typically involves the formation of a metal hydride species from the catalyst precursor and a hydrogen donor, such as isopropanol or formic acid.[5][7] This metal hydride then transfers the hydride to the carbonyl carbon of the aldehyde via a cyclic transition state. The catalyst is regenerated in the process, allowing for a low catalyst loading. This method avoids the use of stoichiometric, often pyrophoric, metal hydrides and circumvents the need for a separate esterification step. Ruthenium and iridium complexes are particularly effective for this transformation.[8][9][10][11]
Experimental Protocol: New Catalytic Route
The following is a proposed experimental protocol for the catalytic transfer hydrogenation of 2-chloro-3-fluorobenzaldehyde, based on established procedures for similar substrates.[9][10][12]
Step 1: Catalytic Transfer Hydrogenation of 2-chloro-3-fluorobenzaldehyde
-
To a clean, dry reaction vessel, add 2-chloro-3-fluorobenzaldehyde (1.0 mmol).
-
Add a ruthenium or iridium catalyst, for example, [Ru(p-cymene)Cl2]2 (0.5 mol%) and a suitable ligand such as (R,R)-TsDPEN (1.0 mol%).
-
Add a hydrogen donor, such as isopropanol (5 mL).
-
Add a base, such as potassium carbonate (K2CO3, 10 mol%).
-
Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Performance Comparison
| Parameter | Established Route (Borohydride Reduction) | New Route (Catalytic Transfer Hydrogenation) |
| Starting Material | 2-chloro-3-fluorobenzoic acid | 2-chloro-3-fluorobenzaldehyde |
| Number of Steps | 2 (in-situ esterification and reduction) | 1 (direct reduction) |
| Key Reagents | Potassium borohydride, methyl sulfate | Catalytic amount of Ru or Ir complex, isopropanol, base |
| Yield | ~95%[4] | Typically >90% for similar substrates |
| Safety Considerations | Use of methyl sulfate (toxic and carcinogenic), hydrogen gas evolution upon quenching. | Use of flammable isopropanol. Catalysts can be air-sensitive. |
| Sustainability | Stoichiometric use of reducing agent, generation of borate waste. | Catalytic process, use of a benign hydrogen donor, higher atom economy. |
| Process Control | Exothermic reaction requires careful temperature control during addition of reagents and quenching. | Generally milder reaction conditions, easier to control. |
Visualizing the New Synthetic Workflow
The following diagram illustrates the streamlined workflow of the proposed new synthetic route.
Caption: Workflow for the new catalytic synthesis of this compound.
Conclusion and Future Outlook
The established method for synthesizing this compound from its corresponding carboxylic acid is a high-yielding and robust process. However, it relies on stoichiometric reagents and involves multiple reactive steps. The proposed new synthetic route, utilizing catalytic transfer hydrogenation, offers a more elegant and potentially more sustainable alternative. With a single step, high atom economy, and the use of a benign hydrogen donor, this modern approach aligns well with the principles of green chemistry.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the importance of process sustainability. The catalytic transfer hydrogenation route presents a compelling case for further investigation and optimization, offering a pathway to a more efficient and environmentally friendly synthesis of this important chemical intermediate.
References
- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google P
- Ohkuma, T., & Kitamura, M. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Molecules, 24(11), 2127. [Link]
- Li, G., et al. (2023). Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water. ACS Omega, 8(50), 48153–48165. [Link]
- Khalimon, A. Y., et al. (2020). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Dalton Transactions, 49(34), 11950–11957. [Link]
- Wang, D., et al. (2018). Methanol as Hydrogen Source: Transfer Hydrogenation of Aldehydes near Room Temperature. Angewandte Chemie International Edition, 57(28), 8544-8548. [Link]
- Zhang, Y., et al. (2020). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
- Deng, J., et al. (2016). Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex. Organic Letters, 18(7), 1518–1521. [Link]
- Saeed, A. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 116(6), 347-350. [Link]
- Askin, D. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Fujita, K., & Yamaguchi, R. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
- Ishii, Y., et al. (2001). Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol. Organic Chemistry Portal. [Link]
- Wang, Z., et al. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 44(34), 14534-14538. [Link]
- González-Sebastián, L., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. SciELO México. [Link]
- Liu, W., et al. (2013). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, 25(18), 10255-10258. [Link]
- Fisch, L. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
- Zhou, Y., et al. (2019). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 17(23), 5783–5788. [Link]
- Saeed, A. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
- Bera, S., et al. (2023). Ir‐Catalyzed Transfer Hydrogenation and Alkylation of Aldehydes and Ketones Using Ethanol as the Hydrogen Source. Chemistry – An Asian Journal, 18(5), e202201170. [Link]
- Osbourn, J. (2021). Chemoselective Reduction. [Link]
- Kayaki, Y., et al. (2014). Ruthenium Catalyzed Hydrogenation of Aldehyde with Synthesis Gas. ElectronicsAndBooks. [Link]
- Nakajima, Y., & Takeda, K. (2021). Chemoselective reduction of carbonyl compounds over more reactive ones.
- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google P
- de Souza, A. L., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3326. [Link]
- Organic Chemistry Portal.
- Vega Sánchez, E., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. Journal of the Mexican Chemical Society, 68(4). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor [scielo.org.mx]
- 11. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
comparative analysis of catalytic systems for reactions involving (2-Chloro-3-fluorophenyl)methanol
For the modern researcher, (2-Chloro-3-fluorophenyl)methanol stands as a pivotal structural motif, a key building block in the synthesis of a multitude of pharmaceutical agents and advanced materials. The strategic functionalization of its benzylic alcohol is paramount to its synthetic utility. This guide offers a comparative analysis of various catalytic systems for the principal transformations of this compound: oxidation, esterification, and etherification. We will delve into the mechanistic underpinnings of these systems, providing a rationale for catalyst selection and presenting a clear comparison of their performance based on available experimental data for this substrate and closely related analogues.
Catalytic Oxidation: Accessing the Benzaldehyde
The oxidation of this compound to its corresponding benzaldehyde is a foundational transformation, providing an electrophilic handle for subsequent carbon-carbon and carbon-nitrogen bond formations. A comparative analysis of catalytic systems for this reaction reveals a trade-off between reaction conditions, catalyst cost, and efficiency.
A notable system for the oxidation of substituted benzyl alcohols, such as o-chlorobenzyl alcohol, involves the use of copper(II) tetraphenylporphyrin nanoparticles (CuTPP NPs).[1] This heterogeneous catalyst operates under aerobic conditions, utilizing molecular oxygen as the terminal oxidant in the presence of a co-reductant, isobutyraldehyde.[1] The nanoparticle formulation of the catalyst demonstrates significantly higher activity compared to the bulk CuTPP, with reported yields for the oxidation of o-hydroxybenzyl alcohol reaching 96.5% with the nanoparticles, versus approximately 2% with the bulk catalyst under similar conditions.[1] This highlights the critical role of catalyst morphology in achieving high efficiency. The reaction proceeds at a moderate temperature of 60°C in DMF.[1]
Table 1: Comparative Performance of Catalytic Systems for the Oxidation of Substituted Benzyl Alcohols
| Catalytic System | Substrate | Oxidant | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuTPP Nanoparticles | o-hydroxybenzyl alcohol | O₂ / Isobutyraldehyde | 0.1 mol% | DMF | 60 | 37 | 96.5 | [1] |
| Bulk CuTPP | o-hydroxybenzyl alcohol | O₂ / Isobutyraldehyde | 0.1 mol% | DMF | 60 | 37 | ~2 | [1] |
Experimental Workflow: Oxidation using CuTPP Nanoparticles
Caption: Workflow for the catalytic oxidation of this compound.
Catalytic Esterification: Protecting Group Installation and Prodrug Synthesis
Esterification of the benzylic alcohol serves multiple purposes, from the installation of a protecting group to the synthesis of ester prodrugs. The choice of catalyst depends on the acylating agent and the desired reaction conditions.
For acylation with acid anhydrides, such as acetic anhydride, a range of catalysts can be employed. 4-(N,N-Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, often used in stoichiometric amounts or as a co-catalyst with a base. However, catalytic amounts (0.05–2 mol%) of DMAP can efficiently promote acylation under solvent-free conditions.[2] For large-scale applications, minimizing catalyst loading is crucial. Bismuth(III) triflate (Bi(OTf)₃) has emerged as a powerful Lewis acid catalyst for the acetylation of alcohols, requiring as little as 0.1 mol% to achieve high yields in acetonitrile.[2]
A more classical approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method is typically used with an excess of the alcohol or with azeotropic removal of water to drive the equilibrium towards the ester product. The formation of potentially genotoxic impurities like dimethyl sulfate (DMS) can be a concern when using sulfuric acid in methanol, although studies have shown that under typical process conditions, the concentration of DMS is very low.[3][4]
Table 2: Comparison of Catalytic Systems for Esterification/Acylation of Alcohols
| Catalytic System | Acylating Agent | Catalyst Loading | Solvent | Temp | Key Advantages | Reference |
| DMAP | Acetic Anhydride | 0.05 - 2 mol% | Solvent-free | Room Temp | Mild conditions, solvent-free option | [2] |
| Bi(OTf)₃ | Acetic Anhydride | 0.1 mol% | Acetonitrile | Room Temp | Low catalyst loading, high yields | [2] |
| H₂SO₄ (Fischer) | Carboxylic Acid | Catalytic | Excess Alcohol/Toluene | Reflux | Inexpensive, suitable for large scale | [3][4] |
Mechanistic Rationale: DMAP Catalysis
Caption: Catalytic cycle for DMAP-catalyzed acylation.
Catalytic Etherification: Modifying Physicochemical Properties
The conversion of the benzylic alcohol to an ether can significantly alter the molecule's lipophilicity and metabolic stability. A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups is highly valuable.
One such system utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[5] This method is particularly effective for benzyl alcohols bearing electron-donating groups, proceeding via a carbocation intermediate, with DMSO acting as a catalyst.[5] For substrates with electron-withdrawing groups, such as this compound, longer reaction times and potentially lower yields may be expected due to the destabilization of the benzylic carbocation.[5]
An alternative approach for the synthesis of fluoroalkyl aryl ethers is the palladium-catalyzed cross-coupling of fluorinated alcohols with aryl halides. While this is not a direct etherification of this compound, it represents a convergent strategy to access related ethers. A highly effective protocol employs the tBuBrettPhos Pd G3 precatalyst with a mild base like Cs₂CO₃.[6]
Table 3: Catalytic Systems for Etherification
| Catalytic System | Reagents | Substrate Scope | Key Features | Reference |
| TCT/DMSO | Methanol/Ethanol | Benzyl alcohols | Chemoselective for benzylic -OH | [5] |
| tBuBrettPhos Pd G3 | Aryl Bromide, Cs₂CO₃ | Fluorinated alcohols | C-O cross-coupling, good functional group tolerance | [6] |
Biocatalytic Approaches: Enantioselective Synthesis
For applications requiring enantiomerically pure forms of this compound or its derivatives, biocatalysis offers a powerful and green alternative to traditional chemical methods. Whole-cell biocatalysts, such as recombinant E. coli, can be engineered to express alcohol dehydrogenases (ADHs) that catalyze the asymmetric reduction of the corresponding ketone to a single enantiomer of the alcohol.
For instance, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol has been achieved with high yield (>99%) and excellent enantiomeric excess (>99% ee) using a whole-cell E. coli catalyst in a biphasic system.[7] This approach not only ensures high stereoselectivity but can also mitigate substrate and product inhibition by partitioning the organic molecules into an organic phase.[7] Similar strategies could be developed for the enantioselective synthesis of (R)- or (S)-(2-Chloro-3-fluorophenyl)methanol.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the enantioselective biocatalytic reduction.
Detailed Experimental Protocols
Protocol 1: Oxidation using CuTPP Nanoparticles[1]
-
To a solution of this compound (2 mmol) in 10 mL of DMF, add CuTPP nanoparticles (0.002 mmol).
-
Add isobutyraldehyde (6 mmol) to the mixture.
-
Stir the solution under an atmosphere of molecular oxygen (e.g., using a balloon) at 60°C for 37 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Chloro-3-fluorophenyl)benzaldehyde.
Protocol 2: Acylation using Catalytic Bi(OTf)₃[2]
-
To a solution of this compound (1 mmol) in acetonitrile (5 mL), add acetic anhydride (1.2 mmol).
-
Add bismuth(III) triflate (0.1 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the acetylated product.
References
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020). Organic Letters. [Link]
- Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks. (2018). Journal of the American Chemical Society. [Link]
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Synthesis. [Link]
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019). Journal of Chemical Technology & Biotechnology. [Link]
- Process for the production of acetic anhydride and acetic acid.
- Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). Organic Process Research & Development. [Link]
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2018). Chemical Engineering Transactions. [Link]
- Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid–liquid biphasic microreaction system. (2021). Bioresource Technology. [Link]
- Ester synthesis by esterific
- Fungal Biocatalysis in Stereoselective Oxidation of 2-Phenylethanol. (2022). Molecules. [Link]
- Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. (2021). Bioresource Technology. [Link]
- Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. (2012). Current Chemistry Letters. [Link]
- Ester synthesis by acyl
- Production process for preparing dimethyl sulfate by composite acid through catalytic dehydration.
- Synthesis of Highly Active Pd@Cu–Pt/C Methanol Oxidation Electrocatalysts via Continuous, Co-Electroless Deposition. (2021).
- Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). Organic Process Research & Development. [Link]
- 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. (2014). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Biocatalytic Reduction of Formaldehyde to Methanol: Effect of pH on Enzyme Immobilization and Reactive Membrane Performance. (2021).
Sources
- 1. growingscience.com [growingscience.com]
- 2. Ester synthesis by acylation [organic-chemistry.org]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from (2-Chloro-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-fluorophenyl)methanol serves as a versatile starting material in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This guide provides an in-depth comparison of the biological activities of compounds derived from this precursor, with a particular focus on their potential as antiviral agents against human cytomegalovirus (CMV). We will explore the available data, compare their activity with established antiviral drugs, and provide detailed experimental methodologies to ensure scientific integrity and reproducibility.
Introduction: The Potential of Halogenated Phenyl Methanols in Drug Discovery
The incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this compound offers unique electronic and steric characteristics that can influence the biological activity of its derivatives. While research on compounds directly synthesized from this specific starting material is emerging, a notable patent highlights their potential as potent antiviral agents, particularly against human cytomegalovirus (CMV), a significant pathogen in immunocompromised individuals.
Antiviral Activity Against Human Cytomegalovirus (CMV)
A key area of investigation for compounds derived from this compound is their efficacy against CMV. A patent discloses that substituted 3-fluorophenyl methanol compounds, which would include derivatives of our topic compound, have demonstrated significant antiviral activity. While specific peer-reviewed data on compounds directly synthesized from this compound is still limited in publicly available literature, the patent suggests a promising avenue for the development of novel anti-CMV therapeutics.
Comparative Analysis with Standard Anti-CMV Drugs
To contextualize the potential of these novel compounds, it is essential to compare their hypothetical activity with that of established antiviral drugs used in the clinical setting for the treatment of CMV infections. The primary therapeutic agents for CMV are Ganciclovir, Foscarnet, and Cidofovir.
| Compound Class | Target/Mechanism of Action | Known Efficacy (CMV) | Key Limitations |
| Derivatives of this compound | Hypothesized to interfere with viral replication | Data emerging, patent suggests high potency | Limited publicly available data, potential for novel side effects |
| Ganciclovir | Inhibits viral DNA polymerase after phosphorylation by viral and cellular kinases[1][2][3][4][5] | Well-established efficacy, considered a first-line treatment[1][3] | Myelosuppression, potential for drug resistance[2] |
| Foscarnet | Directly inhibits viral DNA polymerase by mimicking pyrophosphate[6][7][8][9] | Effective against ganciclovir-resistant strains[7] | Nephrotoxicity, electrolyte imbalances[10] |
| Cidofovir | Acyclic phosphonate nucleotide analog that inhibits viral DNA polymerase[11][12][13][14][15] | Broad-spectrum anti-herpesvirus activity, including CMV[11][13] | Significant nephrotoxicity[11][12] |
Table 1: Comparison of this compound Derivatives with Standard Anti-CMV Drugs. This table provides a high-level overview of the mechanisms of action and key characteristics of hypothetical compounds derived from this compound in comparison to established CMV treatments.
Experimental Protocols
To ensure the scientific validity of the findings and to provide a practical framework for researchers, this section details the methodologies for the synthesis and biological evaluation of antiviral compounds.
Synthesis of Substituted Benzimidazole Ribosides from this compound (Hypothetical Protocol)
While a specific protocol for a this compound-derived antiviral is not publicly detailed, a general synthetic approach for analogous benzimidazole ribosides, which have shown anti-CMV activity, can be outlined.[16][17][18][19][20] This serves as a template for the synthesis of novel derivatives.
Workflow for the Synthesis of a Hypothetical Antiviral Compound
Caption: A generalized workflow for the synthesis of a hypothetical antiviral benzimidazole riboside starting from this compound.
Step-by-Step Methodology:
-
Oxidation: this compound is oxidized to the corresponding aldehyde using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).
-
Condensation: The resulting aldehyde is then condensed with a substituted o-phenylenediamine derivative. This reaction is typically carried out in a protic solvent like ethanol or methanol, sometimes with a catalytic amount of acid.
-
Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the benzimidazole ring. This can be achieved by heating the reaction mixture or by using an oxidizing agent.
-
Ribosylation: The benzimidazole core is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) to form the nucleoside.
-
Deprotection: The protecting groups on the ribose moiety are removed, typically using a base such as sodium methoxide in methanol, to yield the final compound.
-
Purification: The final product is purified using column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antiviral Activity Assessment: Plaque Reduction Assay
The gold standard for determining the in vitro efficacy of an antiviral compound against CMV is the plaque reduction assay.[21][22][23][24][25] This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Plaque Reduction Assay Workflow
Caption: A step-by-step workflow for the plaque reduction assay to determine the anti-CMV activity of a compound.
Detailed Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.
-
Infection: The cell monolayers are infected with a standardized amount of CMV (typically to produce 50-100 plaques per well).
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing the different concentrations of the test compound. A semi-solid overlay (e.g., containing agarose) is often used to prevent non-specific viral spread.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for CMV).
-
Staining and Counting: After incubation, the cells are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The viral plaques appear as clear zones against a background of stained cells. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition for each compound concentration is calculated relative to the virus control (no compound). The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%, is then determined by regression analysis.
Conclusion and Future Directions
While the direct, peer-reviewed evidence for the biological activity of compounds synthesized from this compound is still in its nascent stages, the existing patent literature points towards a promising future for these derivatives as antiviral agents against human cytomegalovirus. The structural features of this starting material provide a unique platform for the design of novel therapeutics.
Future research should focus on the synthesis and rigorous biological evaluation of a library of compounds derived from this compound. Head-to-head comparisons with existing anti-CMV drugs in standardized assays will be crucial to ascertain their therapeutic potential. Furthermore, investigations into their mechanism of action, cytotoxicity, and in vivo efficacy will be necessary to advance these promising compounds from the laboratory to the clinic. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- Mechanism of action of foscarnet against viral polymerases. (1992). PubMed. [Link]
- Cidofovir. (n.d.). Wikipedia. [Link]
- Antiviral activity and mechanism of action of ganciclovir. (1988). PubMed. [Link]
- What is Foscarnet? (2025). Dr.Oracle. [Link]
- Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. (1994). PubMed. [Link]
- Ganciclovir. (n.d.). Wikipedia. [Link]
- Pharmacology of Cidofovir; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
- Foscarnet. (n.d.).
- Cidofovir | C8H14N3O6P. (n.d.). PubChem - NIH. [Link]
- Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides. (n.d.). PubMed. [Link]
- What is the mechanism of Foscarnet Sodium? (2024).
- Cidofovir | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
- What is Ganciclovir used for? (2024).
- Mechanisms of action of drugs with dual or multiple antiviral activities. (n.d.).
- What is the mechanism of Ganciclovir? (2024).
- Cidofovir. (n.d.). New Drug Approvals. [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isol
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (n.d.). PubMed. [Link]
- Ganciclovir: A Potent Antiviral for CMV Infections. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). PMC - NIH. [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (2025).
- Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells. (n.d.). Semantic Scholar. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]
- HCMV Plaque assay Method? (2020).
- Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applic
- Dot Language (graph based diagrams). (2018). Medium. [Link]
- DOT Language. (2024). Graphviz. [Link]
- Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity. (2019). PubMed. [Link]
- Drawing dot structures (video). (n.d.). Khan Academy. [Link]
- Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity | Request PDF. (n.d.).
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). MDPI. [Link]
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. [Link]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI. [Link]
- Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. (n.d.). PubMed. [Link]
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
- (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. (n.d.).
- Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. (2024). RSC Publishing. [Link]
- Drawing dot structures | Chemical bonds | Chemistry | Khan Academy. (2013). YouTube. [Link]
- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). PMC - NIH. [Link]
- The Antiviral Activity of Trifluoromethylthiolane Deriv
- Recent advances on heterocyclic compounds with antiviral properties. (2021). PMC. [Link]
Sources
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. What is Ganciclovir used for? [synapse.patsnap.com]
- 4. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cidofovir - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of (2-Chloro-3-fluorophenyl)methanol: A GC-MS Perspective
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (2-Chloro-3-fluorophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly influence downstream reaction yields, introduce unwanted side products, and ultimately compromise the quality of the final API. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary technique for the purity assessment of this compound, alongside a critical comparison with alternative analytical methodologies.
The Rationale for GC-MS in Analyzing this compound
This compound is a substituted aromatic alcohol, a class of compounds generally amenable to gas chromatography due to their volatility and thermal stability. The choice of GC-MS is underpinned by its dual-functionality: the gas chromatograph provides high-resolution separation of the analyte from potential impurities, while the mass spectrometer offers definitive identification and quantification. This combination is particularly powerful for establishing a comprehensive purity profile.
The volatility of halogenated benzyl alcohols allows for their efficient vaporization in the GC inlet without thermal degradation, a prerequisite for this technique. The mass spectrometer detector provides a level of specificity that is often unmatched by other detectors, allowing for the identification of co-eluting peaks and the elucidation of unknown impurity structures.
Visualizing the GC-MS Analytical Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
A Comparative Guide to the Reduction of 2-Chloro-3-fluorobenzaldehyde for Pharmaceutical and Agrochemical Synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of precisely substituted aromatic alcohols is a foundational step. (2-Chloro-3-fluorophenyl)methanol, a key building block, is accessible through the reduction of 2-chloro-3-fluorobenzaldehyde. The choice of reducing agent for this conversion is critical, as it directly impacts reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparison of three commonly employed reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the Reduction of 2-Chloro-3-fluorobenzaldehyde
2-Chloro-3-fluorobenzaldehyde is a halogen-substituted aromatic aldehyde. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reactivity of the aldehyde group. The primary objective of its reduction is the selective conversion of the aldehyde to a primary alcohol, yielding this compound, while preserving the halogen substituents on the aromatic ring. The presence of these halogens is often crucial for the biological activity of the final product.
This guide will dissect the efficacy of three distinct reduction strategies, each with its own mechanistic pathway and practical considerations.
Sodium Borohydride (NaBH₄): The Chemoselective Workhorse
Sodium borohydride is a mild and highly selective reducing agent, renowned for its ability to reduce aldehydes and ketones to their corresponding alcohols.[1][2] Its chemoselectivity is a significant advantage, as it typically does not affect other functional groups like esters, amides, or nitro groups under standard conditions.[1]
Mechanism of Action
The reduction of an aldehyde with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3] This transfer is often facilitated by a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the alcohol.[3]
Performance and Considerations
For the reduction of 2-chloro-3-fluorobenzaldehyde, NaBH₄ offers a balance of reactivity and safety. The reaction is typically conducted at or below room temperature and is amenable to a variety of protic solvents. Its high chemoselectivity ensures that the halogen substituents on the aromatic ring are preserved.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[4][5] Its high reactivity allows for the reduction of a broader spectrum of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones.[4][6]
Mechanism of Action
Similar to NaBH₄, the reduction involves the nucleophilic attack of a hydride ion. However, the Al-H bond in LiAlH₄ is more polarized than the B-H bond in NaBH₄, rendering the hydride more nucleophilic and reactive.[3] Due to its extreme reactivity with protic solvents, LiAlH₄ reductions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[6] The reaction is typically quenched by the careful, sequential addition of water and/or aqueous acid.[7][8]
Performance and Considerations
While LiAlH₄ will undoubtedly reduce 2-chloro-3-fluorobenzaldehyde to the desired alcohol, its high reactivity necessitates stringent anhydrous conditions and careful handling.[7] There is a potential risk of over-reduction or side reactions if not properly controlled. However, for substrates that are less reactive, LiAlH₄ can offer faster reaction times and higher yields.
Catalytic Hydrogenation: The Scalable Approach
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, to reduce functional groups.[9][10] This method is widely used in industrial settings due to its scalability and the fact that the byproducts are typically benign.
Mechanism of Action
The mechanism involves the adsorption of both the hydrogen gas and the substrate onto the surface of the metal catalyst.[11] The H-H bond is cleaved, and the hydrogen atoms are added across the carbonyl double bond of the aldehyde, resulting in the formation of the alcohol.[11]
Performance and Considerations
A critical consideration for the catalytic hydrogenation of halogenated aromatic compounds is the potential for hydrodehalogenation, where the halogen-carbon bond is reductively cleaved.[12][13] This side reaction can lead to the formation of undesired byproducts. The choice of catalyst, solvent, temperature, and pressure can significantly influence the selectivity of the reaction.
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst, but it can be prone to causing dehalogenation, particularly with aryl chlorides and bromides.[12]
-
Raney Nickel: A sponge-like nickel-aluminum alloy, it is also an effective hydrogenation catalyst.[10][14] It can be used in a wide range of hydrogenation reactions, including the reduction of carbonyl groups.[14]
The optimization of reaction conditions is paramount to achieve a high yield of the desired this compound while minimizing dehalogenation.
Comparative Data Summary
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity & Remarks |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to 25 | 1-4 hours | High | Excellent chemoselectivity for the aldehyde. Halogen atoms are preserved. Safer and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Diethyl Ether | 0 to 35 | 0.5-2 hours | Very High | Extremely powerful, reduces many functional groups. Requires strict anhydrous conditions and careful workup. |
| Catalytic Hydrogenation (Pd/C) | Ethanol/Ethyl Acetate | 25 to 50 | 2-12 hours | Variable | Scalable and clean. Risk of hydrodehalogenation (loss of Cl and/or F), which reduces yield and purity. Requires specialized equipment for handling H₂ gas. |
| Catalytic Hydrogenation (Raney Ni) | Ethanol | 25 to 70 | 2-12 hours | Variable | Also a risk of dehalogenation. Catalyst activity can be sensitive to substrate and impurities. Pyrophoric nature requires careful handling.[14] |
Experimental Protocols
General Workflow for Aldehyde Reduction
Caption: Generalized workflow for the reduction of 2-chloro-3-fluorobenzaldehyde.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1N HCl (aq) until the pH is acidic and gas evolution ceases.
-
Extraction and Purification: Add water and extract the product with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (10 volumes). Cool the suspension to 0 °C.
-
Reaction: Dissolve 2-chloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether (5 volumes) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[7] After the addition, remove the ice bath and stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.
-
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Caution: Pd/C is flammable, and hydrogen gas is explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation: To a hydrogenation flask, add 10% Pd/C (5 mol%). Purge the flask with an inert gas (e.g., argon or nitrogen).[9] Add ethanol (15 volumes) followed by 2-chloro-3-fluorobenzaldehyde (1.0 eq).
-
Reaction: Seal the flask, evacuate, and backfill with hydrogen gas (from a balloon or a pressurized system) three times.[15] Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[15]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Analyze the crude product (e.g., by ¹H NMR or GC-MS) to assess the extent of dehalogenation before further purification.
Conclusion and Recommendations
The selection of an appropriate reducing agent for the synthesis of this compound from 2-chloro-3-fluorobenzaldehyde is a critical decision that balances efficacy, safety, and scalability.
-
For laboratory-scale synthesis prioritizing chemoselectivity and ease of handling, Sodium Borohydride (NaBH₄) is the recommended choice. Its mild nature ensures the preservation of the essential halogen substituents, and the operational simplicity is advantageous for rapid analog synthesis.
-
Lithium Aluminum Hydride (LiAlH₄) offers a more powerful alternative, potentially providing faster reaction times. However, its use is only justified if the substrate is particularly unreactive towards NaBH₄, and the laboratory is equipped to handle its hazardous nature and stringent anhydrous requirements.
-
For large-scale industrial production, catalytic hydrogenation presents the most viable option due to its atom economy and scalability. However, significant process development is required to optimize the reaction conditions (catalyst, solvent, temperature, pressure, and additives) to minimize or eliminate the hydrodehalogenation side reaction, ensuring the desired product's purity and yield. Initial small-scale trials are essential to determine the feasibility of this route for this specific substrate.
Ultimately, the optimal choice will depend on the specific project goals, available resources, and the scale of the synthesis.
References
- Fukuyama, T., Jow, C.-K., & Cheung, M. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
- Sarpong, R. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
- Organic Syntheses Procedure. (n.d.).
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
- US4684735A - Promotion of raney nickel hydrogenation catalyst. (n.d.).
- Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradi
- Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry.
- Hydrogenation reactions using Raney-type nickel catalysts | Request PDF. (n.d.).
- Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradi
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (n.d.). Sciforum.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
- Raney Nickel Catalyst, Vineeth Precious. (n.d.).
- Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (n.d.). SciELO.
- Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
- Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009, July 22). Curly Arrow.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. (n.d.). Organic Chemistry Portal.
- Application Notes: Palladium on Carbon (Pd/C)
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF. (n.d.).
- Hydrogenolysis and Selective Reduction (Dehalogen
- Facile Hydrodehalogenation with Hydrogen and Pd/C Catalyst under Multiphase Conditions. (n.d.). IRIS.
- Pd/C Slurry Transfer Hydrogenation in Continuous Flow. (n.d.). Vapourtec Ltd.
- Calculate the percentage yield for the reaction (borohydride reduction of a ketone). (2020, November 30). Chegg.
- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. iris.unive.it [iris.unive.it]
- 14. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 15. sarponggroup.com [sarponggroup.com]
A Senior Application Scientist's Guide to the Structural Elucidation of (2-Chloro-3-fluorophenyl)methanol Derivatives Using 2D NMR
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Positional Isomerism
In synthetic and medicinal chemistry, the precise characterization of molecular structure is non-negotiable. For compounds like (2-Chloro-3-fluorophenyl)methanol and its derivatives, seemingly minor changes in the substitution pattern on the aromatic ring can lead to vastly different pharmacological and toxicological profiles. The core challenge lies in unambiguously determining the exact positions of the chloro, fluoro, and hydroxymethyl substituents. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in distinguishing between closely related isomers due to overlapping signals and complex coupling patterns. This is where the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy becomes indispensable, offering a robust methodology to piece together the molecular puzzle with confidence.
This guide provides an in-depth comparison of key 2D NMR techniques for the structural elucidation of this specific class of compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and logical approach to structure determination.
The 2D NMR Toolkit: A Comparative Overview
A suite of 2D NMR experiments is required for a full structural characterization. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment.[1][2]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for identifying proton spin systems.[3] It reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For our target molecule, COSY is crucial for tracing the connectivity of the protons on the aromatic ring and confirming the relationship between the CH₂ and OH protons of the methanol group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[3] It is an exceptionally sensitive and reliable method for assigning carbons that have attached protons (CH, CH₂, CH₃). It simplifies the complex ¹³C spectrum by leveraging the superior resolution and dispersion of the ¹H spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for this specific challenge, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[3][4] This is the key to placing the substituents and connecting the hydroxymethyl group to the correct position on the aromatic ring by observing correlations from protons to quaternary (non-protonated) carbons.[1]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY detects through-space interactions.[5][6] It shows which protons are physically close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[5][7][8] This is invaluable for confirming assignments, particularly the relative positions of substituents on the aromatic ring. For instance, a NOESY correlation between the CH₂ protons and a specific aromatic proton can definitively establish their proximity.
Experimental Workflow and Data Interpretation: A Case Study
Let's consider the structural elucidation of the target molecule, this compound.
Step 1: Sample Preparation & 1D NMR Acquisition
A well-prepared sample is paramount. The compound (~5-10 mg) should be dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[9][10][11] Chloroform-d is a common first choice for its versatility.[11]
-
¹H NMR: Provides initial information on the number of distinct proton environments, their integration (ratio), and splitting patterns.
-
¹³C NMR & DEPT-135: Identifies the number of carbon environments and distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. Quaternary carbons are absent in DEPT-135.
Step 2: Acquiring the 2D NMR Data
Following the acquisition of standard 1D spectra, the suite of 2D experiments is performed.
Step 3: Piecing the Puzzle Together - A Logical Approach
The interpretation is a stepwise process where each piece of data validates the others.[1][12]
Hypothetical Data for this compound:
| Proton (¹H) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-6 | 7.45 | d | 7.8 | 1H | Ar-H |
| H-4 | 7.30 | t | 7.9 | 1H | Ar-H |
| H-5 | 7.10 | t | 7.8 | 1H | Ar-H |
| CH₂ | 4.75 | d | 6.0 | 2H | -CH₂OH |
| OH | 2.10 | t | 6.0 | 1H | -CH₂OH |
| Carbon (¹³C) | δ (ppm) | DEPT-135 | Assignment |
| C-3 | 160.0 (d, ¹JCF=245) | C | Ar-C (C-F) |
| C-1 | 138.5 | C | Ar-C (C-CH₂OH) |
| C-2 | 133.0 (d, ²JCF=10) | C | Ar-C (C-Cl) |
| C-6 | 129.0 | CH | Ar-CH |
| C-4 | 125.0 (d, ³JCF=3) | CH | Ar-CH |
| C-5 | 118.0 (d, ²JCF=22) | CH | Ar-CH |
| CH₂ | 62.0 | CH₂ | -CH₂OH |
Data Interpretation:
-
HSQC Analysis: We first correlate the proton signals to their directly attached carbons.
-
The ¹H signal at 7.45 ppm correlates to the ¹³C signal at 129.0 ppm (C-6).
-
The ¹H signal at 7.30 ppm correlates to the ¹³C signal at 125.0 ppm (C-4).
-
The ¹H signal at 7.10 ppm correlates to the ¹³C signal at 118.0 ppm (C-5).
-
The ¹H signal at 4.75 ppm correlates to the ¹³C signal at 62.0 ppm (CH₂).
-
-
COSY Analysis:
-
A strong correlation between the CH₂ protons (4.75 ppm) and the OH proton (2.10 ppm) confirms the -CH₂OH fragment.
-
Correlations between the aromatic protons (H-4, H-5, H-6) establish their connectivity as a single spin system.
-
-
HMBC Analysis (The Decisive Step): This is where we connect the fragments and place the substituents.
-
Crucial Correlation 1: The CH₂ protons (at 4.75 ppm) will show a ³JCH correlation to the aromatic carbon at 133.0 ppm (C-2) and a ²JCH correlation to the carbon at 138.5 ppm (C-1). This definitively places the hydroxymethyl group at position C-1.
-
Crucial Correlation 2: The aromatic proton H-4 (at 7.30 ppm) will show a ³JCH correlation to the carbon bearing the chlorine (C-2 at 133.0 ppm) and a ²JCH correlation to the carbon C-6 (129.0 ppm).
-
Crucial Correlation 3: The aromatic proton H-6 (at 7.45 ppm) will show correlations to C-2 and C-4, further locking in the aromatic assignments. The key is observing correlations to the quaternary carbons (C-1, C-2, C-3), which have no attached protons and are thus invisible in the HSQC spectrum.[1]
-
-
NOESY Confirmation:
-
A strong NOE cross-peak between the CH₂ protons (4.75 ppm) and the H-6 proton (7.45 ppm) would be expected. This through-space proximity provides powerful evidence that the hydroxymethyl group is adjacent to H-6, confirming the 1,2-disubstitution pattern inferred from HMBC.
-
Comparison with Alternative Techniques
While 2D NMR is a powerhouse for structural elucidation in solution, it's important to understand its place relative to other common analytical techniques.[13][14]
| Technique | Strengths | Limitations | Application for this compound |
| 2D NMR | - Provides detailed atomic connectivity in solution.[14] - Non-destructive.[14] - Can study dynamics and conformation.[13] | - Requires soluble material. - Can be less sensitive than MS. - May not distinguish enantiomers without chiral aids. | Excellent. Provides a complete and unambiguous structural assignment of isomers. |
| X-Ray Crystallography | - Provides a definitive, high-resolution 3D structure.[15] - Gold standard for absolute stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow.[14][15] - Provides a static picture of the molecule in the solid state.[14] | Excellent, if a crystal can be obtained. Would provide absolute confirmation of the structure determined by NMR. |
| Mass Spectrometry (MS) | - Extremely sensitive. - Provides exact molecular weight and formula (HRMS). - Fragmentation patterns can give structural clues. | - Does not directly reveal connectivity. - Isomers often have identical or very similar fragmentation patterns, making them difficult to distinguish. | Good for confirmation, poor for primary elucidation. Confirms the molecular formula but cannot reliably distinguish between the positional isomers. |
Conclusion
For the unambiguous structural elucidation of complex substituted aromatic compounds like this compound derivatives, a multi-technique 2D NMR approach is not just advantageous; it is essential. The logical and self-validating workflow, beginning with COSY and HSQC to define molecular fragments and culminating in HMBC and NOESY to assemble and confirm the final structure, provides an unparalleled level of confidence. While techniques like X-ray crystallography offer a definitive solid-state structure, 2D NMR provides the complete picture of the molecule in the solution phase, which is often more relevant to its biological activity. By understanding the causality behind each experiment, researchers can efficiently and accurately navigate the challenges of positional isomerism, ensuring the integrity of their chemical research.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Indiana University NMR Facility. (2010, September). 1D Selective NOESY / ROESY for Small Molecules.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- University of California, Santa Barbara. (2018, August 8). NOESY and ROESY.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
- University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Weizmann Institute of Science. (n.d.). Types of 2D NMR.
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
- YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. news-medical.net [news-medical.net]
- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving (2-Chloro-3-fluorophenyl)methanol
For researchers, scientists, and professionals in drug development, understanding the reactivity and reaction kinetics of key intermediates is paramount. (2-Chloro-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative whose structural motifs are pertinent in the synthesis of pharmacologically active molecules. A thorough kinetic analysis of its primary reactions not only informs process optimization and safety but also provides deep mechanistic insights crucial for rational drug design.
This guide offers an in-depth comparison of the kinetic profiles of two fundamental transformations of this compound: oxidation to the corresponding aldehyde and esterification. By juxtaposing different catalytic systems and reaction conditions, we aim to provide a comprehensive framework for selecting and optimizing synthetic routes. The principles and protocols discussed are grounded in established kinetic studies of substituted benzyl alcohols, providing a predictive lens through which to view the behavior of this specific, electronically complex substrate.
The Importance of Substituent Effects in Kinetic Analysis
The reactivity of the benzylic alcohol moiety in this compound is intrinsically governed by the electronic properties of the chloro and fluoro substituents on the aromatic ring. Both are electron-withdrawing groups (EWGs) that influence the electron density at the reaction center.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and pull electron density away from the ring through the sigma bond network.
-
Resonance Effect (+R): Both halogens possess lone pairs that can be donated to the ring, a resonance-donating effect. However, for halogens, the inductive effect typically dominates.
In reactions where the transition state involves the development of a positive charge at the benzylic carbon (e.g., hydride abstraction during oxidation), these EWGs are expected to destabilize the transition state and thus decrease the reaction rate compared to unsubstituted benzyl alcohol.[1][2] Conversely, they can influence the electrophilicity of reactants in other pathways. Understanding these effects is key to interpreting and predicting kinetic data.
Part 1: Kinetic Studies of the Oxidation of this compound
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis.[3] The product, (2-Chloro-3-fluorophenyl)benzaldehyde, is a valuable precursor for more complex molecules. We will compare two common catalytic approaches: a transition-metal-catalyzed aerobic oxidation and a classic stoichiometric oxidation using an acidified dichromate solution.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for conducting kinetic studies on alcohol oxidation.
Caption: Generalized workflow for kinetic analysis of alcohol oxidation.
Alternative 1: Aerobic Oxidation with a Heterogeneous Catalyst
Aerobic oxidation, using molecular oxygen as the terminal oxidant, is an environmentally benign and economically attractive method.[3][4] Catalysts often involve supported noble metals like Palladium (Pd) or Gold (Au).
This protocol is adapted from methodologies used for substituted benzyl alcohols.[3]
-
Catalyst Preparation: Prepare or procure a supported catalyst, for example, 1% Pd on a high-surface-area support like activated carbon or TiO₂.
-
Reactor Setup: Charge a 50 mL three-necked flask (equipped with a reflux condenser, gas inlet, and sampling port) with the catalyst (e.g., 20 mg), a suitable solvent (e.g., 15 mL of toluene or 1,4-dioxane), and an internal standard (e.g., 1 mmol of naphthalene).
-
Atmosphere Control: Purge the flask with nitrogen, then introduce a balloon of pure oxygen or synthetic air.
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Once the temperature is stable, inject a stock solution of this compound (e.g., 3 mmol) to start the reaction (t=0).
-
Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a ~0.1 mL aliquot. Immediately filter it through a small plug of silica or celite to remove the catalyst and quench the reaction. Dilute the sample for analysis.
-
Quantification: Analyze the samples by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The conversion of the alcohol and the yield of the aldehyde are calculated relative to the internal standard.
-
Data Analysis: Determine the reaction order by varying the initial concentration of the alcohol. Calculate the rate constant (k) from the integrated rate law. Repeat the experiment at different temperatures (e.g., 70, 80, 90 °C) to determine the activation energy (Ea) using the Arrhenius equation.
Alternative 2: Stoichiometric Oxidation with Acidified Dichromate
This classic method provides a robust and well-understood system for comparison, though it is less environmentally friendly. The kinetics of benzyl alcohol oxidation by dichromate have been shown to be first order with respect to both the substrate and the oxidant.[1]
This protocol is based on established procedures for studying the kinetics of benzyl alcohol oxidation.[1][5]
-
Reagent Preparation:
-
Substrate: Prepare a 0.1 M solution of this compound in 20% aqueous acetic acid (v/v).
-
Oxidant: Prepare a 0.01 M solution of potassium dichromate (K₂Cr₂O₇) in 20% aqueous acetic acid containing a fixed concentration of sulfuric acid (e.g., 0.1 M).
-
-
Pseudo-First-Order Conditions: To simplify the kinetics, the experiment is run under pseudo-first-order conditions by using a large excess of the alcohol relative to the oxidant.
-
Reaction Initiation: Equilibrate both solutions in a thermostat at the desired temperature (e.g., 308 K). To start the reaction, mix equal volumes of the two solutions.
-
Monitoring: The progress of the reaction can be monitored spectrophotometrically by following the disappearance of the Cr₂O₇²⁻ ion at its λ_max (around 350 nm). Alternatively, aliquots can be withdrawn at timed intervals, the reaction quenched by adding excess sodium sulfite solution, and the remaining dichromate titrated.
-
Product Identification: Confirm the product is the aldehyde by derivatization with 2,4-dinitrophenylhydrazine (2,4-DNP) and comparing its melting point and spectral data with an authentic sample.[1] This step is crucial to validate that the reaction proceeds selectively without significant over-oxidation to carboxylic acid under the kinetic run conditions.
-
Data Analysis: The pseudo-first-order rate constant (k') is obtained from the slope of the linear plot of log[oxidant] versus time. The second-order rate constant (k) is calculated as k = k' / [substrate]. The effect of acidity can be studied by varying the [H₂SO₄].
Comparative Data and Expected Performance
| Parameter | Aerobic Oxidation (Pd/C) | Dichromate Oxidation | Rationale & Expected Outcome for (2-Cl-3-F-phenyl)methanol |
| Reaction Order | Typically complex; may depend on O₂ pressure and substrate concentration. Often modeled with Michaelis-Menten kinetics.[6] | First order in [Substrate] and [Oxidant].[1] | The fundamental order is unlikely to change, but the rate constants will be affected. |
| Relative Rate | Slower than benzyl alcohol. | Slower than benzyl alcohol. | The electron-withdrawing Cl and F groups destabilize the transition state, which involves hydride removal, thus retarding the reaction rate.[1][4] |
| Selectivity | High for aldehyde, especially with noble metal catalysts.[3] | High for aldehyde, but over-oxidation to benzoic acid is possible, especially at higher temperatures or longer reaction times.[1] | High selectivity to the aldehyde is expected under controlled conditions for both methods. |
| Activation Energy (Ea) | Typically 40-80 kJ/mol for related systems. | For benzyl alcohol, reported around 52 kJ/mol.[7] | Expected to be slightly higher than for benzyl alcohol due to the electronic destabilization of the transition state. |
| Environmental Impact | Low. Uses O₂ as oxidant; catalyst is recyclable. | High. Uses stoichiometric Cr(VI), a toxic heavy metal. | Aerobic oxidation is the superior "green" alternative. |
Part 2: Kinetic Studies of the Esterification of this compound
Esterification is a fundamental condensation reaction. Studying its kinetics is vital for synthesizing ester derivatives used as prodrugs or fine chemicals. We will compare a classic acid-catalyzed Fischer esterification with a modern heterogeneous catalysis approach.
Alternative 1: Homogeneous Acid-Catalyzed Esterification
The reaction of an alcohol with a carboxylic acid, catalyzed by a strong mineral acid like H₂SO₄, is a reversible process. Kinetic studies typically follow the disappearance of one of the reactants.[8]
This protocol is adapted from general procedures for Fischer esterification kinetics.[8][9]
-
Reagent Preparation: Prepare stock solutions of this compound, a carboxylic acid (e.g., acetic acid), and the catalyst (H₂SO₄) in a suitable solvent (e.g., toluene, if water removal is desired, or one of the reactants if used in excess).
-
Reactor Setup: In a thermostated batch reactor, combine the alcohol, carboxylic acid, and solvent. Allow the mixture to reach thermal equilibrium.
-
Reaction Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to start the reaction.
-
Monitoring: Withdraw aliquots at specified time intervals. Quench the reaction by cooling and neutralizing the acid catalyst with a cold, dilute sodium bicarbonate solution.
-
Quantification: The concentration of the limiting reactant (either the alcohol or the acid) can be determined. For the acid, this is done by titration. For the alcohol or the resulting ester, GC or HPLC analysis is more suitable.
-
Data Analysis: The reaction is typically second-order overall (first order in both alcohol and acid). The rate expression for this reversible reaction is more complex than for irreversible oxidation. The forward rate constant (k₁) and reverse rate constant (k₂) are determined by fitting the concentration-time data to the appropriate integrated rate law for a reversible second-order reaction.
Alternative 2: Heterogeneous Catalysis with a Solid Acid
Using a solid acid catalyst, such as an acidic resin (e.g., Amberlyst-15) or a metal-organic framework (MOF), simplifies product purification and catalyst recycling.[10]
This protocol is based on the use of MOFs for the esterification of fluorinated acids with methanol, adapted here for the complementary reaction.[10]
-
Catalyst Activation: Activate the UiO-66-NH₂ catalyst by heating under vacuum to remove any adsorbed water or solvent.
-
Reaction Setup: In a sealed vial, combine the activated catalyst (e.g., 20 mg), this compound (1 mmol), acetic acid (1.2 mmol, slight excess), and a solvent like toluene (5 mL).
-
Reaction Execution: Place the vial in a heating block set to the desired temperature (e.g., 100 °C) with magnetic stirring.
-
Monitoring & Quantification: At timed intervals, take aliquots of the reaction mixture, filter out the catalyst, and analyze the supernatant by GC-MS to determine the conversion to the ester product.
-
Data Analysis: As with the homogeneous system, determine the rate constants by fitting the data to a suitable kinetic model. The Eley-Rideal or Langmuir-Hinshelwood models are often used for heterogeneous catalysis to account for the adsorption of reactants onto the catalyst surface.[11]
Comparative Data and Expected Performance
| Parameter | Homogeneous (H₂SO₄) Catalysis | Heterogeneous (Solid Acid) Catalysis | Rationale & Expected Outcome for (2-Cl-3-F-phenyl)methanol |
| Reaction Rate | Generally fast. | Can be slower due to mass transfer limitations, but highly dependent on the specific catalyst. | The nucleophilicity of the alcohol's oxygen is reduced by the EWGs, which should slow the rate of protonation and subsequent attack on the carboxylic acid. Thus, rates are expected to be lower than for benzyl alcohol. |
| Equilibrium Conversion | Limited by the equilibrium constant. Water removal is often necessary to drive the reaction to completion. | Also limited by equilibrium. Some solid catalysts can selectively adsorb water, helping to shift the equilibrium. | The electronic effects on the equilibrium constant are generally small. Conversion will be primarily dictated by reaction conditions (temperature, water removal). |
| Catalyst Separation | Difficult; requires neutralization and extraction. | Simple filtration. | Heterogeneous catalysis offers significant advantages in process workup and catalyst reusability. |
| Side Reactions | Dehydration of the alcohol to form an ether can occur at high temperatures. | Can be more selective, with the constrained environment of a porous catalyst sometimes suppressing side reactions. | Ether formation is a potential side reaction in both systems, particularly under forcing conditions. |
Mechanistic Considerations and Visualization
Understanding the reaction mechanism is fundamental to interpreting kinetic data. The oxidation of benzyl alcohols by dichromate, for instance, is proposed to proceed via the formation of a chromate ester intermediate, followed by a rate-determining hydride transfer.
Caption: Simplified mechanism for the oxidation of a benzyl alcohol by chromic acid.
This mechanism is consistent with the observation that electron-withdrawing groups, which destabilize the partial positive charge developing on the benzylic carbon during hydride transfer, slow down the reaction.[1]
Conclusion
The kinetic analysis of reactions involving this compound is essential for its effective use in pharmaceutical and chemical synthesis. While direct kinetic data may be sparse, a robust comparative framework can be built upon the extensive literature for benzyl alcohol and its other substituted derivatives.
-
For oxidation , aerobic methods using heterogeneous catalysts represent a greener, more sustainable approach compared to stoichiometric oxidants like dichromate. Kinetically, the presence of the chloro and fluoro substituents is predicted to decrease the reaction rate due to their electron-withdrawing nature.
-
For esterification , heterogeneous solid acid catalysts offer significant process advantages over traditional homogeneous acid catalysis, primarily in catalyst separation and recycling. Again, the electron-withdrawing substituents are expected to reduce the nucleophilicity of the alcohol, leading to slower reaction rates compared to unsubstituted analogs.
Researchers should use the protocols and comparative data presented herein as a guide to design their own kinetic studies, enabling the optimization of reaction conditions and the development of efficient, scalable synthetic processes.
References
- Title: Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi Source: Chemical Engineering Science URL
- Title: Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium Source: Oriental Journal of Chemistry URL
- Title: Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid Source: ACS Publications URL
- Title: Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides.
- Title: Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate Source: Canadian Science Publishing URL
- Title: A Comparative Guide to Catalysts for the Oxidation of Substituted Benzyl Alcohols Source: Benchchem URL
- Title: Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium Source: ResearchGate URL
- Title: Oxidation of benzyl alcohol, substituted benzyl alcohols and other...
- Title: Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework Source: MDPI URL
- Title: Proposed mechanism for the oxidation of benzyl alcohol.
- Title: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method Source: PubMed Central URL
- Title: Kinetic Study of Esterification Reaction Source: Al-Khwarizmi Engineering Journal URL
- Title: Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors Source: PMC URL
- Title: Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts Source: ResearchGate URL
Sources
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Chloro-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol. While a specific, comprehensive Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, the following guidance is based on the established protocols for the disposal of halogenated organic compounds and professional scientific judgment.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. As a chlorinated and fluorinated organic compound, it should be treated as a hazardous substance. The primary concerns are its potential toxicity, environmental persistence, and the generation of hazardous byproducts upon improper handling or incineration.
Core Principles of Safe Handling:
-
Work in a well-ventilated area: A certified chemical fume hood is mandatory for all handling and disposal procedures to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side shields or a face shield.
-
A lab coat.
-
-
Avoid contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ignition sources: Keep away from heat, sparks, and open flames.
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to ensure safety and compliant disposal. This compound falls into the category of halogenated organic waste .
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste with non-halogenated organic waste. The disposal routes and costs for these two streams are significantly different, with halogenated waste requiring specialized incineration processes.[1]
-
Avoid Incompatibilities: Do not mix this compound waste with:
-
Strong oxidizing agents.
-
Strong acids or bases.
-
Aqueous waste.
-
Heavy metal waste.
-
The following table summarizes the key characteristics and initial handling of this compound waste:
| Property | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains chlorine and fluorine atoms. |
| CAS Number | 96516-32-4 | For accurate identification and labeling.[2] |
| Physical Form | Likely a solid or liquid | Handling procedures should be adjusted accordingly. |
| Primary Hazard | Potential Toxicity & Environmental Persistence | Halogenated compounds can be harmful and persist in the environment. |
| Container Type | Chemically resistant, sealed container | To prevent leaks and evaporation. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Experimental Protocol: Waste Accumulation and Labeling
-
Container Selection: Obtain a clean, dry, and chemically resistant container (e.g., high-density polyethylene or glass) with a screw cap. Ensure the container is compatible with halogenated organic compounds.
-
Labeling: Immediately label the container with the following information:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: This compound .
-
The CAS Number: 96516-32-4 .
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your name, laboratory, and contact information.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the labeled container inside a chemical fume hood.
-
For residual amounts in original containers, rinse the container with a small amount of a suitable solvent (e.g., methanol or ethanol) and add the rinsate to the hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Request for Pickup: Once the container is full (no more than 90% capacity) or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
Regulatory Framework: Understanding EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes.[3][4] While a specific code for this compound is not listed, it would likely fall under the "F-list" for wastes from non-specific sources, particularly those related to spent halogenated solvents.[3][5][6][7]
Likely Applicable EPA Hazardous Waste Codes:
-
F001: Spent halogenated solvents used in degreasing.
-
F002: Spent halogenated solvents. This is a broad category that often includes chlorinated and fluorinated organic compounds.[5][6][7]
Your institution's EHS department will make the final determination of the appropriate waste codes.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated by keeping the fume hood running.
-
Control Ignition Sources: Eliminate any potential sources of ignition.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Large Spills: For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[8][9][10]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention and provide the medical team with the chemical name and any available hazard information.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts.
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- This compound [CAS: 96516-32-4]. (n.d.). Ivy Fine Chemicals.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
- General Chemical Spill Procedures. (2021, October). University of British Columbia Okanagan.
- 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (n.d.). Electronic Code of Federal Regulations (eCFR).
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Wisconsin-Milwaukee.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
- Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
- Toxic Screening Level Justification for 78330-21-9. (2000, September 6). Michigan.gov.
Sources
- 1. uakron.edu [uakron.edu]
- 2. 96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
Comprehensive Safety and Handling Guide for (2-Chloro-3-fluorophenyl)methanol
This guide provides essential safety protocols and operational directives for handling (2-Chloro-3-fluorophenyl)methanol in a laboratory setting. As the toxicological properties of this specific compound may not be fully characterized, this document is founded on the principles of prudent practice and risk mitigation, treating the substance with a high degree of caution as a potentially hazardous new chemical entity. The procedures outlined below are synthesized from established best practices for chemical safety and data from structurally similar compounds.
Hazard Assessment and Risk Mitigation
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Irritation: May cause skin irritation upon contact[1].
-
Eye Irritation: Can cause serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[1].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize all potential routes of exposure[2].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a chemical fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Conducting Reactions and Purifications (in a chemical fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Handling Solid Compound Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Full-face respirator |
Rationale for PPE Selection:
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing[1].
-
Hand Protection: Nitrile or neoprene gloves are recommended for their broad chemical resistance. Double-gloving minimizes the risk of exposure due to tears or permeation. It is crucial to inspect gloves for any signs of degradation before use[3].
-
Body Protection: A flame-resistant lab coat protects against incidental contact. For larger quantities or higher-risk operations, a chemical-resistant apron should be worn over the lab coat[1].
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling powders to prevent inhalation. If there is a risk of vapor generation or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used[1].
Step-by-Step Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. The work surface should be decontaminated before and after use.
-
Weighing: Weigh the solid compound on a disposable weighing paper or in a tared, sealed container to prevent contamination of the balance[2].
-
Solution Preparation: Add solvents to the solid in a controlled manner to avoid splashing. The container should be securely capped before being removed from the fume hood[2].
Reaction and Purification
-
Apparatus Setup: All reaction and purification apparatus should be assembled within the chemical fume hood.
-
Transfers: Utilize techniques such as cannula transfer for liquid reagents to minimize exposure during transfer.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste[2][4].
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container[5]. This container should be lined with a durable plastic bag.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a designated, sealed, and properly labeled hazardous waste container[6]. Do not dispose of this chemical down the drain[7].
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines[5][8].
Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate concentrations.
-
The date of accumulation.
The following diagram outlines the decision-making process for waste disposal:
Caption: Decision tree for the disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[9]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
References
- Chemical Waste Management Guide.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Chemical Hygiene Plan - Montana Tech.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Methanol - Safety Data Sheet - Carl ROTH.
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Glove Guide - Chemical Compatibility - myUSF.
- Gloves Chemical Resistance Chart.
- Ansell Chemical Resistance Glove Chart - Environment, Health and Safety.
- METHANOL SAFE HANDLING MANUAL.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
